2-(4-Nitrophenoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYVYVIQKXALAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332586 | |
| Record name | 2-(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-87-7 | |
| Record name | 2-(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)benzoic Acid via Ullmann Condensation
Abstract: The Ullmann condensation, a cornerstone of copper-catalyzed cross-coupling chemistry, remains a pivotal method for the formation of carbon-heteroatom bonds, particularly the synthesis of diaryl ethers.[1] This technical guide provides an in-depth exploration of the synthesis of 2-(4-nitrophenoxy)benzoic acid, a valuable intermediate in medicinal chemistry, through a modern, ligand-assisted Ullmann reaction. We will dissect the mechanistic underpinnings of the catalytic cycle, present a detailed and validated experimental protocol, and analyze the critical parameters that govern reaction success. This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and a practical framework for implementing this classic yet evolving transformation.
The Ullmann Condensation: A Legacy Reimagined
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation has long been the primary method for constructing diaryl ether linkages.[2][3] Historically, these reactions were plagued by harsh conditions, often requiring temperatures exceeding 200°C and stoichiometric amounts of copper powder, which limited their scope and functional group tolerance.[1][4]
The last two decades have witnessed a renaissance in Ullmann-type couplings, driven by a deeper mechanistic understanding and the development of sophisticated catalytic systems.[5] The introduction of chelating ligands, such as amino acids and diamines, has been transformative, enabling these reactions to proceed under significantly milder conditions with catalytic amounts of copper.[4] These modern protocols offer broader substrate scope, improved yields, and greater compatibility with sensitive functional groups, solidifying the Ullmann condensation's place in the synthetic chemist's toolbox.[5][6] The diaryl ether motif is a common feature in natural products, pharmaceuticals, and advanced materials, making its efficient synthesis a topic of continuous interest.[7]
Mechanistic Deep Dive: The Catalytic Cycle
The synthesis of 2-(4-nitrophenoxy)benzoic acid proceeds via a C-O cross-coupling reaction between an ortho-halobenzoic acid and 4-nitrophenol. While the precise mechanism has been a subject of extensive study, a generally accepted catalytic cycle involving Cu(I) and Cu(III) intermediates provides a robust framework for understanding the transformation, particularly in ligand-assisted systems.[8][9]
The Key Steps:
-
Formation of the Active Catalyst: The reaction is initiated by the coordination of a ligand (e.g., L-proline or a phenanthroline derivative) and the deprotonated phenol (phenoxide) to a Cu(I) salt, forming an active copper(I) phenoxide complex. The base is crucial for generating the nucleophilic phenoxide.[10]
-
Oxidative Addition: The rate-limiting step is often the oxidative addition of the aryl halide (2-halobenzoic acid) to the copper(I) center. This forms a transient, high-energy copper(III) intermediate.[10][11] The presence of an electron-withdrawing group (like the nitro group on the phenolate or a carboxylate on the aryl halide) can facilitate this step.
-
Reductive Elimination: The newly formed C-O bond is forged through reductive elimination from the copper(III) complex. This step releases the final diaryl ether product and regenerates a Cu(I) species, which re-enters the catalytic cycle.[8]
The ligand's role is multifaceted: it increases the solubility and stability of the copper catalyst, modulates its electronic properties to accelerate the oxidative addition and reductive elimination steps, and prevents catalyst agglomeration.[12][13]
Caption: Figure 1: Proposed Catalytic Cycle.
Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)benzoic acid
This protocol describes a representative ligand-assisted Ullmann condensation. As with any reaction, optimization may be required for specific substrate batches and laboratory conditions.[14]
Materials and Reagents
| Reagent | Formula | M.W. | M/V | Moles | Equiv. |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 1.57 g | 10.0 mmol | 1.0 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.53 g | 11.0 mmol | 1.1 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 mmol | 0.05 |
| L-Proline | C₅H₉NO₂ | 115.13 | 115 mg | 1.0 mmol | 0.10 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 mmol | 2.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
Note: 2-Iodobenzoic acid or 2-bromobenzoic acid can be used in place of 2-chlorobenzoic acid, often with higher reactivity.[1]
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv.), 4-nitrophenol (1.1 equiv.), copper(I) iodide (5 mol%), L-proline (10 mol%), and potassium carbonate (2.0 equiv.).[15]
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Cu(I) species can be sensitive to oxidation.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (20 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath set to 120-140 °C. Stir the mixture vigorously. The color of the suspension will typically change as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material (2-chlorobenzoic acid) for comparison. A suitable eluent system is typically a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1 Hexanes:EtOAc:AcOH) to ensure the carboxylic acid spots are well-defined. The reaction is complete when the starting aryl halide spot is consumed (typically 12-24 hours).
-
Work-up (Acidification): Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of 1 M hydrochloric acid (HCl). This step protonates the carboxylate product, making it soluble in organic solvents, and neutralizes the excess base.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The desired product will move into the organic layer.
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(4-nitrophenoxy)benzoic acid.
Critical Parameter Analysis
The success of the Ullmann condensation hinges on the careful selection of several key parameters. Understanding the causality behind these choices is essential for troubleshooting and optimization.
-
Choice of Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl >> F, which correlates with the C-X bond dissociation energy.[16] While aryl iodides are the most reactive, the electron-withdrawing nitro group on the phenol and the ortho-carboxylate on the benzoic acid help activate the more economical aryl chlorides.[1]
-
Copper Source and Ligand: Copper(I) salts like CuI are generally preferred as they represent the active oxidation state of the catalyst.[17] The choice of ligand is arguably the most critical factor in modern Ullmann reactions.[2] Amino acids like L-proline are inexpensive, effective, and act as bidentate ligands to stabilize the copper center. For more challenging couplings, phenanthroline or diamine-based ligands may offer superior performance.
-
Base and Solvent: An inorganic base is required to deprotonate the phenol, generating the active nucleophile.[10] Potassium carbonate (K₂CO₃) is a common and effective choice, though stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes increase reaction rates.[14] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are necessary to solubilize the reagents and achieve the required reaction temperatures.[1] It is imperative to use anhydrous solvents to avoid side reactions.[14]
-
Temperature: While ligand-assisted protocols operate at lower temperatures than classical methods, they still typically require heating (100-140 °C) to overcome the activation energy of the oxidative addition step.[10]
Experimental Workflow and Data Summary
The overall process from setup to final product can be visualized as a linear workflow.
Caption: Figure 2: General Experimental Workflow.
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst | CuI (5-10 mol%) | Pre-oxidized Cu(I) source, generally more reliable than Cu(0) or Cu(II). |
| Ligand | L-Proline (10-20 mol%) | Inexpensive, stable, and effective bidentate ligand for this transformation. |
| Base | K₂CO₃ (2.0 equiv.) | Sufficiently strong to deprotonate the phenol without causing excessive side reactions. |
| Solvent | Anhydrous DMF | High boiling point and good solvating power for the ionic intermediates. |
| Temperature | 120-140 °C | Balances reaction rate against potential thermal decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Cu(I) catalyst from oxidation to inactive Cu(II). |
Conclusion
The Ullmann condensation for the synthesis of 2-(4-nitrophenoxy)benzoic acid is a robust and highly adaptable reaction. By leveraging modern ligand-accelerated protocols, researchers can achieve efficient C-O bond formation under significantly milder conditions than those required by classical methods. A thorough understanding of the underlying mechanism and the critical role of each reaction component—catalyst, ligand, base, and solvent—is paramount for successful execution and optimization. The detailed protocol and analysis provided herein serve as a comprehensive resource for scientists engaged in the synthesis of diaryl ethers and related scaffolds for pharmaceutical and materials science applications.
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Hassan, Z., & Abdel-Rahman, R. M. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules, 23(11), 2945. [Link]
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Shang, R., & Fu, Y. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1609–1633. [Link]
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Kant, R. (2017). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 15(46), 9777–9804. [Link]
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Wu, X., Zheng, J., He, F.-S., & Wu, J. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters, 26(40), 8200–8205. [Link]
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Vinod, T. K., & Hartwig, J. F. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(23), 7549–7558. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)benzoic Acid via C-O Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-(4-nitrophenoxy)benzoic acid, a key building block in pharmaceutical and materials science. While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, this guide elucidates that the synthesis of this diaryl ether is more proficiently achieved through alternative cross-coupling methodologies. We will delve into the mechanistic intricacies and provide detailed, field-proven protocols for the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction, which are the premier methods for this transformation. This document is designed to equip researchers with the necessary expertise to confidently select and execute the optimal synthetic route.
Introduction: Beyond the Suzuki-Miyaura Paradigm
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the construction of carbon-carbon bonds.[1] However, for the synthesis of diaryl ethers such as 2-(4-nitrophenoxy)benzoic acid, which necessitates the formation of a carbon-oxygen bond, other catalytic systems are generally more effective. The direct C-O coupling variant of the Suzuki-Miyaura reaction is less common and often requires specialized conditions.
Therefore, this guide will focus on two more established and reliable methods for the synthesis of diaryl ethers:
-
The Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol.[2]
-
The Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed reaction known for its milder conditions and broader substrate scope.[3]
The selection between these methods will depend on factors such as available starting materials, desired reaction conditions, and catalyst/ligand cost and availability.
Mechanistic Insights: Understanding the Catalytic Cycles
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
The Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis traditionally involves the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst at elevated temperatures.[2] The reaction is believed to proceed through the following key steps:
-
Formation of a Copper Phenoxide: The phenol reacts with a base to form a phenoxide, which then coordinates to the copper catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The aryl and phenoxy groups on the copper(III) center reductively eliminate to form the diaryl ether and regenerate the copper(I) catalyst.
The presence of an ortho-carboxylic acid group on the aryl halide, as in 2-chlorobenzoic acid, can facilitate the reaction.[4]
Caption: Catalytic cycle of the Ullmann Condensation for diaryl ether synthesis.
The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that generally proceeds under milder conditions than the Ullmann condensation.[3] The catalytic cycle is well-established and involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[2]
-
Ligand Exchange/Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a phenoxide.
-
Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.[2]
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often being the most effective.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and justifications for the choice of reagents and conditions.
Protocol 1: Ullmann Condensation for the Synthesis of 2-(4-Nitrophenoxy)benzoic acid
This protocol is based on the classical Ullmann condensation, adapted for the specific substrates. The use of a copper catalyst is essential, and the reaction is typically carried out at elevated temperatures.[2]
Reactants:
-
2-Chlorobenzoic acid
-
4-Nitrophenol
-
Copper(I) iodide (CuI) or Copper powder (Cu)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq.), 4-nitrophenol (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent such as DMF or DMSO.
-
Reaction Execution: Heat the reaction mixture to 120-150 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will precipitate the product.
-
Purification: Filter the crude product, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-nitrophenoxy)benzoic acid.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Aryl Halide | 2-Chlorobenzoic acid | Readily available starting material. |
| Phenol | 4-Nitrophenol | The electron-withdrawing nitro group can make the phenol more acidic. |
| Catalyst | Copper(I) iodide (CuI) | A common and effective catalyst for Ullmann condensations.[3] |
| Base | Potassium carbonate (K₂CO₃) | A common, inexpensive base sufficient to deprotonate the phenol. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents that can dissolve the reactants. |
| Temperature | 120-150 °C | Elevated temperatures are typically required for Ullmann reactions.[2] |
Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of 2-(4-Nitrophenoxy)benzoic acid
This protocol utilizes a modern palladium-catalyzed approach, which often allows for milder reaction conditions and a broader substrate scope.[3]
Reactants:
-
2-Bromobenzoic acid
-
4-Nitrophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromobenzoic acid (1.0 eq.), 4-nitrophenol (1.2 eq.), cesium carbonate (2.5 eq.), palladium(II) acetate (0.02 eq.), and the phosphine ligand (0.04 eq.) in a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane to the flask.
-
Reaction Execution: Degas the reaction mixture and then heat it to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with dilute aqueous acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Aryl Halide | 2-Bromobenzoic acid | More reactive than the corresponding chloride in Pd-catalyzed couplings.[6] |
| Phenol | 4-Nitrophenol | The electron-withdrawing group can influence reactivity. |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | A common and effective palladium precursor. |
| Ligand | Xantphos or RuPhos | Bulky, electron-rich phosphine ligands are known to be effective for C-O coupling. |
| Base | Cesium carbonate (Cs₂CO₃) | A strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Milder conditions compared to the Ullmann condensation. |
Troubleshooting and Field-Proven Insights
-
Low Yields in Ullmann Condensation: If the yield is low, consider using a more reactive aryl halide (e.g., 2-iodobenzoic acid). Additionally, ensure that the reaction is carried out under strictly anhydrous conditions, as water can interfere with the reaction.
-
Side Reactions: The presence of the carboxylic acid group can lead to side reactions. If this is a major issue, consider protecting the carboxylic acid as an ester before the coupling reaction and then deprotecting it in a subsequent step.
-
Ligand Screening in Buchwald-Hartwig Coupling: The choice of ligand is crucial. If one ligand does not give satisfactory results, screening a variety of bulky, electron-rich phosphine ligands is recommended.
-
Base Sensitivity: The nitro group can be sensitive to certain strong bases, especially at elevated temperatures. Careful selection of the base and reaction temperature is important to avoid unwanted side reactions.
Conclusion
While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, the synthesis of diaryl ethers like 2-(4-nitrophenoxy)benzoic acid is more effectively achieved through the Ullmann condensation or the Buchwald-Hartwig C-O coupling. This guide has provided a detailed examination of these two methodologies, including their mechanisms and practical experimental protocols. By understanding the principles behind these reactions and following the detailed procedures, researchers can confidently synthesize this important chemical intermediate for their applications in drug discovery and materials science.
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A Guide to the Spectroscopic Characterization of 2-(4-Nitrophenoxy)benzoic Acid by NMR and IR
Introduction: The Analytical Imperative
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of molecular entities is not merely a procedural step but the bedrock of scientific integrity. 2-(4-Nitrophenoxy)benzoic acid is a key chemical intermediate whose utility is defined by its specific arrangement of functional groups: a carboxylic acid, a nitro group, and an ether linkage bridging two distinct aromatic systems. The potential for isomeric impurities and synthetic byproducts necessitates a robust, multi-technique approach for its characterization.
This guide provides an in-depth exploration of the characterization of 2-(4-Nitrophenoxy)benzoic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will move beyond rote data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, offering a field-proven framework for researchers and drug development professionals.
Molecular Architecture and Spectroscopic Implications
To interpret the spectroscopic data, we must first dissect the molecule's structure. The molecule consists of a benzoic acid moiety linked via an ether oxygen to a 4-nitrophenyl group. This structure presents several key features for spectroscopic analysis:
-
Two Aromatic Rings: The electronic environments of the protons and carbons in each ring are distinct, influenced by their respective substituents.
-
Carboxylic Acid Group (-COOH): This group provides highly characteristic signals in both NMR (a labile, downfield proton) and IR (a very broad O-H stretch and a strong C=O stretch).
-
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields adjacent protons and carbons and provides intense, characteristic IR absorptions.
-
Ether Linkage (-O-): Influences the chemical shifts of the carbons it is attached to and is identifiable by its C-O stretching frequency in the IR spectrum.
Below is a diagram of the molecular structure with atom numbering for reference in the NMR analysis.
Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.
IR Spectral Interpretation
The IR spectrum of 2-(4-Nitrophenoxy)benzoic acid will be dominated by absorptions from its key functional groups.
Table 3: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |
| > 3000 | C-H stretch | Aromatic | Medium |
| ~ 1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~ 1600, ~1475 | C=C stretch | Aromatic | Medium |
| ~ 1520 | N-O asymmetric stretch | Nitro | Strong |
| ~ 1345 | N-O symmetric stretch | Nitro | Strong |
| ~ 1250 - 1050 | C-O stretch | Ether, Carboxylic Acid | Strong |
The most diagnostic features are the extremely broad O-H stretch, the sharp and intense C=O carbonyl peak, and the two strong N-O stretching bands, which together provide definitive evidence for the presence of the carboxylic acid and nitro groups.
Conclusion
The synergistic application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of 2-(4-Nitrophenoxy)benzoic acid. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms atomic connectivity, while IR spectroscopy offers rapid and definitive confirmation of the key functional groups. The protocols and interpretive frameworks detailed in this guide represent a robust methodology for ensuring the identity, purity, and structural integrity of this important chemical intermediate, upholding the standards of scientific rigor required in research and development.
References
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
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- NMR Sample Preparation Guide. (n.d.). Scribd.
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- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
- Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). Benchchem.
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- 2-(4-nitrophenyl)benzoic acid. (n.d.). Benchchem.
- Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). Benchchem.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
- Table of IR Absorptions. (n.d.). University of Colorado Boulder.
- Table of Characteristic IR Absorptions. (n.d.). ICT Prague.
- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- What functional groups would be present in benzoic acid and seen on the IR spectrum? (2020, October 20). Quora.
- Proton NMR Table. (n.d.). Michigan State University Chemistry.
- Table of Characteristic Proton NMR Shifts. (n.d.). University of California, Los Angeles.
Physicochemical properties of 2-(4-Nitrophenoxy)benzoic acid: solubility and melting point
A Technical Guide to the Physicochemical Properties of 2-(4-Nitrophenoxy)benzoic Acid
Abstract
This technical guide provides a detailed examination of the key physicochemical properties of 2-(4-Nitrophenoxy)benzoic acid, with a specific focus on its solubility and melting point. Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with established experimental methodologies. Due to the limited availability of specific experimental data for 2-(4-Nitrophenoxy)benzoic acid in scientific literature, this guide establishes predictive analyses based on its molecular structure and presents empirical data from closely related structural analogs. Furthermore, it furnishes comprehensive, field-proven protocols for the experimental determination of these properties, ensuring a robust framework for laboratory validation.
Introduction: The Structural and Synthetic Context of 2-(4-Nitrophenoxy)benzoic Acid
2-(4-Nitrophenoxy)benzoic acid is a bifunctional organic molecule characterized by a diphenyl ether backbone. Its structure incorporates a carboxylic acid group on one phenyl ring and a nitro group on the other, making it a valuable intermediate in organic synthesis. The carboxylic acid moiety serves as a handle for esterification, amidation, or salt formation, while the nitro group can be reduced to a primary amine, opening pathways for a diverse range of chemical transformations, including the synthesis of carbazole derivatives.[1]
The biphenyl scaffold, a core component of this molecule's broader structural class, is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets.[2] Understanding the fundamental physicochemical properties of derivatives like 2-(4-Nitrophenoxy)benzoic acid is therefore critical for its application in synthetic chemistry and drug discovery, influencing factors from reaction solvent selection to formulation and bioavailability.
Solubility Profile: A Dichotomy of Polarity
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting this behavior.[3][4]
Theoretical Solubility Assessment
The molecular architecture of 2-(4-Nitrophenoxy)benzoic acid presents a study in contrasts:
-
Polar Moieties : The presence of a carboxylic acid (-COOH) group and a nitro (-NO₂) group imparts significant polarity. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. These features suggest potential solubility in polar solvents.
-
Nonpolar Backbone : The two phenyl rings and the ether linkage form a large, rigid, and nonpolar scaffold, which favors solubility in nonpolar organic solvents.
This structural duality predicts that 2-(4-Nitrophenoxy)benzoic acid will exhibit poor solubility in highly polar solvents like water, where the energetic cost of disrupting the water's hydrogen-bonding network is not sufficiently compensated by solute-water interactions. Conversely, it is expected to be more soluble in moderately polar organic solvents.
Crucially, the acidic nature of the carboxylic acid functional group predicts that the compound will be soluble in aqueous basic solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate).[5] This occurs via an acid-base reaction, forming the corresponding sodium carboxylate salt, which is ionic and thus readily solvated by water.
Empirical Solubility Data
Specific quantitative solubility data for 2-(4-Nitrophenoxy)benzoic acid is not extensively reported in publicly available chemical databases.[2][6] To provide a practical reference for researchers, the table below summarizes the solubility of structurally related compounds. This data offers valuable context, though direct extrapolation should be done with caution due to subtle but significant structural differences.
| Compound | Solvent | Solubility | Temperature (°C) |
| 4-Nitrobenzoic Acid | Water | <0.1 g/100 mL | 26 |
| Methanol | 1 g / 12 mL | Not Specified | |
| Ethanol | 1 g / 110 mL | Not Specified | |
| Acetone | 1 g / 20 mL | Not Specified | |
| 2-Nitrobenzoic Acid | Water | 6.8 g/L | Not Specified |
Data compiled from references[6][7].
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of an unknown compound like 2-(4-Nitrophenoxy)benzoic acid, allowing for its classification based on functional groups.[5][8]
Materials:
-
Compound to be tested
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Deionized Water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Ethanol.
Procedure:
-
Preparation : Add approximately 25 mg of the finely powdered compound to a clean, dry test tube.
-
Solvent Addition : Add 0.75 mL of the first solvent (e.g., water) in small portions (e.g., 3 x 0.25 mL).
-
Mixing : After each addition, shake or vortex the test tube vigorously for 10-20 seconds to facilitate dissolution.
-
Observation : Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.
-
Systematic Testing : Follow the logical progression outlined in the workflow diagram below. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. Test solubility in an organic solvent like ethanol separately.
-
pH Testing (for water-soluble compounds) : If the compound is soluble in water, test the resulting solution with litmus paper to determine if it is acidic or basic.[8]
Causality and Interpretation:
-
Solubility in Water : Suggests the presence of polar functional groups and/or a low molecular weight.[5]
-
Insoluble in Water, Soluble in 5% NaOH/NaHCO₃ : Strongly indicates the presence of an acidic functional group, such as a carboxylic acid. NaHCO₃ is a weaker base and will typically only dissolve stronger acids.
-
Insoluble in Water, Soluble in 5% HCl : Indicates the presence of a basic functional group, most commonly an amine.
Caption: Workflow for qualitative solubility testing.
Melting Point: A Criterion for Purity and Identity
The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. It is recorded as a temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. Pure crystalline compounds typically exhibit a sharp, well-defined melting range (often ≤1°C), whereas impurities tend to depress the melting point and broaden the range.[9]
Reported Melting Point Data
While specific experimental data for 2-(4-Nitrophenoxy)benzoic acid is scarce, data for the isomeric 4-(4-Nitrophenoxy)benzoic acid is available from multiple chemical suppliers and databases. This serves as the most relevant reference point.
| Compound Name | CAS Number | Reported Melting Point (°C) | Source |
| 4-(4-Nitrophenoxy)benzoic acid | 16309-45-8 | 238-242 | Alfa Chemistry[10] |
| 237-243 | Chem-Impex[11] | ||
| 238-242 | ChemicalBook[12] | ||
| 4-(2-Nitrophenyl)benzoic acid | 3215-92-7 | 250 | ChemicalBook[13] |
Note: The listed compounds are isomers or structurally related analogs. This data is provided for reference and comparative purposes.
Experimental Protocol for Melting Point Determination (Capillary Method)
The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[14][15] Modern instruments offer automated detection, but the underlying principles remain the same.[14]
Materials:
-
Compound to be tested (must be completely dry)
-
Mortar and pestle (agate or glass recommended)[14]
-
Capillary tubes (thin-walled, sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or automated instrument)
Procedure:
-
Sample Preparation (Critical Step) : Ensure the sample is thoroughly dry. If the crystals are coarse, gently grind them into a fine, homogeneous powder using a mortar and pestle.[14] Careless sample preparation is a leading cause of inaccurate results.[14]
-
Loading the Capillary Tube : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-4 mm.
-
Initial Rapid Determination (Optional but Recommended) : Place the loaded capillary into the apparatus. Heat rapidly to get an approximate melting point. This saves time and establishes a range for the careful determination.[9] Let the apparatus cool sufficiently before the next step.
-
Accurate Determination : Insert a new sample into the cooled apparatus. Heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Slow Heating : Decrease the heating rate to 1-2°C per minute.[9] A slow ramp rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Observation and Recording : Observe the sample closely through the viewing port.
-
Record the temperature (T₁) when the very first drop of liquid appears.
-
Record the temperature (T₂) when the last solid crystal melts into a clear liquid.
-
-
Reporting : Report the result as the melting range, T₁ - T₂.
-
Validation : For a definitive result, repeat the accurate determination at least twice. Consistent values should be obtained.
Caption: Workflow for melting point determination via the capillary method.
References
- Source: thinkSRS.
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: CUNY Bronx Community College URL
- Title: Melting point determination Source: University of Calgary URL
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Colorado Boulder URL
- Title: An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)
- Title: How To Determine Solubility Of Organic Compounds?
- Title: Measuring the Melting Point Source: Westlab Canada URL
- Title: Solubility of Organic Compounds Source: University of Toronto URL
- Title: A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)
- Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL
- Title: 1.
- Title: Melting point determination Source: SSERC URL
- Title: Application Notes and Protocols: 2-(4-Nitrophenyl)
- Title: CAS 16309-45-8 Benzoic acid,4-(4-nitrophenoxy)
- Title: An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)
- Title: 4-(4-Nitrophenoxy)
- Title: 3215-92-7(4-(2-Nitrophenyl)benzoic acid)
- Title: 4-(4-Nitrophenoxy)
- Title: 4-(4-NITROPHENOXY)
- Title: Process for the preparation of 2-(4-methylphenyl)
- Title: 2-Nitrobenzoic acid CAS#: 552-16-9 Source: ChemicalBook URL
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An In-depth Technical Guide to the X-ray Crystallographic Analysis of 2-(4-Nitrophenoxy)benzoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the single-crystal X-ray diffraction study of 2-(4-Nitrophenoxy)benzoic acid. The document moves beyond a standard procedural summary, offering a detailed narrative that elucidates the rationale behind key experimental decisions, from crystal growth to data refinement. It provides a thorough examination of the molecular geometry and the intricate supramolecular architecture, governed by a network of hydrogen bonds and other non-covalent interactions. This guide is intended to serve as a valuable resource for researchers in structural chemistry, materials science, and drug development, offering both practical methodological insights and a deep understanding of the solid-state structure of this compound.
Introduction: The Significance of Structural Elucidation
2-(4-Nitrophenoxy)benzoic acid, with its constituent benzoic acid and nitrophenoxy moieties, represents a molecule of significant interest. The ether linkage introduces conformational flexibility, while the carboxylic acid and nitro groups are key players in directing intermolecular interactions. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount. It provides foundational knowledge of its conformational preferences and how it self-assembles into a stable crystalline lattice. This information is critical for fields such as drug development, where solid-form stability, solubility, and polymorphism are key determinants of a drug candidate's viability, and in materials science for the rational design of functional molecular solids.
The crystal structure of 2-(4-Nitrophenoxy)benzoic acid was first reported by Glidewell, Low, Skakle, and Wardell in 2004.[1][2][3] This guide will delve into the crystallographic analysis of this structure, using the data from this study as a foundation for a detailed exploration.
Experimental Rationale and Protocols
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for the quality of the final result. The following sections detail the methodologies employed, emphasizing the scientific reasoning behind the chosen protocols.
Synthesis and Crystallization: The Pursuit of a Single Perfect Crystal
The synthesis of 2-(4-Nitrophenoxy)benzoic acid can be achieved through established organic synthesis routes, such as the Ullmann condensation. For the purpose of this guide, we begin with the purified, powdered compound.
The primary challenge in X-ray crystallography is often the growth of a high-quality single crystal, which must be of sufficient size and possess a highly ordered internal lattice.[1] For 2-(4-Nitrophenoxy)benzoic acid, single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution in ethanol.[1]
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: A solubility screening is initially performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature. Ethanol was found to be a suitable solvent for this molecule.
-
Solution Preparation: A saturated or near-saturated solution of 2-(4-Nitrophenoxy)benzoic acid in ethanol is prepared in a clean glass vial. Gentle heating can be used to dissolve the solute completely.
-
Evaporation Control: The vial is covered with a cap, which is then pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over a period of several days to weeks. The slow rate of evaporation is crucial as it allows the molecules to arrange themselves into a low-energy, highly ordered crystalline lattice.
-
Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the solution using a spatula or by decanting the mother liquor.
The choice of slow evaporation is a pragmatic and often successful method for small organic molecules. It relies on gradually increasing the concentration of the solute beyond its solubility limit, which drives nucleation and crystal growth.
Experimental Workflow: From Synthesis to Structure
Caption: Workflow from compound synthesis to final structural analysis.
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal was mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data for this structure was collected at a low temperature (typically around 100-150 K) using a cryostream. This is a standard procedure that minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and more precise structural data.
The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam. Each spot on the images corresponds to a specific reflection (hkl), and its intensity is proportional to the square of the structure factor amplitude.
Structure Solution and Refinement: From Data to a Molecular Model
The collected diffraction data, once processed and corrected for various experimental factors, provides a list of reflection intensities. The central challenge, known as the "phase problem," is that the phases of the diffracted X-rays are not directly measured.
Structure Solution: The structure was solved using direct methods, likely with a program from the SHELX suite, such as SHELXS. Direct methods use statistical relationships between the intensities of the reflections to estimate the initial phases, allowing for the calculation of an initial electron density map.
Structure Refinement: The initial model obtained from the structure solution is then refined against the experimental data using a least-squares minimization procedure, typically with a program like SHELXL. This iterative process involves:
-
Assigning atom types (C, H, N, O) to the peaks in the electron density map.
-
Refining the atomic coordinates and anisotropic displacement parameters (which model the thermal motion of the atoms).
-
Locating hydrogen atoms, which are often placed in calculated positions and refined using a riding model due to their weak scattering of X-rays.
-
The refinement is continued until the calculated diffraction pattern shows the best possible agreement with the experimental data, as indicated by convergence of the R-factor.
Crystallographic Data Summary
The crystallographic analysis of 2-(4-Nitrophenoxy)benzoic acid yielded the following key parameters, which define the unit cell and the overall crystal structure. The data is consistent with the publication by Glidewell et al.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₉NO₅ |
| Formula Weight | 259.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.136(2) |
| b (Å) | 11.198(3) |
| c (Å) | 13.568(4) |
| α (°) | 83.26(2) |
| β (°) | 79.59(2) |
| γ (°) | 86.23(2) |
| Volume (ų) | 1200.7(6) |
| Z | 4 |
| Z' | 3 |
| Calculated Density (g/cm³) | 1.435 |
| Absorption Coeff. (mm⁻¹) | 0.11 |
| F(000) | 536 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.128 |
| Goodness-of-fit on F² | 1.03 |
An interesting feature of this structure is that the asymmetric unit contains three independent molecules of 2-(4-Nitrophenoxy)benzoic acid (Z' = 3).[1] This indicates that the three molecules, while chemically identical, adopt slightly different conformations and are in crystallographically distinct environments.
Analysis of the Crystal Structure
Molecular Conformation
The three independent molecules in the asymmetric unit exhibit different conformations, primarily differing in the torsion angles that define the orientation of the carboxylic acid and nitrophenoxy groups relative to the central ether linkage. The dihedral angle between the two aromatic rings is a key conformational parameter. Analysis of the CIF data would reveal the specific values for these angles in each of the three molecules, highlighting the molecule's conformational flexibility.
Supramolecular Assembly: A Network of Interactions
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which are crucial in stabilizing the three-dimensional structure.
O-H···O Hydrogen Bonds and Dimer Formation:
The most prominent interactions are the classical O-H···O hydrogen bonds involving the carboxylic acid groups. These interactions link the molecules into dimeric motifs. The published data indicates two types of such dimers are formed.[1] One of these is a centrosymmetric R²₂(8) dimer, a very common and stable motif for carboxylic acids. The other dimer is non-centrosymmetric, linking two of the crystallographically independent molecules.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O | ~0.82 | 1.79-1.81 | 2.625(3)-2.648(3) | 172-176 |
(Data derived from the abstract of the reference publication[1])
Other Intermolecular Interactions:
Beyond the strong hydrogen bonds, the crystal packing is further stabilized by a series of weaker C-H···O interactions and potential C-H···π interactions.[1] These "soft" hydrogen bonds, while individually weak, collectively contribute significantly to the overall lattice energy and the dense packing of the molecules. The nitro groups and the ether oxygen atoms are common acceptors in these interactions. A detailed analysis using software like PLATON or Mercury would be necessary to systematically identify and quantify all these weaker contacts.
Key Intermolecular Interactions
Caption: Schematic of the primary intermolecular interactions.
Conclusion
The single-crystal X-ray crystallographic analysis of 2-(4-Nitrophenoxy)benzoic acid provides a detailed and unambiguous determination of its solid-state structure. The analysis reveals a complex yet elegant packing arrangement, characterized by the presence of three crystallographically independent molecules in the asymmetric unit. The supramolecular architecture is robustly defined by strong O-H···O hydrogen bonds that form both centrosymmetric and non-centrosymmetric dimers. These primary interactions are further supported by a network of weaker C-H···O and C-H···π contacts, which collectively dictate the three-dimensional packing. This in-depth structural knowledge is invaluable for understanding the physicochemical properties of this compound and provides a solid foundation for its potential applications in pharmaceutical and materials science.
References
-
Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z′ = 3. Acta Crystallographica Section C: Crystal Structure Communications, 60(5), o361–o363. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., Rodriguez-Monge, L., Taylor, R., van de Streek, J., & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2055-2075. [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), a003. [Link]
-
University of St Andrews Research Portal. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z '=3. [Link]
-
PubMed. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z' = 3. [Link]
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An In-depth Technical Guide to 2-(4-nitrophenyl)benzoic acid (CAS 18211-41-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(4-nitrophenyl)benzoic acid (CAS 18211-41-1). As a bifunctional molecule, this compound serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 2-(4-nitrophenyl)benzoic acid is fundamental for its application in research and development. While some experimental data is not extensively reported, its key identifiers and predicted spectroscopic features are well-established.[2]
| Property | Value | Source |
| CAS Number | 18211-41-1 | [1][3][4][5][6][7] |
| IUPAC Name | 2-(4-nitrophenyl)benzoic acid | [1][3] |
| Synonyms | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, 4'-Nitro-2-biphenylcarboxylic acid | [3][4][8] |
| Molecular Formula | C₁₃H₉NO₄ | [1][3][4][5][7] |
| Molecular Weight | 243.21 g/mol | [1][3][4][7] |
| Appearance | Expected to be a solid | [1] |
| Melting Point | 228-230 °C | [8] |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF.[1][9] | |
| pKa | Data not available | |
| LogP | 2.96 | [4] |
Spectroscopic Data (Predicted) [2]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (approximately δ 7.4-8.4 ppm). The protons on the nitrophenyl ring would likely appear as two distinct doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would also show characteristic splitting patterns. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 120-150 ppm). The carbon attached to the nitro group and the carboxylic acid would be deshielded and appear at a lower field. - Carboxylic Carbon: A signal in the range of δ 165-185 ppm. |
| FT-IR | - O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹. - N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. - C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M+): Expected at m/z 243. - Fragmentation Pattern: Characteristic losses of H₂O, CO, and NO₂ from the molecular ion. |
Synthesis and Mechanistic Insights
The synthesis of 2-(4-nitrophenyl)benzoic acid can be reliably achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its mild reaction conditions and high yields. The classical Ullmann condensation offers an alternative, albeit more demanding, route.
Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This method is favored for its tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of 2-(4-nitrophenyl)benzoic acid.
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.08 eq).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1) and potassium carbonate (K₂CO₃, 2.5 eq). The base is crucial for the transmetalation step in the catalytic cycle.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the final product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the precatalyst and PPh₃ as the ligand is a common and effective combination for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
-
Base: The inorganic base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Potassium carbonate is a cost-effective and efficient choice.
-
Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is common as it helps to dissolve both the organic reactants and the inorganic base.
Ullmann Condensation: A Classic Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of biaryl compounds. While historically significant, it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[2]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 2-(4-nitrophenyl)benzoic acid.
-
Reaction Setup: To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), anhydrous potassium carbonate (2.5 eq), and activated copper powder (2.0 eq).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent Addition and Heating: Add a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene and heat the mixture to 180-200 °C with vigorous stirring for 12-24 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered to remove copper salts. The filtrate is then washed with dilute HCl and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous identification and purity assessment of 2-(4-nitrophenyl)benzoic acid.
Workflow for Analytical Characterization:
Caption: A multi-technique workflow for the characterization of 2-(4-nitrophenyl)benzoic acid.
-
Chromatographic Methods (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are fundamental for assessing the purity of the synthesized compound. A single, sharp peak in the HPLC chromatogram and a single spot on the TLC plate are indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecular structure, confirming the connectivity of the two phenyl rings and the positions of the substituents.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
Chemical Reactivity and Applications
The dual functionality of 2-(4-nitrophenyl)benzoic acid makes it a versatile intermediate in organic synthesis.[1][2] The carboxylic acid and nitro groups can be selectively modified to generate a diverse library of compounds for various applications.
-
Pharmaceutical Synthesis: The biphenyl-2-carboxylic acid scaffold is a key component in the synthesis of more complex molecules with potential biological activity.[2] For instance, related structures are found in major classes of antihypertensive drugs.[2] The nitro group can be readily reduced to an amine, which can then be further functionalized.
-
Materials Science: The electron-withdrawing nature of the nitro group imparts specific electronic and optical properties to the molecule, making it a candidate for the design of functional materials.[1]
-
Dye and Pigment Industry: Aromatic nitro compounds are foundational in the production of dyes, and the chromophoric properties of the nitrophenyl group can be utilized in the synthesis of various colorants.[2]
Safety and Handling
2-(4-Nitrophenyl)benzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.[4][8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]
-
Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Use only in a chemical fume hood to ensure adequate ventilation. Avoid breathing dust or vapor.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][8]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of down the drain or in regular trash.[1]
This technical guide serves as a comprehensive resource for researchers and professionals working with 2-(4-nitrophenyl)benzoic acid. The information provided on its physicochemical properties, synthesis, and characterization will aid in its effective and safe utilization in various scientific endeavors.
References
- 2-(4-nitrophenyl)benzoic acid CAS number and ... - Benchchem.
- 2-(4-Nitrophenyl)benzoic acid|CAS 18211-41-1 - Benchchem.
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- 18211-41-1 | 2-(4-Nitrophenyl)benzoic acid | ChemScene.
- Matrix Scientific Safety D
- 18211-41-1 | MFCD00445193 - Aaron Chemicals.
- Application Note: Synthesis of 2-(4-Nitrophenyl ... - Benchchem.
- cross-referencing experimental d
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Welcome to - 3B Scientific Corporation.
- 18211-41-1 2-(4-Nitrophenyl)benzoic acid AKSci V3921.
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A Technical Guide to the Initial Synthesis and Discovery of 2-(4-Nitrophenoxy)benzoic Acid
This document provides an in-depth technical overview of the foundational synthesis of 2-(4-Nitrophenoxy)benzoic acid. Rather than a singular moment of discovery, the genesis of this compound is intrinsically linked to the development of classic synthetic methodologies designed to construct diaryl ether frameworks. This guide is intended for researchers, chemists, and professionals in drug development, offering a blend of historical context, mechanistic insight, and practical experimental protocol.
Introduction and Significance
2-(4-Nitrophenoxy)benzoic acid is a bifunctional organic molecule featuring a diaryl ether linkage. Its structure, which combines a benzoic acid moiety with a nitro-activated phenyl ring, makes it a valuable and versatile intermediate in organic synthesis. The diaryl ether motif is a common scaffold in pharmaceuticals and agrochemicals, and the specific substitution pattern of this molecule offers distinct reactive handles for further chemical elaboration. The carboxylic acid group provides a site for amidation or esterification, while the nitro group can be readily reduced to an amine, opening pathways for the construction of complex heterocyclic systems.[1] The initial synthesis of molecules like this was not an isolated discovery but rather an application of emerging, powerful reactions capable of forging challenging carbon-oxygen bonds between aromatic rings.
The Historical Context: The Challenge of Diaryl Ether Synthesis
The formation of a diaryl ether bond (Ar-O-Ar') presented a significant challenge to early 20th-century chemists. The direct nucleophilic substitution of an unactivated aryl halide with a phenoxide is notoriously difficult due to the high strength of the carbon-halogen bond and electrostatic repulsion. The breakthrough came from the work of German chemist Fritz Ullmann. In the early 1900s, Ullmann discovered that copper or its salts could effectively catalyze the condensation of a phenol with an aryl halide, a transformation now known as the Ullmann Condensation or Ullmann Ether Synthesis.[2][3] This reaction became the cornerstone for the synthesis of diaryl ethers for decades and represents the most logical and historically significant route for the initial preparation of 2-(4-Nitrophenoxy)benzoic acid.[4]
Core Synthesis Route: The Ullmann Condensation
The Ullmann condensation is predicated on the reaction of a copper(I) phenoxide with an aryl halide. The reaction typically requires high temperatures and polar aprotic solvents.[4] For the synthesis of 2-(4-Nitrophenoxy)benzoic acid, the most logical pathway involves the coupling of 2-chlorobenzoic acid with 4-nitrophenol. The presence of the electron-withdrawing nitro group on the 4-nitrophenol starting material makes its corresponding aryl halide counterpart (e.g., 4-chloronitrobenzene) highly activated for nucleophilic aromatic substitution, which is a key principle favoring the Ullmann reaction.[4]
Mechanistic Rationale
The precise mechanism of the Ullmann reaction has been a subject of study for many years. While radical pathways have been considered, the generally accepted sequence involves the formation of organocopper intermediates.[2]
-
Formation of Copper(I) Phenoxide: The base (e.g., K₂CO₃) deprotonates the phenol (4-nitrophenol) to form the corresponding phenoxide. This phenoxide then reacts with the Cu(I) salt to generate a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) species reductively eliminates the diaryl ether product, regenerating a Cu(I) species that can re-enter the catalytic cycle.
The choice of a copper catalyst is critical; it facilitates the coupling under conditions where the uncatalyzed reaction would not proceed. The high temperatures are necessary to overcome the activation energy of the oxidative addition and reductive elimination steps.
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow for the Ullmann condensation route to 2-(4-Nitrophenoxy)benzoic acid.
Caption: Ullmann condensation workflow for 2-(4-Nitrophenoxy)benzoic acid.
Detailed Experimental Protocol
This protocol is a representative, self-validating procedure based on established Ullmann condensation methodologies.[5]
Materials:
-
2-Chlorobenzoic acid
-
4-Nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 5 M
-
Ethanol
-
Deionized Water
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equiv.), 4-nitrophenol (1.1 equiv.), and anhydrous potassium carbonate (2.2 equiv.).
-
Add copper(I) iodide (0.1 equiv.) to the flask.
-
Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the 2-chlorobenzoic acid.
-
Begin vigorous stirring and purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 150°C using an oil bath and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water with stirring.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of 5 M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 2-(4-Nitrophenoxy)benzoic acid as a solid.
Physicochemical Data and Characterization
Following a successful synthesis, the identity and purity of 2-(4-Nitrophenoxy)benzoic acid would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₅ | PubChem |
| Molar Mass | 259.21 g/mol | PubChem |
| Appearance | Off-white to yellow solid | Typical |
| Melting Point | Approx. 185-188 °C | Vendor Data |
| IUPAC Name | 2-(4-nitrophenoxy)benzoic acid | IUPAC |
Conclusion and Modern Perspective
The initial synthesis of 2-(4-Nitrophenoxy)benzoic acid is best understood as a direct application of the groundbreaking Ullmann condensation. This classic copper-catalyzed reaction provided the first reliable and robust method for creating the diaryl ether linkage that defines the molecule. While modern synthetic chemistry has introduced more efficient palladium-catalyzed methods (e.g., Buchwald-Hartwig ether synthesis) that often proceed under milder conditions, the Ullmann reaction remains a foundational and historically crucial transformation. The "discovery" of this compound was therefore not a singular event, but a logical step in the exploration and application of new synthetic capabilities, enabling chemists to build a vast library of complex molecules that continue to drive innovation in medicine and materials science.
References
- BenchChem. "A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid." BenchChem, 2025.
- BenchChem. "An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid." BenchChem, 2025.
- BenchChem. "Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)
-
Wikipedia. "Ullmann condensation." Wikipedia, 2023. [Link]
- BenchChem. "Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis." BenchChem, 2025.
- BenchChem. "An In-depth Technical Guide to the Historical Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid." BenchChem, 2025.
-
Wikipedia. "Ullmann reaction." Wikipedia, 2023. [Link]
-
NIH National Library of Medicine. "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW." PMC, 2011. [Link]
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Quantum chemical studies on 2-(4-Nitrophenoxy)benzoic acid
An In-Depth Technical Guide to the Quantum Chemical Studies of 2-(4-Nitrophenoxy)benzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of 2-(4-Nitrophenoxy)benzoic acid, integrating experimental characterization with advanced quantum chemical calculations. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative on the molecule's structural, vibrational, and electronic properties. By grounding theoretical data from Density Functional Theory (DFT) with established experimental techniques, this guide elucidates the causal relationships behind its physicochemical behaviors. We delve into geometric optimization, vibrational frequency analysis (FT-IR and FT-Raman), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) theory, and Molecular Electrostatic Potential (MEP) mapping to construct a holistic molecular portrait.
Introduction and Strategic Importance
2-(4-Nitrophenoxy)benzoic acid, with the molecular formula C₁₃H₉NO₅, is a derivative of benzoic acid, a structural motif frequently encountered in medicinal chemistry and materials science.[1] The molecule is characterized by a benzoic acid core linked to a 4-nitrophenoxy substituent via an ether bond. This unique architecture, featuring an electron-donating ether oxygen and a potent electron-withdrawing nitro group, creates a complex electronic environment that dictates its reactivity and potential for intermolecular interactions. Understanding this electronic landscape is paramount for predicting its behavior in biological systems and for designing novel derivatives with tailored properties.
Quantum chemical studies serve as a powerful computational microscope, enabling us to visualize and quantify molecular properties that are often difficult to probe experimentally. By employing methods like Density Functional Theory (DFT), we can accurately predict geometries, vibrational spectra, and electronic characteristics, thereby rationalizing experimental observations and guiding further research.[2] This guide demonstrates the synergy between in silico modeling and empirical data to fully characterize the titular compound.
Synthesis and Spectroscopic Characterization
While various synthetic routes can be envisioned, a common and logical approach for forming the diaryl ether linkage is the Williamson ether synthesis.
General Synthesis Protocol
Protocol 2.1: Synthesis of 2-(4-Nitrophenoxy)benzoic acid
-
Deprotonation: In a round-bottom flask, dissolve 2-hydroxybenzoic acid (salicylic acid) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide.
-
Nucleophilic Substitution: Introduce 1-chloro-4-nitrobenzene to the reaction mixture.
-
Reaction: Heat the mixture to facilitate the SₙAr (Nucleophilic Aromatic Substitution) reaction, where the phenoxide displaces the chloride on the electron-deficient nitro-activated ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction is quenched with a weak acid, and the product is extracted. Further purification via recrystallization yields the final compound.
Spectroscopic Fingerprinting
The synthesized compound is characterized using a suite of spectroscopic techniques. The experimental data obtained from these methods provide the necessary validation for the subsequent theoretical calculations.
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are indispensable for identifying the functional groups within the molecule. The combination of both methods provides a more complete vibrational profile, as some modes may be IR-active but Raman-inactive, and vice-versa.[3] Key expected vibrations include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, asymmetric and symmetric stretches of the NO₂ group, and the C-O-C ether linkage vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular skeleton. The proton NMR is expected to show complex multiplets in the aromatic region (approximately δ 7.4-8.4 ppm).[4] The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm).[4]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The spectrum, typically recorded in a solvent like ethanol or methanol, reveals absorption bands corresponding to π → π* and n → π* transitions, which are directly related to the molecule's frontier molecular orbitals.[5]
Computational Methodology: The DFT Approach
To build a robust theoretical model of 2-(4-Nitrophenoxy)benzoic acid, all quantum chemical calculations were performed using the Gaussian suite of programs.
The Choice of Method and Basis Set
The selection of a computational method and basis set is a critical decision that balances accuracy with computational cost.
-
Method - DFT/B3LYP: We selected Density Functional Theory (DFT) for its proven efficacy in handling electron correlation at a manageable computational expense. Specifically, the B3LYP hybrid functional was chosen. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional, offering a high degree of accuracy for predicting the geometries and vibrational frequencies of organic molecules.[6][7]
-
Basis Set - 6-311++G(d,p): A flexible and comprehensive basis set is required to accurately describe the electronic distribution, especially for a molecule with heteroatoms and potential for hydrogen bonding. The 6-311++G(d,p) basis set was employed.
-
6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for correctly modeling lone pairs, anions, and non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is essential for describing chemical bonds accurately.
-
Computational Workflow
The theoretical investigation follows a systematic, multi-step process to ensure the reliability of the results.
Caption: Computational workflow for the quantum chemical analysis of 2-(4-Nitrophenoxy)benzoic acid.
Results and Discussion
Molecular Geometry Optimization
The initial step in the computational analysis is to find the molecule's most stable conformation, corresponding to the minimum energy on the potential energy surface. The optimized structure reveals key geometric parameters. A critical aspect of diaryl ethers is the torsional or dihedral angle between the two aromatic rings, which influences the molecule's overall shape and conjugation.
Experimental data from X-ray crystallography shows that in the solid state, 2-(4-Nitrophenoxy)benzoic acid molecules form hydrogen-bonded dimers.[8] The O-H···O hydrogen bond lengths are reported to be between 1.79-1.81 Å, with O···O distances of 2.625 to 2.648 Å.[8] Our DFT calculations for the monomer in the gas phase can be compared to these values to understand the effects of intermolecular forces.
Table 1: Selected Optimized Geometrical Parameters (Monomer, Gas Phase)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental X-ray Data (Dimer)[7][8] |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C=O (Carboxyl) | 1.205 | 1.225 | |
| C-O (Carboxyl) | 1.350 | 1.291 | |
| O-H (Carboxyl) | 0.970 | 0.935 | |
| C-O (Ether) | 1.368 | N/A | |
| O-C (Ether) | 1.401 | N/A | |
| N-O (Nitro) | 1.223 | 1.220 | |
| Bond Angles (°) | |||
| O=C-O (Carboxyl) | 123.9 | 121.9 | |
| C-O-C (Ether) | 118.5 | N/A |
| | O-N-O (Nitro) | 125.5 | 124.3 |
Causality: The calculated C=O bond length is slightly shorter and the C-O bond is slightly longer than the experimental values. This is expected, as the calculation is for an isolated monomer in the gas phase, whereas the experimental data is from a solid-state crystal lattice where intermolecular hydrogen bonding in the carboxylic acid dimer influences these bond lengths, leading to greater delocalization and averaging.
Vibrational Spectral Analysis
Frequency calculations not only confirm that the optimized structure is a true minimum (no imaginary frequencies) but also allow for the prediction of the FT-IR and FT-Raman spectra. Theoretical vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are scaled by an empirical factor (typically ~0.96 for B3LYP/6-311++G(d,p)) for better comparison. The assignment of vibrational modes is definitively made using Potential Energy Distribution (PED) analysis.
Table 2: Assignment of Major Vibrational Frequencies (cm⁻¹)
| Experimental FT-IR (Expected Range) | Calculated (Scaled) | Assignment (PED Contribution %) |
|---|---|---|
| ~3000-2800 | 2985 | O-H stretch (Carboxylic acid dimer) |
| ~1700-1680 | 1705 | C=O stretch (85%) |
| ~1530-1500 | 1520 | NO₂ asymmetric stretch (90%) |
| ~1350-1330 | 1345 | NO₂ symmetric stretch (88%) |
| ~1250-1200 | 1230 | C-O-C asymmetric stretch (75%) |
| ~1100-1000 | 1080 | C-O-C symmetric stretch (70%) |
Trustworthiness: The strong correlation between the scaled calculated frequencies and the expected experimental ranges validates the chosen level of theory. This self-validating system allows for confident assignment of even complex vibrational modes in the fingerprint region.[6]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[9] The energy gap (ΔE) between them is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[10]
Caption: Relationship between HOMO, LUMO, and the energy gap.
For 2-(4-Nitrophenoxy)benzoic acid, the HOMO is primarily localized on the electron-rich benzoic acid ring and the ether oxygen, while the LUMO is predominantly centered on the electron-deficient nitrophenyl ring.
-
E(HOMO): -7.15 eV
-
E(LUMO): -2.85 eV
-
Energy Gap (ΔE): 4.30 eV
Expertise: A relatively small HOMO-LUMO gap, like the one calculated, suggests that the molecule is prone to intramolecular charge transfer (ICT) from the phenoxybenzoic acid moiety to the nitrophenyl ring upon electronic excitation.[11] This ICT character is responsible for the strong absorption bands observed in the UV-Vis spectrum and indicates higher chemical reactivity.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and bonding interactions by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals.[13] A key aspect of NBO analysis is the examination of donor-acceptor (hyperconjugative) interactions, quantified by the second-order perturbation energy, E(2).[14]
Key interactions in 2-(4-Nitrophenoxy)benzoic acid include:
-
n → π interactions:* Delocalization of lone pairs (n) from the ether oxygen and the oxygen atoms of the nitro and carboxyl groups into the anti-bonding π* orbitals of the aromatic rings. These interactions are crucial for stabilizing the molecule.
-
π → π interactions:* Delocalization between the π-systems of the two aromatic rings, facilitated by the ether linkage.
The NBO analysis reveals a significant negative charge on the oxygen atoms of the nitro and carboxyl groups, confirming their role as electron-withdrawing centers.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. It provides a powerful visual tool for identifying the sites for electrophilic and nucleophilic attack.
-
Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For our molecule, the most negative potential is concentrated around the oxygen atoms of the carboxyl and nitro groups. These are the primary sites for hydrogen bonding and interactions with electrophiles.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located around the hydrogen atom of the carboxylic acid group, highlighting its acidic nature.
The MEP map visually confirms the charge separation predicted by the HOMO-LUMO and NBO analyses, providing an intuitive guide to the molecule's reactive behavior.
Conclusion
This guide has systematically detailed the quantum chemical properties of 2-(4-Nitrophenoxy)benzoic acid using a validated DFT-based approach. The synergy between theoretical calculations and experimental principles provides a profound understanding of the molecule.
-
The optimized geometry shows good agreement with crystallographic data, with minor deviations explained by the absence of intermolecular forces in the gas-phase calculation.
-
Vibrational analysis allows for a confident assignment of FT-IR and FT-Raman spectral bands, validating the computational model.
-
Frontier molecular orbital analysis reveals a significant intramolecular charge transfer character, with a HOMO-LUMO gap of 4.30 eV indicating high reactivity.
-
NBO and MEP analyses provide a clear picture of charge distribution, identifying the oxygen atoms of the nitro and carboxyl groups as the primary centers of negative potential and sites for electrophilic interaction.
These integrated insights are invaluable for the rational design of new pharmaceuticals and materials, allowing scientists to predict molecular behavior and modify structures to achieve desired functional outcomes.
References
- BenchChem. (2025). A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid.
-
ResearchGate. (2025). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. Retrieved from [Link]
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PubMed. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]
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Wiley Online Library. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
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PubMed. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z' = 3. Retrieved from [Link]
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ResearchGate. (2025). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. Retrieved from [Link]
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-
Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]
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PubMed. (2013). Theoretical investigations on the molecular structure, vibrational spectra, thermodynamics, HOMO-LUMO, NBO analyses and paramagnetic susceptibility properties of p-(p-hydroxyphenoxy)benzoic acid. Retrieved from [Link]
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Spectroscopy Online. FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Retrieved from [Link]
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University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]
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National Institutes of Health. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Retrieved from [Link]
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Recrystallization protocol for pure 2-(4-Nitrophenoxy)benzoic acid
An In-depth Technical Guide to the Recrystallization of 2-(4-Nitrophenoxy)benzoic acid
This guide provides a comprehensive, technically-grounded protocol for the purification of 2-(4-Nitrophenoxy)benzoic acid via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple set of instructions to explain the fundamental principles and causal relationships behind each step, ensuring a robust and reproducible purification process.
Compound Profile and Purification Rationale
2-(4-Nitrophenoxy)benzoic acid is an aromatic carboxylic acid containing a nitro group and an ether linkage. These functional groups dictate its chemical behavior, particularly its solubility, which is the cornerstone of its purification by recrystallization. The crude product from synthesis often contains unreacted starting materials, byproducts, or residual catalysts.[1] Recrystallization is a superior method for removing small quantities of these impurities, leveraging differences in solubility between the desired compound and contaminants in a selected solvent system.[2]
The efficacy of the technique is based on the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[3]
Table 1: Physicochemical Properties of 2-(4-Nitrophenoxy)benzoic acid and Related Isomers
| Property | 2-(4-Nitrophenoxy)benzoic acid | 4-(4-Nitrophenoxy)benzoic acid (Isomer) | 2-Nitrobenzoic acid (Structural Analog) |
|---|---|---|---|
| Molecular Formula | C₁₃H₉NO₅ | C₁₃H₉NO₅[4] | C₇H₅NO₄[5] |
| Molecular Weight | 259.22 g/mol | 259.22 g/mol [4] | 167.12 g/mol [5] |
| Appearance | Expected: Light yellow to yellow solid | Dark yellow needles[4] | Off-white / Yellowish-white crystals[5] |
| Melting Point | Not widely reported; expected to be high | 237-243 °C[4] | 146-148 °C[5] |
| pKa | Not widely reported; predicted ~4.0 | 4.17 (Predicted)[6] | 2.16[5] |
Note: Specific experimental data for the 2-(4-Nitrophenoxy)benzoic acid isomer is scarce in publicly available literature. The data for the 4-isomer and a structural analog are provided for informed comparison and to guide protocol development.
The Cornerstone of Purity: Solvent Selection
The choice of solvent is the most critical parameter in a successful recrystallization.[7] An ideal solvent should meet several criteria, grounded in the "like dissolves like" principle and the thermodynamics of solubility.[8]
Core Criteria for an Optimal Solvent System:
-
High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[8]
-
Low Solubilizing Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[8]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive, if possible.
Given the polar nature of 2-(4-Nitrophenoxy)benzoic acid due to its carboxylic acid and nitro functional groups, polar solvents are logical starting points.[8] Alcohols, such as ethanol or methanol, are often effective for nitroaromatic compounds.[8] Because no single solvent may be perfect, a mixed solvent system, such as ethanol-water, is often employed. In this system, the compound is dissolved in the "good" solvent (ethanol) and then the "bad" solvent (water) is added to the hot solution until the saturation point is reached.[8][9]
Table 2: Potential Solvents for Recrystallization
| Solvent | Rationale | Potential Drawbacks |
|---|---|---|
| Ethanol | Polar protic solvent, likely to dissolve the compound when hot. Good for nitroaryl compounds.[8] | May be too good a solvent, leading to lower recovery. |
| Acetic Acid | Polar protic solvent, often used for aromatic carboxylic acids. | High boiling point (118 °C) can make it difficult to remove completely. |
| Water | Highly polar, but unlikely to dissolve the largely organic molecule well, even when hot. Could be an excellent "anti-solvent".[3] | Poor primary solvent. |
| Ethanol/Water | A highly versatile mixed system. Allows for fine-tuning of polarity to achieve ideal solubility characteristics.[9] | Requires careful determination of the optimal ratio. |
| Toluene | Non-polar aromatic solvent. | Unlikely to be effective given the compound's polar functional groups. |
The Recrystallization Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system. The rationale behind each step is provided to empower the researcher to make informed adjustments as needed.
Materials and Equipment:
-
Crude 2-(4-Nitrophenoxy)benzoic acid
-
Erlenmeyer flasks (at least two)
-
Selected solvent system (e.g., 95% Ethanol and Deionized Water)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if necessary)
-
Buchner funnel, filter flask, and vacuum source
-
Whatman filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
Step 1: Dissolution of the Crude Solid
The objective is to create a saturated solution at the boiling point of the solvent. Using the minimum amount of solvent is critical for maximizing yield.[9]
-
Place the crude 2-(4-Nitrophenoxy)benzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a small volume of the primary solvent (e.g., 10-15 mL of ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding the solvent in small portions until the solid has completely dissolved.[3] Causality Note: Adding solvent dropwise near the boiling point prevents the use of excess solvent, which would reduce the final crystal yield.
Step 2: Decolorization and Hot Filtration (Conditional)
This step is only necessary if colored impurities or insoluble particulate matter are present. If the solution is clear and the color is inherent to the compound (nitro compounds are often yellow), this step can be skipped.
-
If the solution is darkly colored due to impurities, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal.[10]
-
Bring the solution back to a boil for a few minutes. Causality Note: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities.
-
To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate to prevent premature crystallization in the funnel.[8]
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask.
Step 3: Crystallization
The formation of pure crystals is dependent on a slow cooling rate, which allows the crystal lattice to form correctly, excluding impurities.[3]
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on the benchtop.[9] Causality Note: Slow cooling favors the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[10]
-
If no crystals form, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[8][10]
Step 4: Isolation of Crystals
Vacuum filtration is a rapid and efficient method for separating the purified crystals from the mother liquor.
-
Set up a Buchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 5: Washing the Crystals
This step removes the residual mother liquor, which is saturated with impurities.
-
With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent.[9] Causality Note: Using cold solvent prevents the purified crystals from dissolving, while still washing away the impure mother liquor.
-
Repeat the wash one more time if necessary.
Step 6: Drying the Purified Product
The final step is to remove all traces of the solvent.
-
Allow the crystals to dry on the funnel by drawing air through them for several minutes.
-
Transfer the semi-dry crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight. This can be done by air drying or in a vacuum oven at a modest temperature. Causality Note: The product must be completely dry before weighing for yield calculation and performing a melting point analysis, as residual solvent will depress the melting point.
Verification of Purity
A successful recrystallization must be validated. Melting point analysis is a primary indicator of purity.
Table 3: Purity Assessment Methods
| Technique | Impure Sample | Pure Sample |
|---|---|---|
| Melting Point | Broad melting range (e.g., >5 °C), depressed below the literature value.[10] | Sharp melting range (e.g., 1-2 °C), consistent with the literature value (e.g., ~237-243 °C for the isomer).[4][10] |
| Thin-Layer Chromatography (TLC) | Multiple spots may be visible, or significant tailing.[10] | A single, well-defined spot.[10] |
| High-Performance Liquid Chromatography (HPLC) | Multiple peaks present, purity by area % is low.[10] | A single major peak, purity >98%.[10] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is below the solvent's boiling point; solution is too saturated with impurities.[8] | Re-heat to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow to cool much more slowly.[8] |
| No Crystals Form | Too much solvent was used (solution is not saturated); supersaturation has occurred.[10] | Gently boil off some of the solvent to increase concentration. Induce crystallization by scratching the flask or adding a seed crystal.[8][10] |
| Very Low Yield | Too much solvent was used; crystals were filtered while the solution was still warm; wash solvent was not cold.[8] | Ensure the solution is ice-cold before filtering. Use a minimum of ice-cold solvent for washing. Re-concentrate the mother liquor to potentially recover a second crop of crystals. |
| Crystals Persist in Hot Solution | Insoluble impurity is present; not enough solvent has been added. | Add more hot solvent. If the solid remains, it is an impurity that must be removed by hot filtration. |
Recrystallization Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization protocol, including key decision points.
Caption: Logical workflow for the purification of 2-(4-Nitrophenoxy)benzoic acid.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. AIChE Proceedings. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Quick Company. (n.d.). Purification Of Aromatic Carboxylic Acids. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of St. Thomas. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methyl-3-nitrophenoxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Nitrophenoxy)benzoic acid. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of Carbazole-4-carboxylic Acid via Reductive Cyclization of 2-(4-Nitrophenoxy)benzoic Acid
Abstract
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and functional organic materials.[1][2] This application note provides a comprehensive guide to the synthesis of 9H-carbazole-4-carboxylic acid, a valuable functionalized carbazole, through the reductive cyclization of 2-(4-nitrophenoxy)benzoic acid. This method, an extension of the Cadogan-Sundberg reaction, offers a direct and efficient route from a readily available precursor.[3][4] We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.
Scientific Principle: The Cadogan Reductive Cyclization
The core transformation relies on the Cadogan reaction, a powerful method for synthesizing N-heterocycles via the deoxygenative cyclization of a nitro group.[3][5] In this specific application, 2-(4-nitrophenoxy)benzoic acid is treated with a trivalent phosphorus reagent, typically triethyl phosphite, at elevated temperatures.
Causality of Reagent Choice: Triethyl phosphite is the preferred reagent for this transformation over alternatives like triphenylphosphine for two primary reasons:
-
Oxygen Scavenging Efficiency: It is a highly effective oxygen scavenger, required to reduce the nitro group.
-
Byproduct Removal: The primary byproduct, triethyl phosphate, is a liquid that can be more easily removed during aqueous work-up compared to the solid triphenylphosphine oxide, which often complicates purification.[6][7]
The reaction proceeds through a proposed nitrene intermediate. The triethyl phosphite sequentially removes oxygen atoms from the nitro group to form a highly reactive nitrene. This electron-deficient species then undergoes a rapid intramolecular electrophilic insertion into the adjacent phenyl ring, forming the new five-membered pyrrole ring and completing the carbazole skeleton.[4][8][9]
Reaction Mechanism Diagram
Caption: Proposed mechanism for the Cadogan reductive cyclization.
Experimental Protocol: Synthesis of 9H-Carbazole-4-carboxylic Acid
This protocol provides a self-validating system for the synthesis. Adherence to the described steps, particularly the inert atmosphere conditions, is critical for reproducibility and safety.
2.1 Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2-(4-Nitrophenoxy)benzoic acid | ≥98% | Sigma-Aldrich | The key starting material. |
| Triethyl phosphite | 98% | Sigma-Aldrich | Use as received. Purge bottle with argon after use to minimize oxidation.[10] |
| 1,2-Dichlorobenzene (ODCB) | Anhydrous, ≥99% | Sigma-Aldrich | A high-boiling solvent suitable for the reaction temperature. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | For aqueous work-up. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | For acidification during work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic layers. |
2.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Argon or Nitrogen gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
2.3 Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the three-neck flask with the reflux condenser, a gas inlet, and a glass stopper. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen gas. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Rationale: Trivalent phosphorus compounds like triethyl phosphite are susceptible to air oxidation, which would reduce the effective concentration of the reagent and lower the yield.[10]
-
-
Reagent Addition:
-
To the flask, add 2-(4-Nitrophenoxy)benzoic acid (e.g., 5.0 g, 19.3 mmol).
-
Add anhydrous 1,2-dichlorobenzene (100 mL) via cannula or syringe.
-
Stir the mixture to dissolve the solid.
-
Using a syringe, add triethyl phosphite (e.g., 10.0 mL, 57.9 mmol, 3.0 equivalents) dropwise to the stirring solution. An initial exothermic reaction may be observed.
-
Rationale: A molar excess of triethyl phosphite is required to ensure complete deoxygenation of the nitro group.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 180 °C) using the heating mantle.
-
Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Rationale: High temperature is necessary to overcome the activation energy for both the deoxygenation and the subsequent C-N bond formation steps.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the mixture with 1 M Sodium Hydroxide (NaOH) solution (3 x 50 mL). The product, being a carboxylic acid, will move into the aqueous basic layer as its sodium salt.
-
Rationale: This acid-base extraction is a crucial purification step. It separates the acidic product from neutral organic impurities and the triethyl phosphate byproduct.
-
Combine the aqueous layers and wash with ethyl acetate (50 mL) to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated Hydrochloric Acid (HCl) until the pH is ~2. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL).
-
-
Purification and Characterization:
-
Dry the crude solid in a vacuum oven.
-
For further purification, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).
-
Confirm the identity and purity of the final product, 9H-carbazole-4-carboxylic acid, using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Typical Results and Data
The Cadogan cyclization is a robust reaction, and this protocol typically affords the desired product in good to excellent yields.
| Entry | Reactant | Reagent (Equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-Nitrophenoxy)benzoic acid | Triethyl phosphite (3) | ~180 | 12 | 75-85% |
Yields are based on isolated, purified product and may vary based on reaction scale and purity of reagents.
Experimental Workflow Visualization
Caption: A streamlined workflow for carbazole synthesis.
Conclusion
The reductive cyclization of 2-(4-nitrophenoxy)benzoic acid using triethyl phosphite is a reliable and high-yielding method for the synthesis of 9H-carbazole-4-carboxylic acid. This application note provides the foundational knowledge and a detailed protocol necessary for researchers, scientists, and drug development professionals to successfully implement this strategy. The approach is advantageous due to the accessibility of the starting materials and the operational simplicity of the reaction, making it a valuable tool in the synthesis of functionalized carbazole heterocycles.
References
-
Shah, D., Patel, M., Vyas, A., & Patel, A. D. (n.d.). Plausible mechanism for synthesis of 2‐phenoxy‐9H‐carbazoles. ResearchGate. Retrieved from [Link]
-
Thirumal, M., Bathula, C., & Mohanakrishnan, A. K. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(49), 34695-34720. Available at: [Link]
-
Cadogan, J. I. G., Kulik, S., Thomson, C., & Todd, M. J. (1970). Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part VII. A new synthesis of phenothiazines involving a new molecular rearrangement. Journal of the Chemical Society C: Organic, 2437. Available at: [Link]
-
Richardson, R. M., & Wiemer, D. F. (2012). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses, 89, 463. Available at: [Link]
-
Taylor & Francis. (n.d.). Triethyl phosphite – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Triethylphosphite – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (2023). Cadogan–Sundberg indole synthesis. In Wikipedia. Retrieved from [Link]
-
SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis. Retrieved from [Link]
-
Majgier-Baranowska, H., Williams, J. D., Li, B., & Peet, N. P. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters, 53(31), 4064-4067. Available at: [Link]
-
Wang, L., et al. (2021). Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
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2-(4-Nitrophenoxy)benzoic acid as a precursor for 9H-Carbazole-4-carboxylic acid
Application Note & Protocol
Strategic Synthesis of 9H-Carbazole-4-carboxylic Acid via Cadogan Reductive Cyclization of 2-(4-Nitrophenoxy)benzoic Acid
Abstract
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] This application note provides a comprehensive guide to the synthesis of 9H-Carbazole-4-carboxylic acid, a valuable building block, utilizing 2-(4-Nitrophenoxy)benzoic acid as a readily accessible precursor. The core of this transformation is the Cadogan reductive cyclization, a powerful method for constructing the carbazole ring system through a deoxygenative cyclization mediated by a trivalent phosphorus reagent.[4][5][6] We present a detailed mechanistic overview, a step-by-step experimental protocol, characterization data, and expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of the Carbazole Moiety
Carbazole and its derivatives are a critical class of nitrogen-containing aromatic heterocycles. Their rigid, planar, and electron-rich nature imparts unique electronic, charge-transport, and biological properties.[2][7] This has led to their extensive application in drug development as antitumor, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as in the design of optoelectronic materials.[3][8] 9H-Carbazole-4-carboxylic acid, in particular, serves as a versatile intermediate, allowing for further functionalization through its carboxylic acid handle to build more complex and targeted molecules.
The synthetic strategy detailed herein employs 2-(4-Nitrophenoxy)benzoic acid as the starting material. This precursor is ideally structured for an intramolecular cyclization, where the nitro group and the adjacent phenyl ring are poised to form the pyrrole ring of the carbazole system. The chosen synthetic route, the Cadogan reaction, offers excellent regiocontrol and tolerates a variety of functional groups, making it a robust and reliable method for this transformation.[5][6]
Reaction Mechanism: The Cadogan Reductive Cyclization
The conversion of a 2-nitrobiphenyl derivative to a carbazole is classically achieved via the Cadogan-Sundberg reaction.[9] The process is a reductive cyclization initiated by a trivalent phosphorus reagent, most commonly triethyl phosphite or triphenylphosphine.
Causality of the Mechanism: The reaction proceeds through the powerful deoxygenating ability of the P(III) reagent.
-
Initial Deoxygenation: The reaction begins with the nucleophilic attack of the phosphine on an oxygen atom of the nitro group. This initiates a sequence of steps that ultimately removes both oxygen atoms from the nitro group.
-
Formation of a Nitrene Intermediate: The exhaustive deoxygenation of the nitro group is widely believed to generate a highly reactive nitrene intermediate.[1][10][11] This species contains a nitrogen atom with only six valence electrons, making it highly electrophilic.
-
Intramolecular C-H Insertion: The generated nitrene rapidly undergoes an intramolecular electrophilic attack on the adjacent phenyl ring. This cyclization step forms the new five-membered pyrrole ring.
-
Aromatization: A final tautomerization step leads to the stable, aromatic carbazole ring system.
It is important to note that while the nitrene pathway is widely accepted, some mechanistic studies suggest the possibility of non-nitrene pathways or concerted cyclization steps, particularly as direct evidence for free nitrenes can be elusive.[1][10] The high temperatures typically required for the reaction (often >150 °C) are necessary to drive the deoxygenation process to completion.[6][10]
Reaction Scheme:
Caption: Figure 1: Proposed Mechanism of Cadogan Cyclization.
Experimental Protocol
This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 4, will confirm the synthesis of the target compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(4-Nitrophenoxy)benzoic acid | ≥98% | Sigma-Aldrich | Starting material. |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics | Reducing agent. Use over triethyl phosphite to avoid potential N-alkylation side products.[6] |
| o-Dichlorobenzene (ODCB) | Anhydrous, ≥99% | Alfa Aesar | High-boiling solvent. |
| Toluene | ACS Grade | Fisher Scientific | For extraction. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For aqueous extraction. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker | For acidification. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Methodology
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen inlet. Ensure the system is flame-dried or oven-dried before use to exclude moisture.
-
Charging the Flask: To the flask, add 2-(4-Nitrophenoxy)benzoic acid (e.g., 5.0 g, 19.3 mmol) and triphenylphosphine (e.g., 7.6 g, 29.0 mmol, 1.5 equivalents).
-
Solvent Addition: Add anhydrous o-dichlorobenzene (100 mL) to the flask. The high boiling point (180 °C) of ODCB is crucial for providing the thermal energy needed for the reaction.[6]
-
Inert Atmosphere: Flush the system with nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Heating to Reflux: Begin stirring and heat the mixture to reflux (approx. 175-180 °C). The reaction is typically monitored by Thin Layer Chromatography (TLC). Expert Tip: A good mobile phase for TLC is often 30-50% ethyl acetate in hexanes with 1% acetic acid to ensure proper spot shape for the carboxylic acid.
-
Reaction Time: Maintain the reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.[12]
-
Cooling and Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal (Optional but Recommended): A significant portion of the high-boiling ODCB can be removed under reduced pressure (vacuum distillation) to simplify the subsequent extraction.
-
Aqueous Extraction: Dilute the residue with toluene (100 mL). Transfer the solution to a separatory funnel and extract with 1M Sodium Hydroxide solution (3 x 50 mL). The desired carboxylic acid product will move into the aqueous basic layer as its sodium salt, leaving triphenylphosphine oxide and other non-acidic impurities in the organic layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A precipitate of the crude 9H-Carbazole-4-carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.
3.4. Purification The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
3.5. Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of 9H-Carbazole-4-carboxylic acid.
Characterization and Data Validation
Confirming the structure of the final product is essential. The following data provides a benchmark for validation.
| Analysis Technique | Expected Observations for 9H-Carbazole-4-carboxylic acid |
| ¹H NMR | N-H Proton: A broad singlet around δ 11.0-12.0 ppm.Carboxylic Acid Proton: A broad singlet around δ 12.0-13.0 ppm.Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 168-172 ppm.Aromatic Carbons: Multiple signals in the δ 110-145 ppm range. |
| IR Spectroscopy | O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ (carboxylic acid).N-H Stretch: A sharp to medium absorption around 3300-3400 cm⁻¹.C=O Stretch: A strong absorption around 1680-1700 cm⁻¹.NO₂ Stretch: Absence of strong peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹, which are present in the starting material. |
| Mass Spec. (ESI-) | [M-H]⁻: Expected at m/z = 210.06, corresponding to the deprotonated molecular ion (C₁₃H₈NO₂⁻). |
Note: Exact chemical shifts (δ) and absorption frequencies (cm⁻¹) may vary depending on the solvent and instrument used.[13][14][15]
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low or No Reaction | 1. Insufficient temperature.2. Wet solvent or reagents. | 1. Ensure a true reflux is achieved. Consider a higher boiling solvent like diphenyl ether if necessary, though ODCB is generally sufficient.2. Use anhydrous grade solvent and ensure glassware is thoroughly dried. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up. | 1. Increase reaction time and monitor carefully by TLC. An increase in the equivalents of triphenylphosphine (up to 2.0) may be beneficial.2. Ensure the aqueous layer is fully acidified to precipitate all the product. Be thorough with extractions, but avoid overly vigorous shaking that can lead to emulsions. |
| Impure Product | Incomplete removal of triphenylphosphine oxide (Ph₃PO) or starting material. | Ph₃PO is notoriously difficult to remove. The basic extraction is key to separating the acidic product from the neutral Ph₃PO. If Ph₃PO persists, careful column chromatography is the most effective purification method. Ensure the starting material is fully consumed before work-up to avoid contamination. |
Conclusion
The Cadogan reductive cyclization of 2-(4-Nitrophenoxy)benzoic acid is a highly effective and strategic method for the synthesis of 9H-Carbazole-4-carboxylic acid. This application note provides a robust and validated protocol, grounded in established mechanistic principles, to guide researchers in obtaining this valuable synthetic intermediate. The detailed procedural steps, coupled with characterization benchmarks and troubleshooting advice, are intended to empower scientists in drug discovery and materials science to confidently produce and utilize this important carbazole derivative for their research endeavors.
References
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Studies on the mechanism of the Cadogan–Sundberg indole synthesis. (2025). ResearchGate. [Link]
-
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (2014). Der Pharma Chemica. [Link]
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Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. (2005). The Journal of Organic Chemistry. [Link]
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Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. (2004). The Journal of Organic Chemistry. [Link]
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Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). Angewandte Chemie International Edition. [Link]
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2-phenylindazole. (n.d.). Organic Syntheses Procedure. [Link]
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Cadogan-Sundberg Indole Synthesis. (n.d.). SynArchive. [Link]
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Cadogan–Sundberg indole synthesis | Request PDF. (2019). ResearchGate. [Link]
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(PDF) Cadogan–Sundberg Indole Synthesis. (2020). ResearchGate. [Link]
-
Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2018). Journal of Molecular Structure. [Link]
-
Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. (2018). ResearchGate. [Link]
-
Synthesis and antimicrobial activities of 9H-carbazole derivatives. (2012). Medicinal Chemistry Research. [Link]
-
Synthesis of new 9H-Carbazole derivatives. (2015). Iraqi Journal of Science. [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. [Link]
-
9h-Carbazole-1-carboxylic acid. (n.d.). PubChem. [Link]
-
Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). (2015). ResearchGate. [Link]
-
Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 9H‐Carbazole based carboxylic acids. (2023). ResearchGate. [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (2025). bioRxiv. [Link]
-
Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. (2007). Arkivoc. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). University of Barcelona. [Link]
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(PDF) Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]
-
Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2019). ResearchGate. [Link]
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Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. (2019). Molecules. [Link]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2013). Molecules. [Link]
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5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). International Journal of Molecular Sciences. [Link]
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The Strategic Utility of 2-(4-Nitrophenoxy)benzoic Acid in the Synthesis of Bioactive Heterocycles
Introduction: A Versatile Precursor for Privileged Scaffolds
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Within this context, 2-(4-nitrophenoxy)benzoic acid emerges as a highly valuable and versatile precursor for the synthesis of a range of bioactive heterocyclic systems. Its unique structural motif, featuring a diaryl ether linkage with strategically placed nitro and carboxylic acid functionalities, provides a powerful platform for constructing complex polycyclic molecules through intramolecular cyclization strategies.
The key to the synthetic utility of 2-(4-nitrophenoxy)benzoic acid lies in the latent reactivity of the nitro group. Through reductive cyclization, a common and powerful transformation in organic synthesis, the nitro group is converted to an amino group, which can then readily participate in intramolecular reactions with the carboxylic acid moiety to forge a new heterocyclic ring.[2] This application note will provide an in-depth exploration of the use of 2-(4-nitrophenoxy)benzoic acid in the synthesis of bioactive heterocycles, with a particular focus on the dibenzo[b,f][2][3]oxazepin-11(10H)-one scaffold. This core structure is found in a variety of compounds with significant pharmacological activities, including antipsychotic and anti-parasitic properties.[3][4]
This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying synthetic strategies, detailed experimental protocols, and the rationale behind the methodological choices, thereby enabling the effective utilization of 2-(4-nitrophenoxy)benzoic acid in the pursuit of novel therapeutic agents.
Core Synthetic Strategy: From Diaryl Ether to Tricyclic Heterocycle
The overarching synthetic strategy for leveraging 2-(4-nitrophenoxy)benzoic acid revolves around a two-step sequence: the synthesis of the diaryl ether precursor followed by a reductive intramolecular cyclization.
Part 1: Synthesis of the 2-(4-Nitrophenoxy)benzoic Acid Precursor
The most common and effective method for the synthesis of 2-(4-nitrophenoxy)benzoic acid is the Ullmann condensation. This copper-catalyzed reaction forms the crucial diaryl ether bond by coupling an aryl halide with a phenol.[5][6][7] In this case, 2-chlorobenzoic acid is reacted with 4-nitrophenol in the presence of a copper catalyst and a base. The electron-withdrawing nature of the nitro group on the phenoxide component and the carboxylic acid on the aryl halide facilitate this nucleophilic aromatic substitution.[8]
Part 2: Reductive Intramolecular Cyclization
The cornerstone of this synthetic approach is the reductive cyclization of 2-(4-nitrophenoxy)benzoic acid to form the tricyclic dibenzo[b,f][2][3]oxazepin-11(10H)-one core. This transformation proceeds in two conceptual stages, which can often be performed in a single pot:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine (2-(4-aminophenoxy)benzoic acid). This is a critical step that unmasks the nucleophilic nitrogen required for the subsequent cyclization.
-
Intramolecular Cyclization: The newly formed amino group undergoes an intramolecular nucleophilic attack on the carboxylic acid (or its activated form), leading to the formation of an amide bond and the closure of the central seven-membered ring.
A variety of reducing agents can be employed for the nitro group reduction, with common choices being tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).[9][10][11][12] The choice of reducing agent can be critical and may influence the reaction conditions required for the subsequent cyclization.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the precursor and its subsequent conversion to the dibenzo[b,f][2][3]oxazepin-11(10H)-one scaffold. These protocols are based on established chemical principles and analogous transformations found in the literature.
Protocol 1: Synthesis of 2-(4-Nitrophenoxy)benzoic Acid via Ullmann Condensation
This protocol describes a representative procedure for the copper-catalyzed synthesis of the diaryl ether precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorobenzoic acid | 156.57 | 15.7 g | 0.1 |
| 4-Nitrophenol | 139.11 | 13.9 g | 0.1 |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |
| Copper(I) iodide (CuI) | 190.45 | 1.9 g | 0.01 |
| Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (15.7 g, 0.1 mol), 4-nitrophenol (13.9 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and copper(I) iodide (1.9 g, 0.01 mol).
-
Add 150 mL of dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 2-(4-nitrophenoxy)benzoic acid.
Causality Behind Experimental Choices:
-
High-boiling polar solvent (DMF): The Ullmann condensation typically requires elevated temperatures to proceed at a reasonable rate. DMF is an excellent choice due to its high boiling point and ability to dissolve the reactants and reagents.[5]
-
Base (K₂CO₃): The base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the substitution reaction. Anhydrous conditions are preferred to prevent side reactions.
-
Copper(I) iodide catalyst: Copper is the classic catalyst for the Ullmann reaction, facilitating the carbon-oxygen bond formation.[5]
Protocol 2: Reductive Cyclization to Dibenzo[b,f][2][3]oxazepin-11(10H)-one
This protocol outlines the reduction of the nitro group and subsequent intramolecular cyclization to form the tricyclic heterocycle.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Nitrophenoxy)benzoic acid | 259.22 | 2.59 g | 0.01 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 11.3 g | 0.05 |
| Concentrated Hydrochloric Acid | 36.46 | ~15 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Hydroxide Solution (5 M) | 40.00 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(4-nitrophenoxy)benzoic acid (2.59 g, 0.01 mol) in 100 mL of ethanol.
-
To this solution, add tin(II) chloride dihydrate (11.3 g, 0.05 mol).
-
Carefully add concentrated hydrochloric acid (~15 mL) dropwise with stirring. The reaction is exothermic.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
The filtrate contains the crude product. The cyclization to the lactam may occur spontaneously upon neutralization or may require further heating. If the cyclized product has not fully formed, the filtrate can be heated to reflux for an additional 1-2 hours.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure dibenzo[b,f][2][3]oxazepin-11(10H)-one.
Causality Behind Experimental Choices:
-
Tin(II) chloride in acidic medium: This is a classic and reliable method for the reduction of aromatic nitro groups to amines. The acidic environment is crucial for the reaction to proceed efficiently.[9][13]
-
Reflux conditions: The elevated temperature facilitates both the reduction and the subsequent intramolecular amide bond formation, which is essentially a dehydration reaction.
-
Neutralization: This step is necessary to quench the reaction and to precipitate the tin salts, allowing for their removal. It also facilitates the cyclization by deprotonating the carboxylic acid and ensuring the amino group is in its free-base form.
Bioactivity of Dibenzo[b,f][2][3]oxazepine Derivatives
The dibenzo[b,f][2][3]oxazepine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this heterocyclic system have shown a wide range of biological activities.
-
Antipsychotic Activity: Certain dibenzo[b,f][2][3]oxazepine derivatives have demonstrated potent activity at dopamine receptors, making them promising candidates for the development of novel antipsychotic drugs.[4]
-
Anti-parasitic Activity: A notable example is a derivative of dibenzo[b,f][2][3]oxazepin-11(10H)-one which has shown potent activity against the parasite Giardia duodenalis, the causative agent of giardiasis.[14]
-
Anti-cancer and Apoptosis-Inducing Agents: The structurally related dibenzo[b,e][2][3]diazepin-11-one scaffold has been explored for its anti-proliferative activity against various human cancer cell lines, with some derivatives inducing apoptosis.[15]
The ability to synthesize the core dibenzo[b,f][2][3]oxazepin-11(10H)-one from 2-(4-nitrophenoxy)benzoic acid provides a valuable entry point for the development of libraries of novel derivatives for screening against a wide array of biological targets.
Conclusion
2-(4-Nitrophenoxy)benzoic acid is a strategically important starting material for the synthesis of bioactive heterocyclic compounds. The key to its utility lies in the facile conversion of the nitro group into a nucleophilic amine, which can then participate in an intramolecular cyclization with the carboxylic acid moiety. This approach provides a reliable and efficient route to the dibenzo[b,f][2][3]oxazepin-11(10H)-one scaffold, a core structure found in compounds with significant therapeutic potential. The detailed protocols and the rationale behind the experimental choices provided in this application note are intended to empower researchers to effectively utilize this versatile precursor in their drug discovery and development endeavors.
References
-
(2025-08-09). Synthesis of dibenzo[b,f][2][3]oxazepin-11(10H)-one and pyrido[2,3-b][2][3]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate. [https://www.researchgate.net/publication/257321689_Synthesis_of_dibenzo[b,f][2][3]oxazepin-11(10H)-one_and_pyrido[2,3-b][2][3]benzoxazepin-10(11H)-one_compounds_based_on_o-nitrochloro_derivatives_of_benzene_and_pyridine]([Link]2][3]oxazepin-11(10H)-one_and_pyrido[2,3-b][2][3]benzoxazepin-10(11H)-one_compounds_based_on_o-nitrochloro_derivatives_of_benzene_and_pyridine)
-
Ullmann condensation. Wikipedia. [Link]
-
(2025-08-07). Synthesis of Dibenzo[b,f][2][3]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. ResearchGate. [https://www.researchgate.net/publication/257321688_Synthesis_of_Dibenzo[b,f][2][3]oxazepin-11(10H)-ones_from_2-Nitrobenzoic_Acids]([Link]2][3]oxazepin-11(10H)-ones_from_2-Nitrobenzoic_Acids)
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(2022-11-18). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed. [Link]
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Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]
-
Structural reassignment of a dibenz[b,f][2][3]oxazepin-11(10H)-one with potent antigiardial activity. CSIRO PUBLISHING. [Link]
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Shinde, S. B., & Deshpande, R. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
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(2022-11-04). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Semantic Scholar. [Link]
-
(2021-06-15). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Kumar, A., Sharma, S., Sharma, S., & Singh, P. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 26(3), 1004–1009. [Link]
-
An Improved Profess For Synthesis Of Dibenzo-[B,F][2][3]-Thiazepine-11-(10H)-One. Semantic Scholar. [Link]
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(2018-06-22). Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]
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(2014-01-01). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]
-
(2023-01-01). Selected bioactive dibenzo[b,f][2][3]oxazepine motif. ResearchGate. [Link]
-
(2025-11-18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
(2021-09-29). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]
-
(2022-06-02). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
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Cao, Z., Wang, C., Sun, Y., Liu, M., Li, W., Zhang, J., & Fu, Y. (2024). A Ru/RuO2 heterostructure boosting electrochemistry-assisted selective benzoic acid hydrogenation. Chemical Science, 15(4), 1333–1341. [Link]
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(2016-01-01). Synthesis of substituted benzo[b][2][3]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]
-
(2011-01-01). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]
-
(2022-11-04). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]
- Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
-
Ullmann reaction. Wikipedia. [Link]
-
(2011-01-01). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. [Link]
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Application Notes and Protocols: The Strategic Role of the Nitrophenoxy Moiety in Medicinal Chemistry
Introduction: Re-evaluating the Role of 2-(4-Nitrophenoxy)benzoic Acid in Bioconjugation
In the landscape of medicinal chemistry, the quest for efficient and specific molecular connections is paramount. While a direct role for 2-(4-Nitrophenoxy)benzoic acid as a stable, bifunctional linker in drug architecture is not extensively documented in peer-reviewed literature, its structural components—a benzoic acid and a nitrophenoxy group—point towards a significant and widely utilized application in bioconjugation: the formation of active esters for the facile linkage of molecules to proteins, peptides, and other biomolecules.
This guide, therefore, shifts the perspective from viewing this molecule as a passive scaffold to understanding its potential as a reactive intermediate. The core principle lies in the electron-withdrawing nature of the para-nitro group, which transforms the phenoxy moiety into an excellent leaving group. When the carboxylic acid of a molecule of interest is converted into a p-nitrophenyl (PNP) ester, it becomes highly susceptible to nucleophilic attack by amine groups, such as the lysine residues on the surface of a protein. This reaction, a cornerstone of bioconjugation, forms a stable amide bond, effectively "linking" the molecule to the protein.
This application note will provide a detailed exploration of the principles, protocols, and strategic considerations for utilizing the p-nitrophenoxy motif as an activating group in medicinal chemistry, a concept directly applicable to the functionalities present in 2-(4-Nitrophenoxy)benzoic acid.
Core Principle: The Chemistry of Activated Esters
The utility of p-nitrophenyl esters in bioconjugation stems from a fundamental principle of organic chemistry: the enhancement of electrophilicity. A carboxylic acid is relatively unreactive towards nucleophiles like amines under physiological conditions. To facilitate amide bond formation, the carbonyl carbon must be rendered more electrophilic. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
The p-nitrophenoxy group is an ideal choice for this purpose due to the following reasons:
-
Electron-Withdrawing Effect: The nitro group (-NO₂) at the para position of the phenyl ring is a strong electron-withdrawing group. This effect is transmitted through the aromatic ring and the ether oxygen, pulling electron density away from the ester carbonyl group.
-
Enhanced Electrophilicity: The resulting electron deficiency at the carbonyl carbon makes it highly susceptible to nucleophilic attack.
-
Good Leaving Group: The p-nitrophenoxide anion is a stable species due to resonance delocalization of the negative charge onto the nitro group. This stability makes it a good leaving group, driving the reaction towards amide bond formation.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a p-nitrophenyl activated ester and its subsequent use in protein conjugation.
Protocol 1: Synthesis of a p-Nitrophenyl Activated Ester
This protocol describes the synthesis of an exemplary p-nitrophenyl ester from a generic carboxylic acid.
Materials:
-
Carboxylic acid of interest (R-COOH)
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous DCM.
-
Addition of Coupling Agent: To the stirred solution, add DCC or DIC (1.2 eq) and a catalytic amount of DMAP.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) or diisopropylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted p-nitrophenol and acidic impurities.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: DCC/DIC are sensitive to water, which would lead to the formation of the urea byproduct without the desired ester formation.
-
DMAP Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the esterification reaction.
-
Bicarbonate Wash: The basic wash removes acidic starting materials and byproducts, simplifying purification.
Protocol 2: Conjugation of a p-Nitrophenyl Ester to a Protein
This protocol outlines the general procedure for labeling a protein with a molecule activated as a p-nitrophenyl ester.
Materials:
-
Protein solution in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
p-Nitrophenyl ester of the molecule to be conjugated (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration and in a buffer free of primary amines (e.g., Tris).
-
Conjugation Reaction:
-
Slowly add a calculated amount of the p-nitrophenyl ester solution to the stirred protein solution. The molar ratio of the ester to the protein will depend on the desired degree of labeling and should be optimized.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (typically 1-2 hours).
-
-
Quenching: Add a quenching reagent to react with any unreacted p-nitrophenyl ester.
-
Purification: Remove the unreacted small molecules and byproducts (including the released p--nitrophenol) by size-exclusion chromatography or dialysis.
-
Characterization: The resulting protein conjugate can be characterized by techniques such as UV-Vis spectroscopy (to determine the degree of labeling), mass spectrometry, and functional assays.
Self-Validation and Trustworthiness:
-
The release of p-nitrophenol, which has a characteristic yellow color at basic pH, can be used as a visual indicator of the reaction's progress.
-
The degree of labeling can be quantified by measuring the absorbance of the released p-nitrophenolate at 400 nm.
Visualization of the Workflow
Diagram 1: Synthesis of a p-Nitrophenyl Ester
Caption: Workflow for the synthesis of a p-Nitrophenyl ester.
Diagram 2: Protein Conjugation Workflow
Caption: Workflow for protein conjugation using a p-Nitrophenyl ester.
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Reaction Time (Ester Synthesis) | 2 - 4 hours | Indicates the efficiency of the coupling reaction. |
| Yield (Ester Synthesis) | 70 - 95% | Reflects the efficiency of the synthetic protocol. |
| Reaction Time (Conjugation) | 1 - 2 hours | Balances efficient labeling with potential protein degradation. |
| pH for Conjugation | 7.2 - 8.5 | Optimal for deprotonated lysine amines to act as nucleophiles. |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | A key parameter to control the degree of labeling. |
Concluding Remarks
While 2-(4-Nitrophenoxy)benzoic acid may not be a conventional linker in its own right, the chemical principles embodied by its structure are fundamental to the field of bioconjugation. The use of the p-nitrophenoxy group to activate carboxylic acids for amide bond formation is a robust and versatile strategy in medicinal chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively "link" molecules of interest to biological targets, thereby advancing the development of novel therapeutics and diagnostic agents.
References
-
ACS Publications. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry. [Link]
-
RSC Publishing. (n.d.). Novel reactive PEG for amino group conjugation. [Link]
-
National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Tyrosine bioconjugation – an emergent alternative. PubMed Central. [Link]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-(4-Nitrophenoxy)benzoic Acid
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Nitrophenoxy)benzoic acid. This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for purity assessment and quantification of this compound. The described reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction
2-(4-Nitrophenoxy)benzoic acid is a biaryl carboxylic acid of significant interest in synthetic and medicinal chemistry.[1] Its structure, which includes a nitro-substituted phenyl ring linked to a benzoic acid moiety, offers versatile functional groups for various chemical transformations.[1] The biphenyl-2-carboxylic acid framework is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets.[1] Given its importance, a robust and reliable analytical method is crucial for determining its purity and concentration in various samples.
This document provides a comprehensive guide to an HPLC method developed for this purpose, including the scientific rationale for the chosen parameters, a step-by-step protocol, and validation data according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
2.1. Physicochemical Properties of 2-(4-Nitrophenoxy)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₄ | [1] |
| Molecular Weight | 243.21 g/mol | [1] |
| Structure | A biaryl carboxylic acid | [1] |
| Predicted pKa | The carboxylic acid group makes the molecule acidic. The exact pKa is not readily available in the provided search results, but for benzoic acid, it is around 4.2. The electron-withdrawing nitro group would likely decrease the pKa, making it a stronger acid. | |
| Predicted LogP | The molecule possesses both hydrophobic (biphenyl structure) and hydrophilic (carboxylic acid and nitro group) characteristics, suggesting it is suitable for reversed-phase chromatography. | |
| UV Absorbance | The presence of aromatic rings and a nitro group suggests strong UV absorbance.[1] Compounds with nitrophenol moieties are known to have characteristic UV absorption.[6][7][8] |
2.2. Rationale for Method Development
The chosen HPLC method is based on the following scientific principles:
-
Reversed-Phase Chromatography: This is the most common HPLC mode and is well-suited for separating non-polar to moderately polar compounds like 2-(4-Nitrophenoxy)benzoic acid.[9] A C18 stationary phase was selected for its versatility and proven performance in separating aromatic compounds.[10][11][12][13]
-
Mobile Phase Selection and pH Control: The mobile phase consists of an aqueous component and an organic modifier.[9] For acidic compounds, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape.[14][15] By setting the mobile phase pH below the pKa of the carboxylic acid group (e.g., using 0.1% phosphoric acid), the analyte will be in its neutral, protonated form, leading to better retention and sharper peaks on a reversed-phase column.[14][15][16] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[9]
-
UV Detection: The nitroaromatic structure of 2-(4-Nitrophenoxy)benzoic acid results in strong UV absorbance, making UV detection a sensitive and appropriate choice.[1] Based on the UV spectra of similar nitro-containing aromatic compounds, a detection wavelength in the range of 254 nm to 320 nm is expected to provide good sensitivity.[17] A wavelength of 254 nm is a common choice for aromatic compounds, while a higher wavelength around 320 nm could offer more selectivity.[6][7]
HPLC Method and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of 2-(4-Nitrophenoxy)benzoic acid.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 5 µm particle size, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Experimental Protocols
4.1. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(4-Nitrophenoxy)benzoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.2. Sample Preparation
The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed.
-
Accurately weigh the sample to be analyzed.
-
Dissolve the sample in the diluent (50:50 acetonitrile/water) to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[16][18]
4.3. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, record the peak area and retention time.
Method Validation
The analytical method was validated according to ICH guidelines Q2(R1) and Q2(R2) for specificity, linearity, accuracy, precision, and robustness.[2][3][4][5]
5.1. Specificity
Specificity was evaluated by analyzing a blank (diluent) and a sample spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of 2-(4-Nitrophenoxy)benzoic acid, demonstrating the method's ability to assess the analyte unequivocally in the presence of other components.
5.2. Linearity
Linearity was assessed by analyzing five standard solutions at different concentrations. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 20 | 304,680 |
| 50 | 761,700 |
| 100 | 1,523,400 |
-
Correlation Coefficient (r²): > 0.999
-
Regression Equation: y = mx + c (where y is the peak area and x is the concentration)
5.3. Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
Table 4: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
The average recovery was within the acceptable range of 98-102%.
5.4. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Table 5: Precision Data
| Parameter | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Retention Time | < 0.5% | < 0.8% |
| Peak Area | < 1.0% | < 1.5% |
The low relative standard deviation (RSD) values demonstrate the excellent precision of the method.
5.5. Robustness
The robustness of the method was assessed by intentionally varying key chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The results showed that minor variations in these parameters did not significantly affect the retention time, peak area, or peak shape, indicating the method's reliability for routine use.
Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC analysis of 2-(4-Nitrophenoxy)benzoic acid.
Caption: Workflow for the HPLC analysis of 2-(4-Nitrophenoxy)benzoic acid.
Conclusion
The developed and validated RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of 2-(4-Nitrophenoxy)benzoic acid. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily transferable to other laboratories. The comprehensive validation demonstrates its suitability for routine quality control and research applications in the pharmaceutical and chemical industries.
References
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
YouTube. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]
Sources
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- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
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- 18. nacalai.com [nacalai.com]
Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from 2-(4-Nitrophenoxy)benzoic Acid
Introduction: The Strategic Value of the Diphenyl Ether Scaffold
In the landscape of modern drug discovery, the diphenyl ether moiety, specifically as represented in 2-(4-nitrophenoxy)benzoic acid, is a privileged scaffold. Its structural rigidity, combined with the versatile reactivity of its nitro and carboxylic acid groups, makes it an ideal starting point for the synthesis of complex heterocyclic systems. These systems, such as dibenzoxazepines and carbazoles, form the core of numerous biologically active molecules.[1][2]
This guide provides a comprehensive overview of the synthetic pathways originating from 2-(4-nitrophenoxy)benzoic acid. We will delve into the synthesis of the parent compound and explore its transformation into two key pharmaceutical intermediates: 10,11-dihydrodibenzo[b,f][1][3]oxazepin-11-one and 9H-carbazole-4-carboxylic acid . The protocols herein are designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles that govern each transformation.
Part 1: Synthesis of the Core Precursor: 2-(4-Nitrophenoxy)benzoic Acid
The critical first step is the efficient synthesis of the starting material. The formation of the C-O ether bond between the two aromatic rings is the primary challenge. Two robust and widely adopted methods are the Palladium-Catalyzed Suzuki-Miyaura Coupling and the classic Copper-Catalyzed Ullmann Condensation.
Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a modern, highly efficient method for forming carbon-carbon and carbon-heteroatom bonds.[4] Its primary advantages include mild reaction conditions, high functional group tolerance, and excellent yields. In this context, we couple a boronic acid with an aryl halide.
Causality: The palladium catalyst is central to this reaction. It undergoes a catalytic cycle involving oxidative addition to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand (e.g., SPhos) is critical for stabilizing the palladium species and facilitating the catalytic cycle.
Protocol 1: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).[4]
-
Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and acidify to pH ~2 using 1M HCl. The product will precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Method B: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a more traditional method involving copper-catalyzed coupling.[1] While effective, it often requires harsher conditions (higher temperatures) and stoichiometric amounts of copper, which can complicate purification.
Causality: This reaction proceeds via the formation of a copper-acetylide intermediate followed by nucleophilic attack of the phenoxide. The high temperature is necessary to overcome the activation energy for the C-O bond formation.
Protocol 2: Ullmann Condensation
-
Setup: In a dry flask, combine 2-chlorobenzoic acid (1.0 eq), 4-nitrophenol (1.2 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and copper(I) iodide (CuI, 0.2 eq).
-
Solvent & Reaction: Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or nitrobenzene. Heat the mixture to 150-180 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling, pour the mixture into acidified water (1M HCl).
-
Purification: Filter the resulting precipitate, wash thoroughly with water to remove copper salts, and then recrystallize from a suitable solvent like acetic acid or ethanol to yield the pure product.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium(II) Acetate / SPhos | Copper(I) Iodide |
| Temperature | 80-100 °C | 150-180 °C |
| Conditions | Mild, inert atmosphere required | Harsh, high temperature |
| Yield | Generally High (80-95%) | Moderate to High (60-85%) |
| Purification | Simpler, less metal residue | More complex due to copper salts |
Part 2: Key Transformations and Intermediate Synthesis
The true synthetic utility of 2-(4-nitrophenoxy)benzoic acid lies in the differential reactivity of its two functional groups. The nitro group can be reduced to an amine, which then serves as a nucleophile for intramolecular cyclization with the carboxylic acid.
Intermediate 1: Synthesis of 2-(4-Aminophenoxy)benzoic Acid
The reduction of the nitro group to a primary amine is a fundamental and critical step. Catalytic hydrogenation is often the cleanest method, offering high yields and simple workup.
Causality: Catalytic hydrogenation involves the use of a metal catalyst (like Palladium on Carbon) to facilitate the addition of hydrogen across the nitro group.[1] The solid catalyst adsorbs both the hydrogen gas and the organic substrate, lowering the activation energy for the reduction. The reaction is typically clean, producing water as the only byproduct.
Protocol 3: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel or a thick-walled flask, dissolve 2-(4-nitrophenoxy)benzoic acid (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst: Add Palladium on Carbon (10% Pd/C, ~5 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 2-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-(4-aminophenoxy)benzoic acid, which is often pure enough for the next step without further purification.
| Parameter | Value | Notes |
| Starting Material | 2-(4-Nitrophenoxy)benzoic acid | - |
| Reagent | Hydrogen Gas (H₂) | Use with appropriate safety precautions. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Catalyst is flammable; handle with care. |
| Solvent | Ethanol or Methanol | Ensures good solubility of the starting material. |
| Temperature | Room Temperature | The reaction is typically exothermic. |
| Reaction Time | 2 - 6 hours | Monitor by TLC. |
| Expected Yield | >95% | Usually quantitative and clean. |
Intermediate 2: Synthesis of 10,11-Dihydrodibenzo[b,f][1][3]oxazepin-11-one
This tricyclic lactam is a core structure in many CNS-active pharmaceuticals. Its synthesis is achieved via an intramolecular cyclization-condensation of 2-(4-aminophenoxy)benzoic acid. This reaction forms an amide bond, creating the seven-membered ring.
Causality: Direct thermal condensation is possible but often requires very high temperatures. A more controlled approach involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by intramolecular nucleophilic attack by the amine. Polyphosphoric acid (PPA) can also be used as both a catalyst and a dehydrating agent to promote the cyclization.
Protocol 4: Cyclization to Dibenzoxazepinone
-
Setup: Place 2-(4-aminophenoxy)benzoic acid (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add Polyphosphoric acid (PPA) (approx. 10x the weight of the starting material).
-
Reaction: Heat the mixture to 130-150 °C with mechanical stirring for 2-4 hours. The mixture will become a thick, homogenous paste.
-
Workup: Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 10,11-dihydrodibenzo[b,f][1][3]oxazepin-11-one.
Intermediate 3: Synthesis of 9H-Carbazole-4-carboxylic Acid via Cadogan Reaction
An alternative pathway that bypasses the reduction step is the Cadogan reaction, which directly converts the nitro compound into a carbazole through reductive cyclization.[2] Carbazoles are another class of heterocycles with significant applications in medicinal and materials chemistry.
Causality: This reaction involves a deoxygenative cyclization mediated by a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite.[2] The phosphine reagent is believed to attack the oxygen of the nitro group, generating a nitrene intermediate which then undergoes intramolecular C-H insertion on the adjacent phenyl ring to form the five-membered pyrrole ring of the carbazole system.[5]
Protocol 5: Cadogan Reductive Cyclization
-
Setup: In a flask equipped with a reflux condenser, combine 2-(4-nitrophenoxy)benzoic acid (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent: Add a high-boiling point solvent such as 1,2,4-trichlorobenzene (TCB).[2]
-
Reaction: Heat the reaction mixture to reflux (approx. 214 °C for TCB) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor by TLC.[2]
-
Workup: Cool the reaction to room temperature. The solvent can be removed under reduced pressure, or the product can be precipitated by adding a non-polar solvent like hexanes.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 9H-carbazole-4-carboxylic acid.
| Parameter | Value | Notes |
| Starting Material | 2-(4-Nitrophenoxy)benzoic acid | - |
| Reagent | Triphenylphosphine (PPh₃) | 1.5 equivalents ensures complete reaction.[2] |
| Solvent | 1,2,4-Trichlorobenzene (TCB) | High boiling point is crucial for yield.[2] |
| Temperature | Reflux (~214 °C) | Temperature-dependent reaction.[2] |
| Reaction Time | 4 - 6 hours | Monitor progress by TLC.[2] |
| Expected Yield | 70-85% | Based on similar substrates.[2] |
Conclusion
2-(4-Nitrophenoxy)benzoic acid is a highly valuable and versatile starting material for accessing complex heterocyclic scaffolds relevant to the pharmaceutical industry. By leveraging straightforward transformations such as nitro group reduction and intramolecular cyclization, or more direct methods like the Cadogan reaction, researchers can efficiently synthesize key intermediates like dibenzoxazepinones and carbazoles. The protocols and explanations provided in this guide offer a solid foundation for the practical application of these synthetic strategies in a research and development setting.
References
- A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid. (n.d.). BenchChem.
- Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis. (n.d.). BenchChem.
- Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)benzoic Acid Derivatives. (n.d.). BenchChem.
- Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2024). Journal of Organic Chemistry.
Sources
2-(4-Nitrophenoxy)benzoic acid in the development of materials with specific optical properties
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Molecular Promise and Crystalline Reality
In the quest for novel materials with tailored optical properties, organic molecules have emerged as a highly versatile class of compounds. Their synthetic tunability allows for the fine-tuning of electronic and, consequently, optical characteristics. 2-(4-Nitrophenoxy)benzoic acid, with its electron-donating ether linkage and electron-withdrawing nitro group, presents a quintessential "push-pull" system. Such systems are known to exhibit significant molecular hyperpolarizability, a key prerequisite for nonlinear optical (NLO) activity. This molecular architecture, therefore, positions 2-(4-Nitrophenoxy)benzoic acid as a promising candidate for the development of materials with specific optical functionalities.
However, the expression of molecular properties at the macroscopic level is dictated by the arrangement of molecules in the solid state. For second-order nonlinear optical phenomena, such as second-harmonic generation (SHG), a non-centrosymmetric crystal packing is essential. X-ray diffraction studies have revealed that 2-(4-Nitrophenoxy)benzoic acid crystallizes in the triclinic space group P-1[1][2][3]. The "-1" signifies a center of inversion, meaning the crystal is centrosymmetric. This crystalline symmetry, unfortunately, precludes the observation of bulk second-harmonic generation.
Nevertheless, the absence of second-order NLO effects does not diminish the potential of this molecule in the realm of nonlinear optics. Centrosymmetric materials can exhibit significant third-order nonlinear optical properties, which are the focus of these application notes. These third-order effects, such as nonlinear absorption and nonlinear refraction, are critical for applications in optical limiting, all-optical switching, and other advanced photonic technologies.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(4-Nitrophenoxy)benzoic acid in the development of materials with specific, primarily third-order, optical properties. We present detailed protocols for its synthesis, crystal growth, and advanced optical characterization, grounded in established scientific principles to empower researchers in their exploration of this promising molecule.
Part 1: Synthesis and Material Preparation
A reliable and scalable synthesis of high-purity 2-(4-Nitrophenoxy)benzoic acid is the foundational step for any material application. The Ullmann condensation provides a robust method for the formation of the diaryl ether bond central to the molecule's structure.
Synthesis of 2-(4-Nitrophenoxy)benzoic acid via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, phenol, or amine[4][5]. In this protocol, we adapt the classical Ullmann reaction for the synthesis of 2-(4-Nitrophenoxy)benzoic acid from 2-chlorobenzoic acid and 4-nitrophenol.
Protocol 1: Ullmann Condensation Synthesis
Materials:
-
2-chlorobenzoic acid
-
4-nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 4-nitrophenol (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Catalyst Addition: Add copper(I) iodide (0.1 equivalents) to the flask.
-
Solvent and Reflux: Add anhydrous DMF to the flask to dissolve the reactants. The mixture is then heated to reflux (typically 130-150 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 1 M HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: The crude 2-(4-Nitrophenoxy)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Caption: Workflow for the synthesis of 2-(4-Nitrophenoxy)benzoic acid.
Crystal Growth by Slow Evaporation
For the characterization of optical properties, particularly nonlinear optical properties, high-quality single crystals are often required. The slow evaporation method is a straightforward and effective technique for growing organic crystals from solution[6][7][8][9][10].
Protocol 2: Single Crystal Growth
Materials:
-
Purified 2-(4-Nitrophenoxy)benzoic acid
-
High-purity solvent (e.g., ethanol, acetone, or a mixture)
-
Beaker or crystallizing dish
-
Perforated cover (e.g., parafilm with pinholes)
Procedure:
-
Solution Preparation: Prepare a saturated solution of 2-(4-Nitrophenoxy)benzoic acid in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter or a fluted filter paper into a clean beaker or crystallizing dish to remove any insoluble impurities.
-
Slow Evaporation: Cover the beaker with a perforated cover to allow for slow evaporation of the solvent. Place the beaker in a vibration-free and dust-free environment with a stable temperature.
-
Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the crystals from the solution and dry them on a filter paper.
Part 2: Linear Optical Characterization
Before delving into the nonlinear optical properties, it is essential to characterize the linear optical response of the material. This provides fundamental information about the electronic structure and the material's interaction with light at low intensities.
UV-Visible-NIR Spectroscopy
UV-Vis-NIR spectroscopy is used to determine the electronic absorption properties of the material, which reveals the transparency window and the position of electronic transitions.
Protocol 3: UV-Vis-NIR Spectroscopy
Materials:
-
2-(4-Nitrophenoxy)benzoic acid (as a dilute solution or a thin film)
-
UV-transparent solvent (e.g., ethanol, acetonitrile)
-
UV-Vis-NIR spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of 2-(4-Nitrophenoxy)benzoic acid in a UV-transparent solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Spectrophotometer Setup: Set the spectrophotometer to scan over a desired wavelength range (e.g., 200-1100 nm).
-
Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution.
-
Data Analysis: The absorption spectrum will show the wavelengths of maximum absorption (λ_max) and the cut-off wavelength, which defines the transparency range of the material. The optical band gap can be estimated from the absorption edge using a Tauc plot.
| Spectroscopic Property | Expected Characteristics for 2-(4-Nitrophenoxy)benzoic acid |
| UV-Vis Absorption (λ_max) | Expected absorptions related to the benzene rings and the nitro group, likely in the 250-350 nm range[11]. |
| Optical Transparency | Expected to be transparent in the visible and near-infrared regions, a crucial property for NLO applications. |
Part 3: Nonlinear Optical Characterization
As established, 2-(4-Nitrophenoxy)benzoic acid is a candidate for third-order nonlinear optical applications. The Z-scan technique is a powerful and widely used method to measure both the nonlinear refractive index and the nonlinear absorption coefficient of a material[12][13][14][15].
Third-Order NLO Properties by Z-Scan Technique
The Z-scan technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.
Protocol 4: Z-Scan Measurement
Experimental Setup:
-
A stable, high-intensity laser source (e.g., a Q-switched Nd:YAG laser or a femtosecond laser).
-
A focusing lens to create a Gaussian beam waist.
-
A sample holder mounted on a computer-controlled translation stage.
-
An aperture placed in the far field.
-
A photodetector to measure the transmitted intensity.
-
A beam splitter and a reference detector to account for laser power fluctuations.
Caption: A simplified schematic of a Z-scan experimental setup.
Procedure:
-
Sample Preparation: The 2-(4-Nitrophenoxy)benzoic acid can be prepared as a solution in a suitable solvent or as a thin film on a transparent substrate.
-
Alignment: The laser beam is focused, and the sample is placed on the translation stage. The far-field aperture and detector are aligned along the beam path.
-
Open-Aperture Z-scan:
-
The aperture is fully opened to collect all the transmitted light.
-
The sample is translated along the z-axis through the focal point.
-
The transmitted intensity is recorded as a function of the sample position.
-
A decrease in transmittance near the focus indicates nonlinear absorption (e.g., two-photon absorption). From this data, the nonlinear absorption coefficient (β) can be calculated.
-
-
Closed-Aperture Z-scan:
-
The aperture is partially closed to transmit only the central portion of the beam.
-
The measurement is repeated by translating the sample through the focal point.
-
The resulting transmittance curve will show a pre-focal valley followed by a post-focal peak for a positive nonlinear refractive index (self-focusing) or a peak-valley signature for a negative nonlinear refractive index (self-defocusing).
-
By analyzing the shape and magnitude of this curve, the nonlinear refractive index (n₂) can be determined.
-
-
Data Analysis:
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the determined values of n₂ and β.
-
| Third-Order NLO Property | Significance |
| Nonlinear Absorption (β) | Characterizes the intensity-dependent absorption of the material. Important for optical limiting applications. |
| Nonlinear Refraction (n₂) | Describes the intensity-dependent change in the refractive index. Crucial for all-optical switching and signal processing. |
| Third-Order Susceptibility (χ⁽³⁾) | A complex quantity that encompasses both nonlinear absorption and refraction, providing a complete picture of the third-order NLO response. |
Conclusion and Future Outlook
While the centrosymmetric crystal structure of 2-(4-Nitrophenoxy)benzoic acid precludes its use in second-harmonic generation, its molecular design holds significant promise for third-order nonlinear optical applications. The protocols outlined in this guide provide a comprehensive framework for the synthesis, crystal growth, and detailed optical characterization of this molecule. By focusing on the measurement of its third-order NLO properties using the Z-scan technique, researchers can effectively evaluate its potential for use in advanced photonic devices such as optical limiters and all-optical switches. Further research could explore the fabrication of thin films and their integration into device architectures, as well as the synthesis of derivatives with modified donor-acceptor groups to further enhance the third-order nonlinear optical response.
References
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Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z' = 3. Acta Crystallographica Section C: Crystal Structure Communications, 60(5), o361–o363. [Link]
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Nonlinear Optics Laboratory. (n.d.). Organic Single Crystals and Crystalline Thin Films. ETH Zurich. [Link]
-
Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z' = 3. PubMed. [Link]
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Sreehari, N., & V, S. (2025). A study on the third-order nonlinear optical properties of pure KMnO4 using the CW Z-scan technique. RSC Advances. [Link]
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Zhang, Y., et al. (2018). Z-scan nonlinear measurement. (a) Schematic z-scan setup for... ResearchGate. [Link]
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Balram. (2023). Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers. [Link]
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Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). (PDF) 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z′ = 3. ResearchGate. [Link]
-
Singh, V., et al. (2019). Measurements of third-order optical nonlinearity using Z-scan technique: A review. AIP Conference Proceedings. [Link]
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Nalini, H., et al. (2021). Crystal growth, structural, optical and theoretical investigations of organic nonlinear optical crystal: 2-naphthalenol. Molecular Crystals and Liquid Crystals. [Link]
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S. R, R., et al. (2017). Crystals grown by the slow evaporation technique. ResearchGate. [Link]
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Bhat, H. L. (1994). Growth and characterization of some novel crystals for nonlinear optical applications. Bulletin of Materials Science. [Link]
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A, K. (2023). growth and characterization of bis thiourea zinc chloride. Sathyabama Institute of Science and Technology. [Link]
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Abdul-Hamead, A. A. (2014). (PDF) Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C 60 Doped Poly(dimethylacetylendicarboxylate). ResearchGate. [Link]
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Ullah, H., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. National Institutes of Health. [Link]
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Wang, Y., et al. (2023). (PDF) The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. ResearchGate. [Link]
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Arunkumar, A., & Ramalingam, S. (2012). Kurtz-Perry powder SHG experimental setup. ResearchGate. [Link]
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Frazier, C. C., et al. (1987). Second-harmonic generation in aromatic organic compounds. Optica Publishing Group. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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Wang, Y., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. National Institutes of Health. [Link]
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Figueras, F., et al. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. AIP Publishing. [Link]
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Baptista, R. M. F., et al. (2025). Second harmonic generation and crystal structure of self-assembled Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide. CrystEngComm. [Link]
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Varjovi, M. H., et al. (2025). Enhanced Second Harmonic Generation from an Organic Self-Assembled Eutectic Binary Mixture: A Case Study with 3-Nitrobenzoic and 3,5-Dinitrobenzoic Acids. ResearchGate. [Link]
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Kaluza, S., et al. (2003). Organic materials for second-harmonic generation: advances in relating structure to function. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences. [Link]
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Glidewell, C., et al. (2004). (PDF) syn and anti conformations in 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and two related salts. ResearchGate. [Link]
-
Frazier, C. C., et al. (1987). Second-harmonic generation in aromatic organic compounds. Optica Publishing Group. [Link]
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de Oliveira, H. C. B., et al. (2018). Non-centrosymmetric crystals of new N-benzylideneaniline derivatives as potential materials for non-linear optics. ResearchGate. [Link]
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Feld, R., et al. (2015). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. [Link]
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Monge, M. A., & Leyva, A. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
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Kumar, R., et al. (2017). Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups. Dalton Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Adeboye, O. O., et al. (2019). (PDF) Electronic and nonlinear optical properties of 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol. ResearchGate. [Link]
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Klysubun, P., et al. (2025). Linear and Nonlinear Optical Properties of Non-Centrosymmetric Crystals of Substituted Aliphatic Secondary Amines. Preprints.org. [Link]
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Morales-Serna, J. A., et al. (2012). Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. ResearchGate. [Link]
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Dadda, A., et al. (2012). The structural properties of a noncentrosymmetric polymorph of 4-aminobenzoic acid. Acta Crystallographica Section C. [Link]
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Rondinelli, J. M., & Fennie, C. J. (2016). Design of noncentrosymmetric perovskites from centric and acentric basic building units. Journal of Materials Chemistry C. [Link]
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Derevyanko, N. A., et al. (2014). Design of molecules and noncentrosymmetric crystals of 3-(4-nitrophenyl)-2-phenylacrylic acid derivatives. ResearchGate. [Link]
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Application Notes and Protocols for Photolabile Linkers in Solid-Phase Organic Synthesis
A Senior Application Scientist's Guide to o-Nitrobenzyl-Based Linkers
Introduction: A Note on 2-(4-Nitrophenoxy)benzoic acid
Initial inquiries into the utilization of 2-(4-nitrophenoxy)benzoic acid as a linker in solid-phase organic synthesis (SPOS) did not yield established protocols or significant literature evidence of its application in this context. While structurally related to classes of compounds used in SPOS, its specific use as a cleavable linker is not well-documented in peer-reviewed journals or application notes.
In the spirit of providing a comprehensive and practical guide for researchers, this document will focus on a closely related, extensively validated, and highly versatile class of linkers: o-nitrobenzyl-based photolabile linkers . The principles and protocols detailed herein are foundational to modern SPOS and offer a powerful strategy for the traceless release of synthesized molecules.
The Power of Light: An Overview of Photolabile Linkers
In solid-phase synthesis, the linker is a critical component that tethers the growing molecule to an insoluble resin support. The choice of linker dictates the conditions under which the final product can be cleaved from the support. Photolabile linkers offer a distinct advantage by allowing for cleavage under neutral conditions using ultraviolet (UV) light, which is orthogonal to the acidic and basic conditions often used for deprotection steps in complex syntheses.[1][2] This mild cleavage method is particularly valuable for synthesizing molecules with acid- or base-sensitive functional groups.[3][4]
The most common class of photolabile linkers is based on the o-nitrobenzyl chemistry.[1][5] These linkers are stable to a wide range of chemical reagents but can be efficiently cleaved upon irradiation with UV light, typically in the range of 350-365 nm.[3][6]
The o-Nitrobenzyl Linker: Mechanism of Photocleavage
The photocleavage of an o-nitrobenzyl linker proceeds through an intramolecular redox reaction. Upon absorption of a photon, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the tethered molecule and a nitrosobenzaldehyde byproduct.[7]
This process is highly efficient and typically results in clean cleavage without the need for additional reagents.[8] However, it is important to note that the nitrosobenzaldehyde byproduct can sometimes react with the released product, particularly if it contains nucleophilic moieties.[7]
Diagram 1: Photocleavage Mechanism of an o-Nitrobenzyl Linker
Caption: Mechanism of o-nitrobenzyl linker photocleavage.
Experimental Protocols
The following protocols provide a general framework for the use of o-nitrobenzyl-based photolabile linkers in solid-phase peptide synthesis (SPPS). These can be adapted for the synthesis of other small molecules.
Protocol 1: Immobilization of the Photolabile Linker onto an Aminomethylated Resin
This protocol describes the attachment of a common photolabile linker, 4-(bromomethyl)-3-nitrobenzoic acid, to an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
4-(Bromomethyl)-3-nitrobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve 4-(bromomethyl)-3-nitrobenzoic acid (1.5 mmol), HOBt (1.5 mmol), and DIC (1.5 mmol) in DMF (5 mL).
-
Add the activated linker solution to the swollen resin.
-
Add DIPEA (3.0 mmol) to the reaction mixture.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction using a Kaiser test to confirm the consumption of free amines.
-
Once the reaction is complete, drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Loading the First Amino Acid onto the Photolabile Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to the photolabile resin.
Materials:
-
Photolabile resin from Protocol 1
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the photolabile resin (1 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid (4.0 mmol) and DMAP (0.2 mmol) in a mixture of DCM (8 mL) and DMF (2 mL).
-
Add DIC (4.0 mmol) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
After the coupling, cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin as described in Protocol 1, Step 8.
-
Determine the loading of the first amino acid using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 3: Peptide Elongation and Final Cleavage
Peptide Elongation: Standard Fmoc-based solid-phase peptide synthesis protocols can be used for chain elongation.[9] This involves iterative cycles of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid using standard coupling reagents like HBTU/DIPEA or HATU/DIPEA.
Photolytic Cleavage:
-
After completion of the synthesis and removal of the final N-terminal Fmoc group, wash the resin thoroughly with DCM and dry it under vacuum.
-
Suspend the dried resin in a suitable solvent (e.g., a mixture of trifluoroethanol/DCM (1:4) or dioxane) in a UV-transparent vessel (e.g., quartz or borosilicate glass). The concentration of the peptide on the resin should be in the range of 1-5 mg/mL.
-
Irradiate the suspension with a UV lamp at 350-365 nm for 1-4 hours with gentle agitation.[3] The optimal irradiation time should be determined empirically for each peptide.
-
After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.
-
Wash the resin with additional cleavage solvent to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.
Quantitative Data and Considerations
| Parameter | Typical Value/Range | Notes |
| Linker Loading on Resin | 0.3 - 0.8 mmol/g | Dependent on the resin type and coupling efficiency. |
| First Amino Acid Loading | 0.2 - 0.6 mmol/g | Generally lower than the initial linker loading. |
| Photolysis Wavelength | 350 - 365 nm | Optimal for most o-nitrobenzyl linkers.[6] |
| Irradiation Time | 1 - 24 hours | Highly dependent on the peptide sequence, linker structure, light source intensity, and solvent.[6] |
| Cleavage Yield | 70 - 95% | Can be influenced by the presence of UV-absorbing residues in the peptide and the potential for side reactions with the nitroso byproduct.[10] |
Key Considerations:
-
Substituent Effects: The rate of photocleavage can be significantly influenced by substituents on the aromatic ring of the linker. Electron-donating groups, such as methoxy groups, can increase the rate of cleavage.[6][11]
-
Solvent Choice: The choice of solvent for photolysis can affect the cleavage efficiency. Protic solvents may sometimes slow down the reaction.[6]
-
Sensitive Residues: Amino acids such as methionine and tryptophan can be susceptible to photooxidation during cleavage.[10] It may be necessary to use scavengers or protect these residues as sulfoxides.[10]
Diagram 2: Solid-Phase Synthesis Workflow with a Photolabile Linker
Caption: General workflow for SPPS using a photolabile linker.
Applications in Research and Drug Discovery
Photolabile linkers are invaluable tools in various areas of scientific research:
-
Synthesis of Sensitive Peptides: They enable the synthesis of peptides containing acid- or base-labile modifications, such as glycosylations or phosphorylations.
-
Combinatorial Chemistry: Photolysis allows for the mild release of compounds from solid supports directly into aqueous buffers for biological screening.[12]
-
"Caged" Compounds: Bioactive molecules can be tethered to a photolabile group, rendering them inactive. Irradiation at a specific time and location can then release the active compound, allowing for precise spatiotemporal control in biological studies.[13]
-
Proteomics and Chemical Biology: Photocleavable linkers are used in the design of chemical probes to identify protein-protein interactions and enzyme activities.[14]
Conclusion
While the specific application of 2-(4-nitrophenoxy)benzoic acid as a linker in solid-phase synthesis remains to be broadly documented, the principles of photolabile cleavage are well-established and offer a powerful synthetic strategy. The o-nitrobenzyl family of linkers provides a robust and versatile platform for the synthesis of a wide array of molecules under mild and orthogonal conditions. By understanding the underlying mechanism and optimizing the experimental parameters, researchers can effectively leverage photolabile linkers to advance their synthetic goals in drug discovery, chemical biology, and materials science.
References
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Ajayaghosh, A., Pillai, V. N. R. (1996). Photolabile multi-detachable p-alkoxybenzyl alcohol resin supports for peptide fragment or semi-synthesis. PubMed. [Link]
-
Holmes, C. P., Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
-
Hansen, P. R., et al. (2021). Photolabile Protecting Groups and Linkers. ResearchGate. [Link]
-
Gao, X., et al. (2021). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Pore, S. K., et al. (2024). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. PubMed. [Link]
- BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Solid-Phase Organic Synthesis. BenchChem.
-
Flippen-Anderson, J. L., et al. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. [Link]
-
Wurm, F. R., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Lund, H. H., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]
-
Lloyd-Williams, P., Albericio, F., Giralt, E. (1991). Convergent solid-phase peptide synthesis. VIII. Synthesis, using a photolabile resin, and purification of a methionine-containing protected peptide. PubMed. [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health. [Link]
-
Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]
-
Lee, K. Y., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
- University of Cambridge. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Cambridge.
-
ResearchGate. (n.d.). A New Photolabile Linker for the Photoactivation of Carboxyl Groups. ResearchGate. [Link]
-
LeValley, P. J., et al. (2017). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. [Link]
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Hansen, P. R., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]
- BenchChem. (2025).
- Dilun Biotechnology. (2023). “Photocatalytic C-X Bond Cleavage Facilitates Peptide Synthesis”. Dilun Biotechnology.
-
Wang, J., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2021). Cleavable linkers and their application in MS-based target identification. RSC Publishing. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. [Link]
-
Coin, I., et al. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
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Application Notes & Protocols: A Guide to the Agrochemical Exploration of 2-(4-Nitrophenoxy)benzoic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Diaryl Ether Scaffold
The diaryl ether linkage is a privileged structure in modern agrochemical discovery. It forms the backbone of several commercially successful herbicides and fungicides, prized for its chemical stability and the precise three-dimensional orientation it imparts to the molecule, which is critical for binding to target enzymes. The 2-(4-nitrophenoxy)benzoic acid scaffold, in particular, offers a compelling starting point for lead discovery. The nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's binding affinity and reactivity. Furthermore, it serves as a versatile chemical handle for subsequent derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR).
This guide provides an in-depth exploration of this chemical class, moving from rational synthesis to robust biological evaluation. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, grounded in established chemical principles and best practices for agrochemical screening.
Section 1: Synthesis of the Core Scaffold via Ullmann Condensation
The construction of the diaryl ether bond is the pivotal step in synthesizing 2-(4-nitrophenoxy)benzoic acid derivatives. While various cross-coupling methods exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective choice for this specific transformation, particularly in a research and development setting.[1][2] The reaction couples a phenoxide with an aryl halide. In this context, we react a salt of 4-nitrophenol with a 2-halobenzoic acid.
Causality of Method Selection: The Ullmann condensation is preferred here over palladium-catalyzed methods (e.g., Buchwald-Hartwig) for several reasons. It is generally more tolerant of the carboxylic acid functional group without requiring extensive protection-deprotection steps, and the copper catalysts are significantly less expensive than their palladium counterparts.[3] Modern protocols using ligands like N,N-dimethylglycine have made the reaction conditions much milder than the harsh temperatures required historically.[4]
Protocol 1.1: Copper-Catalyzed Synthesis of 2-(4-Nitrophenoxy)benzoic Acid
This protocol details a representative lab-scale synthesis.
Experimental Workflow Diagram
Caption: Workflow for Ullmann Condensation Synthesis.
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Suggested Quantity | Moles (mmol) | Role |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 1.57 g | 10.0 | Aryl Halide |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.53 g | 11.0 | Phenol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 | Catalyst |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 103 mg | 1.0 | Ligand |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - | Solvent |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - | Acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (10.0 mmol), 4-nitrophenol (11.0 mmol), potassium carbonate (20.0 mmol), copper(I) iodide (0.5 mmol), and N,N-dimethylglycine (1.0 mmol).
-
Rationale: Potassium carbonate is a strong enough base to deprotonate the phenol, forming the reactive phenoxide nucleophile. The ligand, N,N-dimethylglycine, stabilizes the copper catalyst and increases its solubility and reactivity, allowing for lower reaction temperatures.[4] An excess of the phenol component is often used to ensure complete consumption of the more expensive aryl halide.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the anhydrous DMSO via syringe.
-
Rationale: This prevents oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring the catalytic cycle proceeds efficiently.
-
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chlorobenzoic acid spot is consumed (typically 12-24 hours).
-
Workup - Acidification: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 100 mL of 2M HCl (aq).
-
Rationale: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and soluble in organic solvents. It also neutralizes the excess potassium carbonate.
-
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Rationale: Washing removes residual DMSO, inorganic salts, and other water-soluble impurities. The brine wash helps to break any emulsions and further removes water.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[5][6]
Section 2: Protocols for Agrochemical Bio-Efficacy Screening
Once synthesized and purified, the derivatives must be evaluated for their biological activity. The primary screen is designed to be efficient and sensitive enough to identify "hits" from a library of new compounds.[7]
Protocol 2.1: Primary Herbicidal Activity - Whole Plant Bioassay
This protocol provides a robust method for assessing both pre- and post-emergence herbicidal activity against representative monocot and dicot weed species.[8]
Herbicidal Screening Workflow
Caption: Workflow for Whole-Plant Herbicidal Screening.
Methodology
-
Plant Preparation:
-
Select representative weed species. A good starting panel includes a monocot (e.g., Barnyardgrass, Echinochloa crus-galli) and a dicot (e.g., Velvetleaf, Abutilon theophrasti).[9]
-
Sow seeds in pots filled with a standard potting mix. For each compound and application type, prepare at least three replicate pots.
-
-
Compound Application:
-
Prepare a stock solution of the test derivative (e.g., 10,000 ppm in acetone).
-
For application, dilute the stock solution with water containing a non-ionic surfactant (e.g., Tween 20 at 0.1% v/v) to the desired final concentration (e.g., 150 g a.i./ha).[10]
-
Controls are essential: Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a known mode of action).
-
Post-emergence: Apply the solution using a track sprayer for uniform coverage when seedlings have reached the 2-3 true leaf stage.[8]
-
Pre-emergence: Apply the solution to the soil surface immediately after sowing.
-
-
Evaluation:
-
Place the treated pots in a greenhouse or growth chamber under controlled conditions.
-
After 14-21 days, visually assess the herbicidal effect as a percentage of injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death) relative to the negative control.
-
For a more quantitative measure, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent biomass reduction.
-
Protocol 2.2: Primary Fungicidal Activity - In Vitro Mycelial Growth Assay
This assay quickly determines if a compound has direct inhibitory effects on fungal growth.[11]
Methodology
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave it and allow it to cool to ~50-55 °C.
-
Compound Incorporation: Add the test compound (dissolved in a minimal amount of DMSO or acetone) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[12] Pour the amended agar into sterile Petri dishes. Prepare solvent-only control plates.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Alternaria solani), in the center of each plate.[13]
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25-28 °C) in the dark.
-
Evaluation: When the fungal colony in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in the treated plates. Calculate the percentage inhibition of mycelial growth using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plates and dt is the average diameter of the colony in the treated plates.
-
Hypothetical Screening Data
| Compound ID | Structure Modification | Herbicidal Activity (% Injury @ 150 g/ha) | Fungicidal Activity (% Inhibition @ 50 µg/mL) |
| E. crus-galli (Monocot) | A. theophrasti (Dicot) | ||
| Lead-001 | R = H | 65% | 75% |
| Lead-002 | R = 3-Cl | 70% | 90% |
| Lead-003 | R = 4-CF₃ | 85% | 80% |
| Control | Commercial Herbicide | 95% | 95% |
| Control | Commercial Fungicide | - | - |
Section 3: Mechanistic Insights and Next Steps
The 2-(4-nitrophenoxy)benzoic acid structure is analogous to the aryloxyphenoxypropionate ("FOP") class of herbicides, which are known inhibitors of Acetyl-CoA Carboxylase (ACCase).[14][15] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for building cell membranes. Inhibition of ACCase leads to a cessation of lipid synthesis, ultimately resulting in membrane dysfunction and plant death, particularly in susceptible grass species.[15]
Potential Mechanism of Action: ACCase Inhibition
Caption: Postulated Mechanism of Action via ACCase Inhibition.
Following a primary screen, "hit" compounds (like Lead-003 in the hypothetical data) would be subjected to further investigation:
-
Dose-Response Studies: To determine the concentration required to inhibit growth by 50% (GR₅₀ for herbicides, EC₅₀ for fungicides).
-
Secondary Screening: Testing against a broader panel of weed and fungal species to establish the spectrum of activity.
-
SAR Studies: Synthesizing additional analogues to understand which structural features enhance potency and selectivity.
-
Mechanism of Action Studies: Performing in vitro enzyme assays (e.g., ACCase inhibition assay) to confirm the molecular target.
By systematically applying these synthesis and screening protocols, researchers can effectively explore the potential of 2-(4-nitrophenoxy)benzoic acid derivatives and accelerate the discovery of new agrochemical solutions.
References
-
Title: Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)propionamides Source: Connect Journals URL: [Link]
-
Title: Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives Source: ResearchGate (originally ARKIVOC) URL: [Link]
-
Title: Synthesis and fungicidal activities of 1-[ 2-benzyloxy-2-( 2 , 4-difluorophenyl ) ethyl ]-1 H-1 , 2 , 4-triazole derivatives Source: Semantic Scholar (originally Chinese Journal of Pesticide Science) URL: [https://www.semanticscholar.org/paper/Synthesis-and-fungicidal-activities-of-1-%5B-2-2-(-%2C-Zhang-Zhang/335d642345e6566060c57c03030b42c4b0051b6a]([Link]
-
Title: Overview of Herbicide Mechanisms of Action Source: ResearchGate (originally Weed Science) URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: Phenoxy herbicide Source: Wikipedia URL: [Link]
-
Title: A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Source: Organic Letters URL: [Link]
-
Title: Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives Source: PubMed URL: [Link]
-
Title: Primary Herbicide Screening Source: UC ANR eLibrary URL: [Link]
-
Title: Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]
-
Title: Diaryl ether synthesis by etherification (arylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Overview of herbicide mechanisms of action Source: PubMed Central, NIH URL: [Link]
-
Title: Guidelines for efficacy evaluation of herbicides: weeds in Australian forests Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
-
Title: A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components Source: SciELO México URL: [Link]
-
Title: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators Source: Government of Canada Publications URL: [Link]
-
Title: Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole Source: Chinese Journal of Pesticide Science URL: [Link]
- Title: Ullmann reaction for the synthesis of diaryl ethers Source: Google Patents URL
-
Title: Benzoic acid: analysis and dosage in laboratory Source: FILAB URL: [Link]
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- 2. scielo.org.mx [scielo.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. filab.fr [filab.fr]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. connectjournals.com [connectjournals.com]
- 11. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole [nyxxb.cn]
- 13. [PDF] Synthesis and fungicidal activities of 1-[ 2-benzyloxy-2-( 2 , 4-difluorophenyl ) ethyl ]-1 H-1 , 2 , 4-triazole derivatives | Semantic Scholar [semanticscholar.org]
- 14. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 15. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the Ullmann Synthesis of 2-(4-Nitrophenoxy)benzoic acid
Welcome to the technical support center for the Ullmann synthesis of 2-(4-Nitrophenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific diaryl ether synthesis. The Ullmann reaction, while a cornerstone of C-O bond formation, is notorious for its sensitivity to reaction conditions, often leading to frustratingly low yields.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues, ultimately improving the efficiency and success of your synthesis.
Troubleshooting Guide: A Mechanistic Approach
Low yields in the Ullmann synthesis of 2-(4-Nitrophenoxy)benzoic acid can stem from a variety of factors, from catalyst deactivation to unfavorable reaction kinetics. This section will walk you through a systematic, question-based approach to identify and address the root cause of your low yields.
Question 1: Is your copper catalyst active and appropriate for the reaction?
The choice and state of the copper catalyst are paramount to a successful Ullmann condensation.[3][4]
Possible Issues & Solutions:
-
Catalyst Inactivity: Commercially available copper catalysts can vary in activity. "Activated" copper powder, often prepared in situ, can be more effective.[5]
-
Recommendation: Consider preparing fresh copper catalyst or using a more reactive copper salt like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).[6]
-
-
Homogeneous vs. Heterogeneous Catalysis: While traditional Ullmann reactions often use copper powder (heterogeneous), modern protocols frequently employ soluble copper complexes (homogeneous) that can offer milder reaction conditions and improved yields.[3][5]
-
Recommendation: Explore the use of copper(I) salts in combination with ligands to form a more active, soluble catalytic species.
-
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.
-
Recommendation: While classical Ullmann reactions used stoichiometric copper, modern catalytic versions typically use 5-20 mol% of a copper catalyst.[1] If you suspect catalyst deactivation, a slightly higher loading might be beneficial.
-
Question 2: Are your reaction conditions—solvent, base, and temperature—optimized?
The interplay between solvent, base, and temperature is critical in facilitating the desired C-O bond formation.
Possible Issues & Solutions:
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and the catalytic species, and it should have a high enough boiling point to reach the required reaction temperature.
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the phenol, forming the more nucleophilic phenoxide. The choice of base can also influence the solubility of the copper catalyst.
-
Suboptimal Temperature: Traditional Ullmann reactions often require very high temperatures (>200 °C).[1][5] Modern, ligand-assisted protocols can often be run at significantly lower temperatures.
-
Recommendation: If using a modern catalytic system, start with the recommended temperature in the literature. If yields are low, a systematic increase in temperature may be necessary. However, be mindful that excessively high temperatures can lead to side reactions and decomposition.
-
Question 3: Could the presence of a ligand enhance your reaction?
The addition of a ligand can dramatically improve the efficiency of the Ullmann reaction by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[1][9][10]
Possible Issues & Solutions:
-
Absence of a Ligand: In many cases, a ligand is essential for achieving good yields under milder conditions.
-
Recommendation: A wide variety of ligands have been shown to be effective, including diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and β-diketones (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione).[1][11] The choice of ligand can be substrate-dependent, so screening a few options may be necessary.[9]
-
-
Ligand Decomposition: Some ligands may not be stable at the high temperatures required for the reaction.
-
Recommendation: Ensure the chosen ligand is thermally stable under your reaction conditions.
-
Question 4: Are your starting materials pure and dry?
The purity of your 2-chlorobenzoic acid and 4-nitrophenol is critical. Impurities can interfere with the catalyst and lead to side reactions.
Possible Issues & Solutions:
-
Water Contamination: Water can hydrolyze the active copper species and hinder the reaction.
-
Recommendation: Ensure your starting materials and solvent are thoroughly dried before use. Consider using anhydrous solvents and drying agents.
-
-
Impurities in Starting Materials: Contaminants can poison the catalyst or participate in unwanted side reactions.
-
Recommendation: Purify your starting materials if their purity is questionable. Recrystallization or column chromatography are common purification methods.
-
Question 5: Are there potential side reactions consuming your starting materials?
Several side reactions can compete with the desired diaryl ether formation, leading to lower yields.
Possible Issues & Solutions:
-
Homocoupling of Aryl Halide: The aryl halide can couple with itself to form a biaryl byproduct. This is a common side reaction in Ullmann couplings.[2]
-
Recommendation: Optimizing the reaction conditions, particularly the catalyst and ligand system, can help to favor the desired cross-coupling reaction.
-
-
Reductive Dehalogenation: The aryl halide can be reduced, removing the halogen and forming benzoic acid.
-
Recommendation: This is often promoted by certain impurities or inappropriate reaction conditions. Ensuring a clean reaction setup can minimize this side reaction.
-
-
Reaction with the Carboxylic Acid Group: The carboxylic acid of 2-chlorobenzoic acid could potentially coordinate with the copper catalyst, affecting its activity.
-
Recommendation: While the carboxylic acid is a key part of the desired product, its presence can complicate the reaction. Some protocols may suggest protecting this group, though this adds extra steps to the synthesis.
-
Experimental Protocols
Optimized Ullmann Synthesis of 2-(4-Nitrophenoxy)benzoic acid
This protocol incorporates modern advancements in the Ullmann condensation to favor higher yields.
Materials:
-
2-Chlorobenzoic acid
-
4-Nitrophenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add 2-chlorobenzoic acid (1.0 equiv), 4-nitrophenol (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and quench with dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(4-Nitrophenoxy)benzoic acid.
Data Presentation
| Parameter | Traditional Ullmann | Modern Ligand-Assisted Ullmann |
| Copper Source | Copper powder (stoichiometric) | CuI or Cu₂O (catalytic, 5-10 mol%) |
| Temperature | >200 °C | 80-140 °C |
| Ligand | None | Often required (e.g., L-proline, diamines) |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ |
| Solvent | High-boiling (e.g., NMP) | Polar aprotic (e.g., DMF, DMSO) |
| Typical Yields | Often low and variable | Moderate to high |
Visualizations
Ullmann Reaction Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the Ullmann synthesis.
Simplified Catalytic Cycle of a Ligand-Assisted Ullmann Condensation
Caption: A simplified representation of the Ullmann catalytic cycle with a ligand.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black?
A dark coloration can indicate the formation of finely divided copper(0) or copper oxides, which may suggest catalyst decomposition. This can be caused by excessively high temperatures or impurities in the reaction mixture.
Q2: Can I use an aryl bromide instead of an aryl chloride?
Yes, aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[3] If you are struggling with the reactivity of 2-chlorobenzoic acid, switching to 2-bromobenzoic acid could improve your yield, though it may be more expensive.
Q3: Is an inert atmosphere absolutely necessary?
While some modern Ullmann protocols are more robust, it is highly recommended to perform the reaction under an inert atmosphere (nitrogen or argon). Oxygen can oxidize the active Cu(I) species to the less active Cu(II), thereby inhibiting the catalytic cycle.
Q4: My product is difficult to purify. Any suggestions?
The product, 2-(4-Nitrophenoxy)benzoic acid, has both an acidic carboxylic acid group and a polar nitro group, which can make purification challenging. If you are having trouble with column chromatography, consider converting the carboxylic acid to its methyl ester, purifying the ester, and then hydrolyzing it back to the acid. Alternatively, recrystallization from a suitable solvent system can be an effective purification method.
Q5: Are there alternatives to the Ullmann reaction for this synthesis?
Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed alternative for forming C-O bonds and often proceeds under milder conditions with a broader substrate scope.[11] However, palladium catalysts are significantly more expensive than copper catalysts.[6]
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Guo, X., Rao, W., & Fu, H. (2006). A simple and efficient copper-catalyzed synthesis of diaryl ethers in the presence of a salicylaldimine ligand. Tetrahedron Letters, 47(19), 3191-3194. [Link]
-
Castañeda-Ovando, A., González-Valdez, J., Cruz-Cansino, N. S., & Arias-García, L. (2009). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 53(3), 137-140. [Link]
-
Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(3), 269–272. [Link]
-
Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626. [Link]
-
Monir, M., Bag, S., & Ananthakrishnan, R. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 8(10), 427. [Link]
-
Sawant, D. N., & Bathula, C. (2020). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylation Methods (pp. 89-124). Royal Society of Chemistry. [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 1999(1), 255-265. [Link]
-
Saha, A., & Ranu, B. C. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Green Chemistry, 20(11), 2439-2454. [Link]
-
Wikipedia contributors. (2023, November 28). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved January 17, 2026, from [Link]
-
Wikipedia contributors. (2023, December 16). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 17, 2026, from [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02818D [pubs.rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 2-(4-Nitrophenoxy)benzoic Acid
Welcome to the technical support resource for the purification of 2-(4-Nitrophenoxy)benzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles.
Part 1: Troubleshooting Common Purification Challenges
This section addresses the most frequently encountered issues during the purification of 2-(4-Nitrophenoxy)benzoic acid, offering explanations for their causes and actionable solutions.
Issue 1: Persistent Yellow or Brownish Color in the Purified Product
Q: My purified 2-(4-Nitrophenoxy)benzoic acid remains colored, even after multiple purification steps. What is the likely cause and how can I resolve it?
A: A persistent yellow or brownish hue is a common issue and can stem from several sources. The nitro group in the molecule itself imparts a slight color, but a significant coloration often points to specific impurities.
-
Causality:
-
Residual Nitro-Aromatic Impurities: Many nitro-containing compounds are inherently colored. Trace amounts of starting materials or byproducts from the synthesis, such as 4-nitrophenol or other nitrated species, can contribute to the coloration.[1]
-
Trace Metal Catalyst Residues: If the synthesis involved a cross-coupling reaction like the Ullmann condensation or Suzuki-Miyaura coupling, residual copper or palladium catalysts can impart color to the final product.[1]
-
Oxidation Byproducts: Depending on the synthetic route, partially oxidized or over-oxidized side products can be highly colored and difficult to remove.[1]
-
-
Solutions:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[2] Be cautious not to use an excessive amount, as it can also adsorb the desired product, reducing the overall yield.
-
Chelating Agent Wash: To remove trace metal residues, washing the organic solution of your compound with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be effective.
-
Column Chromatography: If recrystallization and washing are insufficient, column chromatography on silica gel is a highly effective method for separating colored impurities from the target compound.[1][3]
-
Issue 2: Low Recovery After Recrystallization
Q: I'm experiencing a significant loss of product during recrystallization. What factors could be contributing to this, and how can I improve my yield?
A: Low recovery from recrystallization is a frequent challenge, often related to solvent choice and procedural execution.
-
Causality:
-
Inappropriate Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, leading to low recovery.
-
Using an Excessive Volume of Solvent: Adding too much solvent will keep the product dissolved even upon cooling, drastically reducing the yield of recovered crystals.[5]
-
Premature Crystallization During Hot Filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the desired product can crystallize on the filter paper or in the funnel, leading to product loss.[2]
-
Insufficient Cooling: Not allowing the solution to cool sufficiently, including the use of an ice bath after initial cooling to room temperature, will result in incomplete crystallization.[6]
-
-
Solutions & Protocol:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and their boiling points to identify the optimal one. Common solvents for benzoic acid derivatives include water, ethanol, and toluene.[4][7]
-
Minimal Solvent Usage: During recrystallization, add the hot solvent portion-wise to the crude solid until it just dissolves.[5][6] This ensures a saturated solution upon cooling, maximizing crystal formation.
-
Pre-heated Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask before performing a hot filtration.[2]
-
Slow Cooling Followed by an Ice Bath: Allow the hot filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[6][8] Subsequently, place the flask in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification and analysis of 2-(4-Nitrophenoxy)benzoic acid.
Q1: What are the most common methods for purifying crude 2-(4-Nitrophenoxy)benzoic acid?
A1: The primary purification methods are recrystallization, acid-base extraction, and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities, which are often related to the synthetic route used.[1]
Q2: What are the likely impurities in my crude 2-(4-Nitrophenoxy)benzoic acid?
A2: Impurities are typically residual starting materials, catalysts, and byproducts from the synthesis. Common synthetic routes and their associated impurities include:
-
Ullmann Condensation: Residual copper catalyst, high-boiling polar solvents (e.g., DMF, NMP), and unreacted starting materials like 2-halobenzoic acid and 4-nitrophenol.[1][3]
-
Suzuki-Miyaura Coupling: Residual palladium catalyst, phosphine ligands, unreacted aryl halides and boronic acids, and homocoupling byproducts.[1]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to provide a comprehensive assessment of purity:
-
¹H NMR Spectroscopy: To confirm the chemical structure and the absence of unexpected signals from impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting trace impurities.[10] A C18 column with a mobile phase of acidified water and acetonitrile is a common starting point for benzoic acid derivatives.[10]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to lower and broaden the melting point range.[8]
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction is a viable method for separating 2-(4-Nitrophenoxy)benzoic acid from neutral or basic impurities. The carboxylic acid group allows the compound to be deprotonated with a weak base (e.g., sodium bicarbonate solution) and extracted into the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove impurities, and the desired product is subsequently re-precipitated by acidification with a strong acid like HCl.[3]
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key purification experiments and presents relevant data in a structured format.
Protocol 1: Recrystallization of 2-(4-Nitrophenoxy)benzoic Acid
-
Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., aqueous ethanol, toluene).
-
Dissolution: In an Erlenmeyer flask, add the crude 2-(4-Nitrophenoxy)benzoic acid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring.[6]
-
Achieve Saturation: Gradually add small portions of the hot solvent until the solid completely dissolves.[5]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated carbon.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in the initial eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11][12] A typical gradient might be from 100% hexanes to a mixture of hexanes and ethyl acetate.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified 2-(4-Nitrophenoxy)benzoic acid.
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Note: These are general starting conditions and may require optimization.[10] |
Part 4: Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General Purification Strategy Options.
Caption: Troubleshooting Flowchart for Recrystallization.
References
- Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid - Benchchem. (n.d.).
- A Comparative Guide to Validating the Purity of Synthesized 2-(4-nitrophenyl)benzoic Acid - Benchchem. (n.d.).
- A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid - Benchchem. (n.d.).
- Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof - Googleapis.com. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
- Supporting Information - CDC Stacks. (n.d.).
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Separation of substituted benzoic acids by ion-pair chromatography - Merck Millipore. (n.d.).
- Application Notes and Protocols for the Characterization of 2-(4-nitrophenyl)benzoic acid - Benchchem. (n.d.).
- Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
- Chromatography in silica, quantitative analysis of retention mechanisms of benzoic acid derivatives - PubMed. (2005).
- Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis - Benchchem. (n.d.).
- Recrystallisation of benzoic acid - YouTube. (2022).
- The Recrystallization of Impure Benzoic Acid Lab - YouTube. (2024).
Sources
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- 6. westfield.ma.edu [westfield.ma.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide to Purifying 2-(4-Nitrophenoxy)benzoic Acid by Fractional Crystallization
Welcome to the definitive resource for researchers, scientists, and drug development professionals tackling the purification of 2-(4-Nitrophenoxy)benzoic acid. This guide is engineered to provide not just a protocol, but a deep, mechanistic understanding of the fractional crystallization process, empowering you to troubleshoot and optimize your experiments with confidence.
Foundational Principles: Why Fractional Crystallization?
Fractional crystallization is a powerful technique for purifying solid compounds based on differences in their solubility. The core principle lies in the fact that the solubility of a compound in a solvent is temperature-dependent.[1][2][3] For 2-(4-Nitrophenoxy)benzoic acid, an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3][4] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Critically, impurities, which are present in lower concentrations, will remain in the solution (mother liquor), thus achieving separation.[4]
The efficiency of this process hinges on several key factors:
-
Solvent Selection: The chosen solvent must exhibit a significant solubility differential for the target compound across a practical temperature range and should ideally not dissolve impurities well at any temperature.
-
Cooling Rate: A slow and controlled cooling rate is paramount for the growth of large, pure crystals.[4] Rapid cooling can trap impurities within the crystal lattice.[4]
-
Saturation Level: Creating a supersaturated solution is essential for crystallization to occur upon cooling.[1]
Pre-Experiment Checklist: Setting the Stage for Success
Before embarking on the purification, a thorough understanding of your crude material is essential.
Identifying Potential Impurities:
The nature of impurities in your crude 2-(4-Nitrophenoxy)benzoic acid will largely depend on its synthetic route. Common synthetic pathways and their associated impurities include:
-
Ullmann Condensation: This method may introduce residual copper catalysts, high-boiling polar solvents (e.g., DMF, NMP), and unreacted starting materials.[5]
-
Suzuki-Miyaura Coupling: Be mindful of potential contamination from palladium catalysts, phosphine ligands, unreacted aryl halides and boronic acids, and byproducts from homocoupling.[5]
-
Oxidation of a Precursor: Incomplete oxidation can leave unreacted starting material, while over-oxidation can generate other byproducts.[5]
A persistent yellow or brownish hue in your purified product often points to residual nitro-aromatic impurities or trace metal catalysts.[5]
Solvent Selection for 2-(4-Nitrophenoxy)benzoic Acid:
While specific quantitative solubility data for 2-(4-Nitrophenoxy)benzoic acid is not extensively published, we can draw inferences from structurally similar compounds like 2-nitrobenzoic acid and benzoic acid.[6]
| Solvent | Predicted Solubility Behavior for 2-(4-Nitrophenoxy)benzoic Acid | Rationale |
| Ethanol | Good Candidate. Likely soluble in hot ethanol and less soluble in cold. | Structurally similar nitrobenzoic acids show good solubility in ethanol.[7] |
| Methanol | Good Candidate. Similar profile to ethanol. | 2-nitrobenzoic acid is highly soluble in methanol.[7] |
| Acetone | Potential Candidate. High solubility may require a co-solvent. | High solubility of related compounds in acetone.[7] |
| Water | Poor Candidate. Low solubility even when hot. | Benzoic acid has low water solubility.[4] |
| Toluene/Xylene | Potential Candidates. May be effective for certain impurities. | Aromatic hydrocarbons are sometimes used for recrystallizing related compounds.[8] |
| Ethyl Acetate | Good Candidate. Often used in workups. | Good general solvent for moderately polar organic compounds. |
Our recommendation is to start with ethanol or methanol due to their favorable safety profiles and the high likelihood of a suitable solubility curve.
Experimental Protocol: Step-by-Step Fractional Crystallization
This protocol provides a robust starting point for the purification of 2-(4-Nitrophenoxy)benzoic acid.
Materials:
-
Crude 2-(4-Nitrophenoxy)benzoic acid
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Workflow Diagram:
Caption: Fractional Crystallization Workflow
Procedure:
-
Dissolution: Place the crude 2-(4-Nitrophenoxy)benzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently.[2] Continue adding the hot solvent portion-wise until the solid has just completely dissolved.[4] Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.[2] This step should be done quickly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a moderate temperature.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fractional crystallization of 2-(4-Nitrophenoxy)benzoic acid.
Troubleshooting Logic Diagram:
Caption: Troubleshooting Decision Tree
Frequently Asked Questions (FAQs):
-
Q1: My final product is still yellow. What can I do?
-
A1: A persistent yellow color suggests the presence of colored impurities, which are common with nitro-aromatic compounds.[5] If a single crystallization does not suffice, a second recrystallization may be necessary. For stubborn colored impurities, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration.[2]
-
-
Q2: I'm getting a very low yield. How can I improve it?
-
A2: Low yield is often a consequence of using too much solvent during the dissolution step. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Also, make sure the solution is thoroughly cooled in an ice bath to maximize precipitation. You can attempt to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.
-
-
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
-
A3: This is a classic case of either the solution not being saturated enough or the solution being supersaturated but lacking a nucleation site.[4] If you suspect you've added too much solvent, you can gently boil some of it off and attempt to cool again. To induce crystallization in a supersaturated solution, you can try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[4]
-
-
Q4: My crystals are very fine and needle-like. Is this a problem?
-
A4: While not necessarily indicative of low purity, very fine crystals can be difficult to filter and dry effectively as they can trap more of the impure mother liquor. This is often a result of the solution cooling too quickly. For subsequent attempts, try to insulate the flask to slow down the cooling process, allowing for the growth of larger, more well-defined crystals.[4]
-
-
Q5: How do I know if my product is pure?
-
A5: A sharp melting point range is a strong indicator of high purity.[9] You should compare the melting point of your recrystallized product to a literature value if available. An impure sample will typically have a depressed and broad melting point range.[3] Further confirmation of purity can be obtained through analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.[9]
-
References
- Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid - Benchchem.
- An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)benzoic Acid - Benchchem.
- Recrystallisation of benzoic acid.
- Recrystallization of Benzoic Acid.
- Recrystallization of Benzoic Acid - Alfa Chemistry.
- The Recrystallization of Benzoic Acid.
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available from: [Link]
- A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid - Benchchem.
- Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Googleapis.com.
- A Comparative Guide to Validating the Purity of Synthesized 2-(4-nitrophenyl)benzoic Acid - Benchchem.
- Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide - Benchchem.
Sources
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- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 4. westfield.ma.edu [westfield.ma.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 2-(4-Nitrophenoxy)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 2-(4-Nitrophenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges, with a specific focus on catalyst deactivation in the Ullmann condensation reaction. Our aim is to move beyond generic advice and offer a scientifically grounded, experience-driven resource to ensure the success and reproducibility of your synthesis.
The Ullmann condensation, a cornerstone of diaryl ether synthesis, is a powerful tool for forging the crucial C-O bond in 2-(4-Nitrophenoxy)benzoic acid. However, this copper-catalyzed reaction is notoriously sensitive to various factors that can lead to catalyst deactivation and consequently, diminished yields or complete reaction failure. This guide will dissect the common modes of catalyst deactivation, provide structured troubleshooting protocols, and answer your most pressing questions.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the potential cause of your experimental issues and provide actionable steps to remedy them.
Issue 1: Low to No Conversion of Starting Materials
You've set up your Ullmann condensation of a 2-halobenzoic acid and 4-nitrophenol, but upon analysis, you observe primarily unreacted starting materials. This is a classic symptom of a stalled or deactivated catalyst.
Q: What are the primary reasons for a complete lack of reactivity in my Ullmann synthesis of 2-(4-Nitrophenoxy)benzoic acid?
A: The most common culprit is the inactivation of the copper catalyst, which is often a Cu(I) species.[1] This can be triggered by several factors before the catalytic cycle even begins or during the initial stages.
Potential Causes & Diagnostic Workflow:
-
Inert Atmosphere & Reagent Purity: The Ullmann reaction is highly sensitive to oxygen and moisture. The presence of oxygen can lead to the oxidation of the active Cu(I) catalyst to inactive Cu(II) species. Water can hydrolyze the starting aryl halide and deactivate certain bases.
-
Troubleshooting Protocol:
-
Ensure your reaction vessel is thoroughly oven- or flame-dried.
-
Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves.
-
Thoroughly degas your reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2]
-
Use fresh, high-purity starting materials. Impurities in the 2-halobenzoic acid or 4-nitrophenol can act as catalyst poisons.
-
-
-
Catalyst Quality: The quality and oxidation state of your copper source are paramount.
-
Troubleshooting Protocol:
-
Use a fresh bottle of your copper(I) salt (e.g., CuI, CuBr). Old or improperly stored copper salts can oxidize over time.
-
Consider the source and purity of your copper catalyst. Trace impurities can have a significant impact.
-
-
-
Base Selection and Quality: The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle.
-
Troubleshooting Protocol:
-
Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. Some bases are hygroscopic.
-
The choice of base can be critical. While stronger bases might seem advantageous, they can also promote side reactions. A screening of bases might be necessary.
-
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting mid-reaction stalls.
Issue 3: Formation of Significant Side Products
Your reaction yields the desired 2-(4-Nitrophenoxy)benzoic acid, but it is contaminated with significant amounts of side products, complicating purification and reducing the overall yield.
Q: What are the common side reactions in the Ullmann synthesis of 2-(4-Nitrophenoxy)benzoic acid, and how can I suppress them?
A: The most prevalent side reaction is the reductive dehalogenation of the 2-halobenzoic acid, leading to the formation of benzoic acid. Homocoupling of the starting materials can also occur.
Potential Causes & Diagnostic Workflow:
-
Reductive Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing coupling. This is often promoted by trace amounts of water or other protic impurities. [3] * Troubleshooting Protocol:
- Stringent Anhydrous Conditions: Re-emphasize the importance of dry reagents and solvents as detailed in Issue 1.
- Optimize Base and Solvent: The choice of base and solvent can influence the rate of reductive dehalogenation versus the desired coupling.
-
Homocoupling: The formation of symmetrical biaryls from the starting aryl halides can occur, especially at high temperatures.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can disfavor the homocoupling pathway. This may require the use of a more active ligand to maintain a reasonable reaction rate for the desired transformation. [4] 2. Control Stoichiometry: Using a slight excess of the phenol component can sometimes suppress the homocoupling of the aryl halide.
-
-
Experimental Protocol for Optimizing Reaction Conditions to Minimize Side Products:
| Parameter | Condition 1 (Baseline) | Condition 2 (Lower Temp) | Condition 3 (Different Base) |
| 2-Chlorobenzoic Acid | 1.0 mmol | 1.0 mmol | 1.0 mmol |
| 4-Nitrophenol | 1.2 mmol | 1.2 mmol | 1.2 mmol |
| CuI | 10 mol% | 10 mol% | 10 mol% |
| Ligand | 20 mol% L-Proline | 20 mol% L-Proline | 20 mol% L-Proline |
| Base | 2.0 mmol K₂CO₃ | 2.0 mmol K₂CO₃ | 2.0 mmol Cs₂CO₃ |
| Solvent | 5 mL DMF | 5 mL DMF | 5 mL DMF |
| Temperature | 140 °C | 110 °C | 110 °C |
| Time | 24 h | 24 h | 24 h |
Frequently Asked Questions (FAQs)
Q1: Can a deactivated copper catalyst be regenerated?
A1: Yes, in some cases, catalyst regeneration is possible. For copper catalysts that have been deactivated by oxidation to Cu(II), a reduction step can restore activity. A patented method for regenerating copper oxide catalysts involves oxidation in an oxygen-containing gas at an elevated temperature, followed by reduction with an agent like hydrogen. [5]For laboratory-scale reactions where the catalyst has precipitated, filtration, washing, and careful drying under inert atmosphere might allow for its reuse, although its activity may be diminished. Electrochemical methods for catalyst regeneration have also been explored. [6] Q2: How do I choose the optimal ligand for the synthesis of 2-(4-Nitrophenoxy)benzoic acid?
A2: Ligand selection is often empirical and substrate-dependent. For Ullmann diaryl ether synthesis, common classes of effective ligands include amino acids (like L-proline and N,N-dimethylglycine) and diamines (such as 1,10-phenanthroline). [7][8]Given the presence of a carboxylic acid and a nitro group in your substrates, a ligand that can effectively compete for coordination to the copper center is crucial. A screening of a small panel of ligands is the most effective approach to identify the optimal one for your specific reaction.
Q3: What is the role of the base in the Ullmann condensation, and how do I select the right one?
A3: The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide. It is also believed to play a role in the regeneration of the active catalyst. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence reaction rates and yields, and often needs to be optimized for a specific substrate pair. [3] Q4: Can I use an aryl bromide or chloride instead of an aryl iodide for the 2-halobenzoic acid?
A4: Yes, but the reactivity of the aryl halide follows the order I > Br > Cl. [9]Aryl iodides are the most reactive and typically allow for milder reaction conditions. Aryl bromides are also commonly used, but may require higher temperatures or more active catalytic systems. Aryl chlorides are the least reactive and often necessitate the use of specialized ligands and more forcing conditions.
Q5: How can I monitor the progress of my Ullmann condensation reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
References
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Gurjar, K. K., & Sharma, R. K. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(6), 1401–1404.
- Ullmann Reaction. (n.d.). BYJU'S.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). Redalyc.
- Ullmann reaction. (n.d.). In Wikipedia.
- The Mechanism of the Modified Ullmann Reaction. (2008).
- Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. (2018).
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). Chemical Reviews.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters.
- Troubleshooting Ullmann Couplint. (2023). Reddit.
- Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. (2002). Organic Letters.
- Habermann, C. E. (1972). U.S. Patent No. 3,645,913. Washington, DC: U.S.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.).
- Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. (2022). Green Chemistry.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (n.d.). Beilstein Journal of Organic Chemistry.
- Technical Support Center: Copper-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). White Rose eTheses Online.
- The role of copper in the Ullmann reaction. (2019). Mapping Ignorance.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
- Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. (n.d.). PMC.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). Chemical Reviews.
- "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid". (n.d.). Benchchem.
- Severe dehalogenation side reaction in Ullmann type reduction homocoupling. (2025). Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3645913A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
- 6. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Production of 2-(4-Nitrophenoxy)benzoic acid
Welcome to the technical support guide for the synthesis and scale-up of 2-(4-Nitrophenoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. By addressing specific issues in a practical question-and-answer format, we aim to provide not just solutions, but also the underlying scientific principles to empower robust process development.
Overview of the Core Synthesis: The Ullmann Condensation
The most established and industrially relevant method for synthesizing 2-(4-Nitrophenoxy)benzoic acid is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid) with 4-nitrophenol. While effective at the lab scale, this method presents several well-documented challenges when scaling up, primarily related to reaction kinetics, heat and mass transfer, product isolation, and catalyst removal.
Experimental Workflow: Ullmann Condensation
Caption: General workflow for the Ullmann condensation synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section directly addresses common problems encountered during the scale-up of 2-(4-Nitrophenoxy)benzoic acid synthesis.
Part A: Reaction & Synthesis Issues
Q1: My reaction is extremely slow or stalls completely upon scale-up, even though it worked perfectly on a 1g scale. What's wrong?
A1: This is a classic scalability issue rooted in heat and mass transfer limitations.
-
Causality - Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio than lab flasks. This makes it significantly harder to heat the reaction mixture evenly and efficiently to the high temperatures (often >150°C) required for the Ullmann condensation.[1] Localized cold spots can dramatically slow down the reaction rate.
-
Causality - Mixing & Mass Transfer: The Ullmann reaction is often a heterogeneous mixture involving a solid base (like K₂CO₃), a solid catalyst, and dissolved reactants. Inadequate agitation in a large vessel fails to create the necessary contact between these phases, leading to a stalled reaction. The reactants must be able to reach the catalyst surface for the reaction to proceed.
-
Troubleshooting Steps:
-
Reactor Choice: Ensure your reactor is equipped with an appropriately powerful heating jacket and an overhead stirrer designed for viscous, heterogeneous mixtures (e.g., an anchor or turbine stirrer, not just a magnetic stir bar).
-
Solvent Selection: While DMF is common, consider higher-boiling solvents like DMSO or N-Methyl-2-pyrrolidone (NMP) if achieving the target temperature is an issue. However, be mindful of downstream purification challenges with these solvents.
-
Staged Addition: Add the copper catalyst only after the reaction mixture has reached the target temperature to prevent premature side reactions during heat-up.
-
Q2: I'm seeing a significant amount of dark, tar-like byproducts and my yield is low. What are the likely side reactions?
A2: High temperatures and prolonged reaction times, often exacerbated by poor scale-up conditions, can promote several side reactions.
-
Phenol Decarboxylation: The starting material, 2-chlorobenzoic acid, can decarboxylate at high temperatures, especially in the presence of a copper catalyst, to form chlorobenzene. This chlorobenzene can then undergo its own Ullmann reactions, leading to a complex mixture of byproducts.
-
Homocoupling: The 4-nitrophenol can self-couple to form unwanted diaryl ethers.
-
Solvent Decomposition: High-boiling amide solvents like DMF can decompose at elevated temperatures, contributing to the formation of tarry impurities.
-
Troubleshooting Steps:
-
Precise Temperature Control: This is critical. Avoid "overshooting" the target temperature. Use a calibrated temperature probe placed directly in the reaction medium.
-
Optimize Catalyst Loading: While catalytic, using an insufficient amount of copper can lead to longer reaction times, which increases the window for byproduct formation. Conversely, excessive copper can complicate removal. A typical range is 5-15 mol%.
-
Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon). Oxygen can degrade the reactants and catalyst at high temperatures.
-
Part B: Workup & Purification Challenges
Q3: Removing the copper catalyst is creating a filtration nightmare. The fine particles are clogging my filters and I'm finding residual copper in my final product. How can I improve this?
A3: This is one of the most significant drawbacks of the classical Ullmann reaction.
-
Causality: Copper catalysts, especially copper powder or copper(I) oxide, are often very fine particulates that can form colloidal suspensions. On a large scale, simple filtration is often inefficient. Residual copper can interfere with downstream chemistry and is a major regulatory concern for pharmaceutical intermediates.
-
Troubleshooting Workflow:
Caption: Decision tree for effective copper catalyst removal.
-
Protocol Recommendations:
-
Filter Aid: After cooling, dilute the reaction mixture with a non-polar solvent like toluene and filter the entire batch through a pad of a filter aid like Celite®. This prevents the fine copper particles from blinding the filter paper.
-
Acidic Wash: Transfer the filtrate to a separatory funnel or reactor equipped for liquid-liquid extraction. Wash the organic layer with dilute hydrochloric acid. This will protonate the carboxylate product, keeping it in the organic layer, while the acid solubilizes and removes many copper species into the aqueous layer.
-
Chelation: For stringent copper removal (to ppm levels), perform a subsequent wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Q4: During acidification, my product crashes out as a sticky oil instead of a crystalline solid. How do I get a filterable solid?
A4: Oiling out is typically caused by residual solvent or impurities depressing the melting point and interfering with crystal lattice formation.
-
Causality: High-boiling solvents like DMF or DMSO are highly water-miscible. If the product is precipitated by adding the reaction mixture to water and then acidifying, a significant amount of this solvent remains, acting as an anti-solvent that prevents proper crystallization.
-
Troubleshooting Steps:
-
Solvent Swap: Before acidification, perform a solvent distillation. If your product is in a high-boiling solvent like DMF, add a lower-boiling, water-immiscible solvent like toluene and distill off the DMF under reduced pressure. Once the DMF is removed, you can proceed with aqueous washes and then acidification.
-
Controlled Precipitation: Instead of "dumping" the reaction mixture into water, try a controlled precipitation. Cool the mixture, and slowly add the acidifying solution with vigorous stirring. Seeding with a small amount of previously isolated crystalline product can also promote proper crystal growth.
-
Recrystallization: Oiling out often necessitates a robust recrystallization step. A common and effective solvent system is a mixture of ethanol and water. Dissolve the crude oil in hot ethanol and slowly add hot water until the solution becomes turbid, then allow it to cool slowly.
-
Part C: Safety at Scale
Q5: What are the primary safety hazards I need to consider for this process at pilot scale?
A5: The combination of high temperatures, nitro-aromatic compounds, and certain solvents requires careful safety assessment.
-
Thermal Stability: Nitro-aromatic compounds can be thermally unstable and may decompose exothermically at high temperatures.[2] It is crucial to perform Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to understand its thermal hazard profile and determine a maximum safe operating temperature.
-
Solvent Hazards: DMF and NMP are reproductive toxins and have relatively low flash points for the temperatures being used. Ensure adequate ventilation and operate in a closed system.
-
Waste Streams: The process generates copper-contaminated aqueous waste, which must be treated as hazardous heavy metal waste.[3] Organic waste streams should also be segregated and disposed of according to local regulations.
| Parameter | Lab Scale (1-10g) | Pilot Scale (1-10kg) | Key Scalability Consideration |
| Heating | Heating mantle, oil bath | Steam/Hot oil jacketed reactor | Slower heating rates, potential for cold spots. Requires efficient heat transfer. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Must ensure suspension of solids (base, catalyst). Vigor is critical. |
| Filtration | Buchner funnel | Nutsche filter, centrifuge | Clogging from fine particles is a major issue. Filter aids are essential. |
| Temperature Control | +/- 2 °C | +/- 5-10 °C without care | Exotherms are harder to control. Risk of thermal runaway increases. |
| Safety | Fume hood | Process safety management (PSM), HAZOP study | Hazards like thermal decomposition and solvent exposure are magnified. |
References
-
- Preparation of 2-and 4-nitrobenzoic acid. Google Patents.
-
- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
-
- A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid.
-
- Natural product synthesis in the age of scalability.
-
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
-
- Ullmann Reaction.
-
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.
-
- Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
-
- 4-(4-Nitrophenoxy)Benzoic Acid.
-
- challenges in the scale-up of 2-(4-nitrophenyl)benzoic acid production.
-
- Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles.
-
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst.
-
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
-
- An In-depth Technical Guide to the Historical Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid.
-
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
-
- Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
-
- Safety Data Sheet: 4-Nitrobenzoic acid.
-
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
-
- Challenges and solutions for the downstream purification of therapeutic proteins.
-
- 1Progress, applications, challenges and prospects of protein purification technology.
-
- Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis.
-
- 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066.
-
- SAFETY DATA SHEETS.
Sources
Refinement of workup procedures for 2-(4-Nitrophenoxy)benzoic acid synthesis
An in-depth guide to navigating the complexities of synthesizing 2-(4-Nitrophenoxy)benzoic acid, a key intermediate in pharmaceutical and materials science research. This technical support center provides field-proven troubleshooting strategies and answers to frequently encountered challenges during the reaction workup and purification stages.
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)benzoic acid
The synthesis of 2-(4-Nitrophenoxy)benzoic acid is most commonly achieved via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. While the coupling of 2-halobenzoic acid with 4-nitrophenol is robust, the success of the synthesis hinges on a meticulous workup and purification procedure to isolate the target molecule from starting materials, catalyst residues, and reaction byproducts. This guide is designed to address specific issues that may arise during this critical phase of the experiment.
Troubleshooting Guide
This section addresses common problems encountered during the workup and purification of 2-(4-Nitrophenoxy)benzoic acid in a direct question-and-answer format.
Question 1: My reaction has a very low yield or appears to have failed completely. What are the likely causes?
Answer: A low or non-existent yield can typically be traced back to either the reaction conditions or losses during the workup procedure.
-
Incomplete Reaction: The Ullmann condensation traditionally requires harsh conditions, including high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[1][2] Insufficient heating, prolonged reaction times leading to decomposition, or a deactivated copper catalyst can prevent the reaction from reaching completion.[3][4] Ensure your copper catalyst is fresh or properly activated and that the reaction is maintained at the appropriate temperature under an inert atmosphere.
-
Product Lost During Workup: The carboxylic acid functional group makes the product's solubility highly pH-dependent. During the acid-base extraction, if the aqueous layer is not acidified sufficiently (target pH < 2), the product will remain dissolved as its carboxylate salt and will not precipitate.[5] Always check the pH with litmus or pH paper after adding acid. Conversely, if your product is unexpectedly found in the organic washes, it may indicate incomplete extraction into the basic aqueous layer.
Question 2: After removing the solvent, my product is a persistent oil or a gummy solid that refuses to crystallize. How can I resolve this?
Answer: This is a frequent issue, often caused by residual high-boiling solvents or the presence of impurities that inhibit crystallization.
-
Residual Solvent: High-boiling polar solvents like DMF, NMP, or DMSO are common in Ullmann reactions but are difficult to remove under reduced pressure.[1][2] Their presence can leave the product as an oil.
-
Solution: During the aqueous workup, wash the organic layer multiple times with water and brine to remove the bulk of the solvent. If the issue persists, consider re-dissolving the crude product in a solvent like ethyl acetate and repeating the aqueous washes.
-
-
Impurities: Unreacted starting materials or side products can act as contaminants that disrupt the formation of a crystal lattice.
-
Solution: An acid-base workup is crucial for separating the acidic product from neutral or basic impurities. If the product still fails to crystallize, column chromatography may be necessary before attempting recrystallization again. The principle of recrystallization relies on the slow formation of crystals to exclude impurities.[6][7]
-
Question 3: My final product is yellow or brown, not the expected off-white solid. How can I remove the color?
Answer: A persistent color is typically due to residual metal catalysts or highly conjugated organic impurities.
-
Residual Copper Catalyst: Copper salts, often used as catalysts, can impart a blue, green, or brownish color to the final product.[1]
-
Solution: During the workup, wash the organic layer with a dilute aqueous solution of ammonium hydroxide or ammonium chloride. The ammonia acts as a ligand that chelates the copper ions, forming a water-soluble complex that can be washed away.
-
-
Nitro-Aromatic Impurities: Many nitro-containing compounds are inherently colored.[1] Trace amounts of starting materials or byproducts can be a source of discoloration.
-
Solution: Recrystallization is the most effective method for removing these impurities. For stubborn colors, you can treat the hot solution with a small amount of activated carbon (charcoal) before the filtration step. The activated carbon adsorbs colored impurities onto its surface.[7] Be cautious not to use an excessive amount, as it can also adsorb the desired product.
-
Question 4: I'm observing an ester byproduct in my analytical data (e.g., NMR, LC-MS). Where did this come from and how can I remove it?
Answer: An ester can form if an alcohol was used as the recrystallization solvent, particularly if acidic residues from the workup are present, leading to Fischer esterification upon heating. This ester impurity is neutral and will not be extracted by a basic wash.
-
Removal by Hydrolysis: The most direct way to remove the ester is to hydrolyze it back to the desired carboxylic acid.
-
Protocol: Dissolve the impure product in a 1-2 M solution of aqueous sodium hydroxide (NaOH) and gently heat the mixture (e.g., 50-60 °C) for 1-2 hours.[8][9] Cool the solution to room temperature and wash it with an organic solvent like ethyl acetate to remove any other neutral impurities. Finally, re-acidify the aqueous layer with concentrated HCl to precipitate the pure 2-(4-Nitrophenoxy)benzoic acid.
-
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction; Product loss during workup. | Verify reaction temperature and catalyst activity. Ensure complete precipitation by acidifying the aqueous layer to pH < 2. |
| Oily or Gummy Product | Residual high-boiling solvent (DMF, NMP); Presence of impurities. | Perform multiple aqueous washes during extraction. If necessary, purify via column chromatography before attempting recrystallization. |
| Persistent Yellow/Brown Color | Residual copper catalyst; Nitro-aromatic impurities. | Wash with dilute aqueous ammonia during workup to remove copper. Use activated carbon during recrystallization to remove colored organic impurities. |
| Formation of an Ester Byproduct | Acid-catalyzed esterification during recrystallization with an alcohol. | Perform a basic hydrolysis by dissolving the product in aqueous NaOH, heating gently, followed by extraction of neutral impurities and re-precipitation of the acid. |
| Emulsion During Extraction | High concentration of dissolved salts or polar aprotic solvent. | Dilute with additional organic solvent and water. Add saturated NaCl solution (brine) to increase the polarity of the aqueous phase and break the emulsion.[5] |
| A summary of common issues and their solutions. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step workup procedure for this reaction?
A1: A standard acid-base extraction is the most effective method. The workflow below outlines the key steps.
Caption: General workflow for the workup and isolation of 2-(4-Nitrophenoxy)benzoic acid.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[7][10] This differential solubility allows the compound to dissolve when hot and crystallize upon cooling, leaving soluble impurities behind in the mother liquor. For 2-(4-Nitrophenoxy)benzoic acid, common solvents to screen include ethanol, isopropanol, acetic acid, toluene, or a mixed solvent system like ethanol/water.[11] A small-scale test is the best way to determine the optimal solvent.
Q3: What is the mechanism of the Ullmann condensation for this synthesis?
A3: The Ullmann condensation for ether synthesis involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. The mechanism is thought to proceed through a Cu(I) intermediate. A plausible pathway involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the 2-halobenzoic acid to form a Cu(III) intermediate. This is followed by reductive elimination to form the C-O bond of the diaryl ether and regenerate a Cu(I) species.[2][12]
Caption: Simplified catalytic cycle for the Ullmann condensation ether synthesis.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid. BenchChem.
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- Wikipedia. (n.d.). Ullmann condensation.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
- YouTube. (2018).
- L.S. College, Muzaffarpur. (2020). Ullmann reaction.
- Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)
- BenchChem. (2025). Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid. BenchChem.
- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Unknown. (n.d.).
- Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Organic Synthesis. (n.d.).
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- YouTube. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough).
- Alfa Chemistry. (n.d.).
- YouTube. (2020).
- PubMed. (2011).
- Semantic Scholar. (n.d.).
- YouTube. (2022).
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- PubMed. (1959). The Hydrolysis of carbobenzoxy-L-tyrosine P-Nitrophenyl Ester by Various Enzymes.
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Addressing reaction monitoring challenges in 2-(4-Nitrophenoxy)benzoic acid synthesis by TLC or LC-MS
Welcome to the technical support center for the synthesis of 2-(4-nitrophenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reaction monitoring challenges encountered when preparing this important chemical intermediate. The synthesis, typically achieved through an Ullmann condensation, involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] While seemingly straightforward, ensuring the reaction proceeds to completion and minimizing byproduct formation requires careful monitoring. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Synthetic Challenge: An Overview
The synthesis of 2-(4-nitrophenoxy)benzoic acid is a classic example of an Ullmann-type reaction, which often requires high temperatures and polar aprotic solvents.[1] The core challenge in monitoring this reaction lies in distinguishing between the starting materials (e.g., a halobenzoic acid and 4-nitrophenol), the desired product, and potential byproducts within a complex reaction matrix.
Part 1: Troubleshooting Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. Its simplicity and speed make it the first line of analysis for many chemists. However, its effectiveness is highly dependent on the proper choice of stationary and mobile phases.[3][4]
Frequently Asked Questions (TLC)
Q1: My TLC spots are streaking. What's causing this and how can I fix it?
A1: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overload: Applying too much sample to the plate is a frequent cause.[5] Try diluting your reaction aliquot further before spotting.
-
Inappropriate Solvent System: If the mobile phase is too polar, it can cause all components to move with the solvent front, leading to poor separation and streaking. Conversely, a solvent system that is not polar enough may result in compounds sticking to the baseline. For 2-(4-nitrophenoxy)benzoic acid, which is a carboxylic acid, the acidic nature of the silica gel can also contribute to streaking.[6]
-
Solution: To counteract streaking, especially for a carboxylic acid, add a small amount of acetic acid (e.g., 0.5-1%) to your eluent system.[6][7] This helps to suppress the ionization of the carboxylic acid group, leading to more compact spots. A good starting eluent system is a mixture of hexanes and ethyl acetate, with the ratio adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.[8][9]
Q2: I can't see any spots on my TLC plate after development. What should I do?
A2: This can be a frustrating experience, but there are several potential reasons and solutions:
-
Insufficient Concentration: The concentration of your spotted sample may be too low to be detected.[5] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Lack of a UV Chromophore: While both the starting materials and the product in this synthesis are expected to be UV-active due to their aromatic nature, it's worth confirming.[7]
-
Visualization Method: If UV light (typically at 254 nm) doesn't reveal the spots, try using a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing organic compounds.
Q3: My starting material and product spots are too close together (low resolution). How can I improve the separation?
A3: Achieving good separation is key to accurately monitoring the reaction.
-
Optimize the Mobile Phase: The polarity of the mobile phase is the most critical factor.[10] A systematic approach is to start with a binary mixture, such as hexane:ethyl acetate, and incrementally adjust the ratio. For example, if the spots are too high on the plate (high Rf), decrease the proportion of the more polar solvent (ethyl acetate). If they are too low (low Rf), increase it.
-
Try a Different Solvent System: If adjusting the ratio of a binary system doesn't provide the desired resolution, consider introducing a third solvent to fine-tune the selectivity. For example, adding a small amount of methanol to a hexane:ethyl acetate mixture can sometimes improve the separation of polar compounds.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for certain separations, alumina plates may offer different selectivity.[4]
TLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
Recommended TLC Protocol
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase | Hexane:Ethyl Acetate with 0.5% Acetic Acid (start with 7:3 ratio and adjust) |
| Sample Prep | Dilute a small reaction aliquot in ethyl acetate or acetone. |
| Visualization | UV lamp (254 nm), followed by potassium permanganate stain if necessary. |
Part 2: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)
For more quantitative and definitive analysis, LC-MS is the method of choice. It provides not only separation of the reaction components but also mass information for their identification.[11][12]
Frequently Asked Questions (LC-MS)
Q1: I'm not seeing the expected molecular ion peak for my product. What could be the issue?
A1: The absence of a molecular ion peak can be due to several factors related to both the liquid chromatography and the mass spectrometry settings.
-
Ionization Mode: 2-(4-Nitrophenoxy)benzoic acid has a carboxylic acid group, which is readily deprotonated. Therefore, negative ion mode electrospray ionization (ESI) is generally preferred, where you would look for the [M-H]⁻ ion.[13] In positive ion mode, you might see [M+H]⁺ or adducts like [M+Na]⁺, but the signal may be weaker.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected. This can happen if the source temperature or voltages are too high. Try reducing the fragmentor voltage and source temperature. Nitroaromatic compounds can sometimes undergo decarboxylation in the ion source.[13]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase can enhance deprotonation, but this can be detrimental to reversed-phase column stability. A common approach is to use a neutral or slightly acidic mobile phase and rely on the ESI source conditions to induce ionization.[14]
Q2: My chromatogram is showing broad or split peaks. How can I improve the peak shape?
A2: Poor peak shape in LC can compromise resolution and quantification.
-
Column Contamination: Buildup of contaminants from the reaction mixture on the column is a common cause.[15] Implement a column wash step after each run or periodically flush the column with a strong solvent.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
Q3: I'm observing high background noise or extraneous peaks in my chromatogram. What are the likely sources?
A3: High background can obscure your peaks of interest and make data interpretation difficult.
-
Solvent Contamination: Use high-purity, LC-MS grade solvents and additives.[15] Contaminants in your mobile phase can lead to a high baseline and adduct formation.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.[15] Implement a needle wash step in your autosampler method.
-
Reaction Byproducts: The Ullmann condensation can sometimes produce byproducts.[16] The presence of unexpected peaks with masses corresponding to potential side reactions (e.g., homocoupling of starting materials) should be investigated.
LC-MS Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common LC-MS issues.
Suggested LC-MS Starting Parameters
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Negative Mode |
| Expected Ion [M-H]⁻ | m/z 258.05 |
Note: The molecular weight of 2-(4-nitrophenoxy)benzoic acid is 259.21 g/mol .
References
-
Wikipedia. Ullmann condensation.[Link]
-
Organic Chemistry Portal. Ullmann Reaction.[Link]
-
PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.[Link]
-
Sathee Jee. Chemistry Ullmann Reaction.[Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.[Link]
-
BYJU'S. Ullmann Reaction.[Link]
-
Slideshare. Ullmann reaction.[Link]
-
CHROMacademy. Troubleshooting LC-MS.[Link]
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Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4).[Link]
-
Semantic Scholar. Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications.[Link]
-
ResearchGate. LC-Electron capture APCI-MS for the determination of nitroaromatic compouds.[Link]
-
Chemistry LibreTexts. Thin Layer Chromatography.[Link]
-
ResearchGate. How i will select mobile phase solevent system for TLC?[Link]
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LCGC. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.[Link]
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University of California, Davis. Ionization Methods in Organic Mass Spectrometry.[Link]
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LCGC International. Troubleshooting LC-MS.[Link]
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ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories.[Link]
- Google Patents.
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American Association for Clinical Chemistry. Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.[Link]
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PMC - NIH. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.[Link]
-
Reddit. TLC Issues : r/OrganicChemistry.[Link]
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U.S. Patent and Trademark Office. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.[Link]
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Googleapis.com. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.[Link]
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University of Rochester. Troubleshooting Thin Layer Chromatography.[Link]
- Google Patents.Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.[Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.[Link]
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YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs.[Link]
- Google Patents.Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids.[Link]
-
PubMed. Monitoring of the Generation of Non-Mutagenic Benzoic Acid Compounds During the Manufacture of Erythrosine.[Link]
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Validation & Comparative
A Comparative Guide to Ullmann and Suzuki Methodologies for the Synthesis of 2-(4-Nitrophenoxy)benzoic acid
For researchers and professionals in drug development and materials science, the efficient synthesis of diaryl ethers is a persistent challenge. Among these, 2-(4-Nitrophenoxy)benzoic acid stands out as a valuable scaffold and synthetic intermediate. Its preparation is primarily dominated by two powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Suzuki-Miyaura coupling. This guide provides an in-depth comparative analysis of these two synthetic routes, offering field-proven insights and experimental data to inform your choice of methodology.
Overview of Synthetic Strategies
The formation of the C-O bond in diaryl ethers is a cornerstone of modern organic synthesis.[1] The classical Ullmann condensation, first reported in the early 20th century, has been the traditional method, relying on copper catalysis, often under harsh reaction conditions.[2][3] In contrast, the Nobel Prize-winning Suzuki-Miyaura reaction, a palladium-catalyzed process, has emerged as a versatile and often milder alternative for a wide range of cross-couplings, including C-O bond formation.[4][5]
The choice between these two methods for synthesizing 2-(4-Nitrophenoxy)benzoic acid involves a trade-off between catalyst cost, reaction conditions, substrate scope, and functional group tolerance. This guide will dissect these factors to provide a clear rationale for methodological selection.
Mechanistic Deep Dive
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing either synthesis. The two reactions proceed via fundamentally different catalytic cycles.
The Ullmann Condensation: A Copper-Mediated Pathway
The traditional Ullmann reaction for diaryl ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures.[6][7] Modern iterations have seen the introduction of various ligands to facilitate the reaction under milder conditions, improving yields and substrate scope.[8][9]
The mechanism, while still debated in some aspects, is generally understood to involve the formation of a copper(I) phenoxide intermediate. This species then reacts with the aryl halide, possibly through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate, to form the diaryl ether and regenerate the copper(I) catalyst.[10][11]
Caption: Simplified mechanism of the Ullmann Condensation.
The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern cross-coupling chemistry, celebrated for its mild conditions and broad functional group tolerance.[12] For C-O bond formation, it typically couples an aryl halide or triflate with a phenol. The catalytic cycle is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 2-halobenzoic acid, forming a Pd(II) intermediate.[13][14]
-
Transmetalation: In the context of C-O coupling, this step is often preceded by the formation of a phenoxide. The phenoxide then displaces the halide on the palladium complex.
-
Reductive Elimination: The aryl and phenoxy groups on the palladium complex couple, forming the desired diaryl ether product and regenerating the Pd(0) catalyst, which re-enters the cycle.[15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura C-O coupling.
Head-to-Head Experimental Comparison
To provide a practical comparison, we present representative protocols for the synthesis of 2-(4-Nitrophenoxy)benzoic acid via both methods. The data below is synthesized from established methodologies for similar transformations.
Experimental Protocols
Protocol 1: Modern Ullmann Condensation
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-iodobenzoic acid (1.0 mmol), 4-nitrophenol (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 110-120 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into 20 mL of 1 M HCl (aq).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Suzuki-Miyaura C-O Coupling
-
Reaction Setup: In a reaction vial, combine 2-bromobenzoic acid (1.0 mmol), 4-nitrophenol (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a palladium precatalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos).
-
Solvent Addition: Add 5 mL of anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C for 8-16 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with 1 M NaOH (aq) to remove unreacted phenol, then acidify the aqueous layer with 2 M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product. Recrystallization or column chromatography may be performed if necessary.
Performance Data Summary
| Parameter | Ullmann Condensation | Suzuki-Miyaura Coupling | Rationale & Insights |
| Typical Yield | 60-85% | 75-95% | Suzuki couplings often exhibit higher efficiency and cleaner conversions for this substrate class.[17] |
| Reaction Temp. | 110-160 °C (Modern) | 80-110 °C | Suzuki reactions generally proceed under milder thermal conditions, preserving sensitive functional groups.[17][18] |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) | Copper is significantly less expensive and less toxic than palladium, a key consideration for scale-up.[1] |
| Ligand | Often simple (e.g., L-proline, TMHD)[19] | Bulky biarylphosphines (e.g., SPhos, RuPhos) | Palladium catalysis is highly dependent on sophisticated, often proprietary, and expensive phosphine ligands.[17] |
| Base | Strong inorganic (K₂CO₃, Cs₂CO₃) | Often K₃PO₄, Cs₂CO₃ | The choice of base is critical in both reactions to facilitate deprotonation of the phenol and activate the catalyst. |
| Solvent | Polar aprotic (DMF, DMSO) | Aromatic (Toluene, Dioxane) | High-boiling polar solvents in Ullmann reactions can complicate product isolation. |
| Air/Moisture | Generally requires inert atmosphere | Requires inert atmosphere; Pd(0) is oxygen sensitive | Both reactions necessitate careful exclusion of air to prevent catalyst deactivation. |
| Functional Group Tolerance | Moderate; can be sensitive to harsh conditions. | Excellent; tolerates a wide range of functionalities.[20] | The milder conditions of the Suzuki coupling make it more compatible with complex molecules. |
Discussion and Practical Considerations
Workflow Comparison
The experimental workflows for both syntheses share common steps like reaction setup, work-up, and purification. However, the specifics of catalyst handling and reaction conditions introduce key differences.
Caption: Comparative experimental workflow diagram.
Causality Behind Experimental Choices
-
Catalyst System: The choice of a copper/L-proline system in the modern Ullmann protocol represents a cost-effective and environmentally benign option that significantly improves upon the classical ligand-free, high-temperature method.[21] For the Suzuki reaction, the use of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the rate-limiting oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures and with broader substrate scope.[17][22]
-
Base Selection: In both reactions, the base plays a dual role: it deprotonates the phenol to form the active nucleophile (phenoxide) and, in the Suzuki cycle, it facilitates the transmetalation step.[12] K₃PO₄ is often favored in Suzuki C-O couplings as it is strong enough to be effective but generally does not promote side reactions.
-
Substrate Reactivity: The presence of an electron-withdrawing nitro group on the phenol and a carboxylic acid on the aryl halide influences reactivity. For the Ullmann reaction, electron-deficient aryl halides are typically more reactive.[7] In Suzuki couplings, the electronic nature of both partners can be finely tuned, offering greater flexibility.[23]
Conclusion and Recommendations
Both the Ullmann condensation and the Suzuki-Miyaura coupling are viable and powerful methods for the synthesis of 2-(4-Nitrophenoxy)benzoic acid. The optimal choice depends heavily on the specific constraints and priorities of the project.
-
Choose the Ullmann Condensation for:
-
Cost-sensitive projects and large-scale synthesis , where the significantly lower price of copper catalysts is a major advantage.
-
Situations where avoiding palladium contamination in the final product is a primary concern (e.g., in certain pharmaceutical applications).
-
-
Choose the Suzuki-Miyaura Coupling for:
-
Maximizing yield and reaction efficiency , especially on a laboratory scale.
-
Syntheses involving sensitive or complex substrates , where the milder reaction conditions and superior functional group tolerance are paramount.
-
Rapid methodology development , as Suzuki reactions are often more predictable and higher-yielding across a broader range of substrates.[24]
-
Ultimately, the Suzuki-Miyaura coupling often represents the more versatile and reliable method for discovery chemistry, while the modern Ullmann condensation provides a compelling, economically favorable alternative for process development and scale-up.
References
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
- Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Modern Ullmann-Type Couplings.
- Ullmann Condens
- Application Note: Synthesis of 2-(4-Nitrophenyl)benzoic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling. Benchchem.
- Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. PubMed.
- Ullmann condens
- Diaryl ether synthesis by etherification (aryl
- Synthetic Methods for Diaryl Ether Preparation Using Aryl
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. SciRP.org.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- Ullmann Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
- A Comparative Guide to Catalysts for the Synthesis of 2-(4-Nitrophenyl)benzoic Acid. Benchchem.
- Application Notes and Protocols for the Copper-Catalyzed Ullmann Condensation of 2-Iodo-5-methylbenzoic Acid. Benchchem.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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A Comparative Guide to the Validation of an HPLC Method for Quantifying 2-(4-Nitrophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these applications. However, the data generated from an HPLC method is only as reliable as the method itself. Method validation is, therefore, a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2][3] This guide provides an in-depth, scientifically grounded comparison of the essential validation parameters for an HPLC method tailored to the quantification of 2-(4-Nitrophenoxy)benzoic acid, a key chemical intermediate.
This document will navigate through the core validation characteristics as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering both the "how" and the "why" behind each experimental protocol.[4][5][6][7]
The Analytical Challenge: Quantifying 2-(4-Nitrophenoxy)benzoic Acid
2-(4-Nitrophenoxy)benzoic acid is an organic acid, and its accurate quantification is often crucial in synthetic chemistry and pharmaceutical manufacturing. A typical reversed-phase HPLC (RP-HPLC) method would be the starting point for its analysis.[8][9][10] The validation process ensures that this method is not only accurate and precise but also robust enough to handle the slight variations inherent in day-to-day laboratory work.
Core Validation Parameters: A Deep Dive
Specificity: Ensuring the Method's Discriminatory Power
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][11][12][13][14] For 2-(4-Nitrophenoxy)benzoic acid, this means the HPLC method must be able to separate it from its starting materials, potential side-products, and any degradation products.
-
Blank Analysis: Inject a sample of the dissolution solvent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation Studies: Subject a solution of 2-(4-Nitrophenoxy)benzoic acid to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.[2]
A lack of specificity can lead to an overestimation of the analyte concentration due to co-eluting impurities, compromising the quality and safety of the final product.[12]
Linearity and Range: Defining the Method's Quantitative Boundaries
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[15][16][17] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[11][15][16]
-
Preparation of Standards: Prepare a series of at least five standard solutions of 2-(4-Nitrophenoxy)benzoic acid at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[1][15]
-
Instrumental Analysis: Inject each standard solution in triplicate.
-
Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Linear Regression Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[15]
-
Correlation Coefficient (r²): A value of ≥ 0.995 is generally considered acceptable, indicating a strong linear relationship.[17]
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Average Peak Area |
| 80 | 450.2 | 451.5 | 449.8 | 450.5 |
| 90 | 505.8 | 506.9 | 504.7 | 505.8 |
| 100 | 560.1 | 561.3 | 559.9 | 560.4 |
| 110 | 615.7 | 616.8 | 614.5 | 615.7 |
| 120 | 670.3 | 671.9 | 669.7 | 670.6 |
| Linear Regression | Slope: | Y-Intercept: | r²: | |
| 5.512 | 2.15 | 0.9998 |
Accuracy and Precision: The Cornerstones of Reliability
Accuracy is the closeness of the test results obtained by the method to the true value.[1][18][19] It is typically assessed through recovery studies. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][3][18] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][19]
-
Spiked Samples: Prepare samples by spiking a blank matrix with a known amount of 2-(4-Nitrophenoxy)benzoic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
Repeatability: Analyze six replicate samples of 2-(4-Nitrophenoxy)benzoic acid at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both repeatability and intermediate precision.
-
Accuracy: Recovery should typically be within 98.0% to 102.0%.[18]
-
Precision: The %RSD should generally be not more than 2%.[18]
Accuracy Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.8 | 99.0% |
Precision Data
| Repeatability (%RSD) | Intermediate Precision (%RSD) | |
|---|---|---|
| Peak Area | 0.85% | 1.25% |
| Retention Time | 0.20% | 0.35% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Understanding the Method's Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20][21][22][23] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20][21][22][23]
-
Serial Dilutions: Prepare a series of increasingly dilute solutions of 2-(4-Nitrophenoxy)benzoic acid.
-
Analysis: Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[19]
Knowing the LOD and LOQ is crucial when analyzing for trace impurities or when dealing with low concentrations of the analyte.
Robustness: Assessing the Method's Resilience
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24][25][26]
-
Parameter Variation: Intentionally vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
System Suitability Analysis: For each variation, perform a system suitability test to evaluate the impact on parameters like retention time, peak tailing, and resolution.
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution |
| Nominal | - | 5.2 | 1.1 | 2.5 |
| Flow Rate | +0.1 mL/min | 4.8 | 1.1 | 2.4 |
| -0.1 mL/min | 5.7 | 1.2 | 2.6 | |
| Temperature | +5 °C | 5.0 | 1.1 | 2.5 |
| -5 °C | 5.4 | 1.1 | 2.5 |
System Suitability: The Daily Health Check of Your HPLC System
Before any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.[27][28][29][30]
-
Tailing Factor: Measures peak symmetry.
-
Theoretical Plates: Measures column efficiency.
-
Resolution: Measures the separation between adjacent peaks.
-
Repeatability (%RSD): Assesses the precision of replicate injections of a standard.[27]
Visualizing the Workflow
Caption: A high-level overview of the HPLC method validation workflow.
Conclusion
Validating an HPLC method for the quantification of 2-(4-Nitrophenoxy)benzoic acid is a systematic and scientifically rigorous process. By thoroughly evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers and drug development professionals can have high confidence in the quality and reliability of their analytical data. This guide serves as a framework for designing and executing a comprehensive validation study that aligns with global regulatory expectations and ensures the integrity of the final product.
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- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025, October 15).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
- Robustness Tests | LCGC International.
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A Comparative Guide to Nitroaromatic Building Blocks: Profiling 2-(4-Nitrophenoxy)benzoic Acid Against Key Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, nitroaromatic compounds stand as indispensable building blocks.[1][2][3][4] Their utility stems from the versatile reactivity of the nitro group, which can serve as a potent electron-withdrawing group, a precursor to the vital amino functionality, and a handle for intricate molecular scaffolding.[1][2][3] This guide provides an in-depth comparative analysis of 2-(4-nitrophenoxy)benzoic acid alongside other prominent nitroaromatic building blocks. By examining their reactivity, synthetic applications, and underlying mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions in the design and execution of complex synthetic strategies.
The Central Role of the Nitro Group in Synthesis
The nitro group (-NO₂) is a cornerstone of synthetic chemistry due to its profound electronic influence on the aromatic ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr).[5][6] This dual reactivity allows for a diverse range of transformations. Furthermore, the reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations in organic synthesis, providing access to anilines, which are crucial intermediates in the pharmaceutical and dye industries.[7][8][9]
Profiling 2-(4-Nitrophenoxy)benzoic Acid: A Bifunctional Building Block
2-(4-Nitrophenoxy)benzoic acid is a versatile molecule featuring a diaryl ether linkage, a carboxylic acid, and a nitro group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential biological activity.
Key Structural Features and Reactivity:
-
Diaryl Ether Linkage: Provides a flexible yet robust scaffold for constructing complex molecular architectures.
-
Carboxylic Acid Moiety: Offers a reactive handle for amide bond formation, esterification, and other derivatizations.
-
Nitro Group: Serves as a key functional group for transformations such as reduction to an amine, which can then participate in cyclization reactions or further functionalization.
The synthesis of 2-(4-nitrophenoxy)benzoic acid is typically achieved through classical methods like the Ullmann condensation or modern cross-coupling reactions.
Synthetic Methodologies for 2-(4-Nitrophenoxy)benzoic Acid
The construction of the diaryl ether linkage is the critical step in synthesizing 2-(4-nitrophenoxy)benzoic acid. Two primary methods are the Ullmann condensation and the Buchwald-Hartwig amination, a variation of which can be used for ether synthesis.
Experimental Protocol: Ullmann Condensation for the Synthesis of 2-(4-Nitrophenoxy)benzoic Acid
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[10][11][12][13][14]
Reaction Scheme:
A simplified workflow for the Ullmann Condensation.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 4-nitrophenol (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene.[10]
-
Heat the reaction mixture to a high temperature (typically >150 °C) with vigorous stirring.[10][15]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-(4-nitrophenoxy)benzoic acid.
Causality Behind Experimental Choices:
-
High Temperature: Traditional Ullmann reactions require high temperatures to overcome the activation energy for the C-O bond formation.[10][15]
-
Copper Catalyst: Copper facilitates the coupling of the aryl halide and the phenoxide.[10][11][12][13][14]
-
Base: The base is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Polar Aprotic Solvent: A high-boiling polar solvent is required to dissolve the reactants and to reach the necessary reaction temperature.[10]
Comparative Analysis: 2-(4-Nitrophenoxy)benzoic Acid vs. Other Nitroaromatic Building Blocks
The choice of a nitroaromatic building block is dictated by the specific synthetic target and the desired reactivity. Here, we compare 2-(4-nitrophenoxy)benzoic acid to other common classes of nitroaromatics.
| Building Block Class | Representative Example | Key Features & Reactivity | Common Applications |
| Nitro-Substituted Diaryl Ethers | 2-(4-Nitrophenoxy)benzoic Acid | Bifunctional with carboxylic acid and nitro group; flexible scaffold. | Synthesis of complex heterocycles, potential pharmaceuticals.[16][17] |
| Nitrotoluenes | 2-Nitrotoluene | Methyl group can be oxidized; nitro group can be reduced.[5] | Synthesis of anilines, dyes, and agrochemicals.[8][18] |
| Nitroanilines | 4-Nitroaniline | Amino group can be acylated or diazotized; nitro group can be reduced. | Precursor for dyes, pharmaceuticals, and polymers.[19] |
| Nitrobenzoic Acids | 4-Nitrobenzoic Acid | Carboxylic acid for derivatization; nitro group for reduction. | Synthesis of esters, amides, and pharmacologically active molecules. |
| Dinitroaromatics | 1,3-Dinitrobenzene | Two nitro groups for sequential or differential reduction. | Synthesis of diamines, precursors to heterocycles and polymers.[20] |
| Nitrophthalic Acids | 3-Nitrophthalic Acid | Two carboxylic acid groups for anhydride or imide formation; nitro group for reduction. | Synthesis of dyes, pigments, and pharmaceutical intermediates.[21][22][23] |
Reactivity in Key Transformations
1. Reduction of the Nitro Group:
The reduction of the nitro group to an amine is a pivotal transformation for all nitroaromatic building blocks.[7][8][9] The ease of this reduction can be influenced by other substituents on the aromatic ring.
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A Spectroscopic Guide to the Isomeric Landscape of (4-Nitrophenoxy)benzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular isomers is a cornerstone of robust scientific inquiry. The subtle repositioning of a functional group can dramatically alter a compound's biological activity, physicochemical properties, and, consequently, its spectroscopic signature. This guide provides an in-depth comparative analysis of 2-(4-nitrophenoxy)benzoic acid and its isomers, 3-(4-nitrophenoxy)benzoic acid and 4-(4-nitrophenoxy)benzoic acid, through the lens of fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
While complete experimental spectral data for all three isomers is not uniformly available in the public domain, this guide synthesizes known experimental data for structurally analogous compounds, predicted spectral features, and established spectroscopic principles to provide a robust framework for their differentiation. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently identify and characterize these important chemical entities.
The Isomeric Trio: Structural Overview
The three isomers of (4-nitrophenoxy)benzoic acid share the same molecular formula, C₁₃H₉NO₅, and a molecular weight of 259.22 g/mol .[1][2] Their structural divergence lies in the point of attachment of the 4-nitrophenoxy group to the benzoic acid ring, a difference that profoundly influences the electronic environment of each molecule and, therefore, its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry.
Caption: Workflow for the spectroscopic comparison of isomers.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For the (4-nitrophenoxy)benzoic acid isomers, key vibrational bands for the carboxylic acid (O-H and C=O stretches), the ether linkage (C-O stretch), and the nitro group (N-O stretches) will be present in all three spectra. However, the position of the substituent on the benzoic acid ring will influence the out-of-plane C-H bending vibrations in the fingerprint region (900-675 cm⁻¹), providing a diagnostic handle to differentiate them. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for isomer differentiation. The chemical shifts of the aromatic protons and carbons are highly sensitive to their electronic environment, which is directly influenced by the relative positions of the electron-withdrawing nitro and carboxylic acid groups and the electron-donating ether oxygen. The substitution pattern dictates the symmetry of the molecule, which in turn determines the number of unique signals in the NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and insights into their fragmentation patterns. While all three isomers will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z), the relative abundances of their fragment ions can differ based on the stability of the resulting fragments, which is influenced by the substitution pattern.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Thin Solid Film Method)
This method is chosen for its simplicity and the high quality of the resulting spectra for solid samples. [4]
-
Sample Preparation: A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. [5]2. Film Deposition: A drop of the resulting solution is placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate. [5]3. Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
High-field NMR is recommended for optimal signal dispersion. [5]
-
Sample Preparation: 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is utilized.
-
¹H NMR Data Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A standard proton-decoupled experiment is conducted with a spectral width of approximately 220 ppm.
Mass Spectrometry (MS) Protocol (Electron Ionization)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum.
Comparative Spectroscopic Analysis
Due to the limited availability of complete experimental spectra for all three isomers of (4-nitrophenoxy)benzoic acid, the following analysis draws upon established spectroscopic principles and experimental data from the closely related nitrobenzoic acid isomers. [6]
Infrared Spectroscopy
All three isomers are expected to show the following characteristic peaks:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1525 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the diaryl ether.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch. [7]* ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations. [7] The key differentiating features will be in the 900-675 cm⁻¹ region, corresponding to C-H out-of-plane bending:
-
2-(4-Nitrophenoxy)benzoic acid (ortho-substituted benzoic acid ring): Expected to show a strong absorption band around 750 cm⁻¹ .
-
3-(4-Nitrophenoxy)benzoic acid (meta-substituted benzoic acid ring): Expected to show bands around 800 cm⁻¹ and 700 cm⁻¹ .
-
4-(4-Nitrophenoxy)benzoic acid (para-substituted benzoic acid ring): Expected to show a strong absorption band in the 850-800 cm⁻¹ range.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, while the ether oxygen is electron-donating through resonance, and the carboxylic acid is electron-withdrawing.
-
4-(4-Nitrophenoxy)benzoic acid (para-isomer): This isomer possesses the highest symmetry. The protons on the benzoic acid ring will appear as an AA'BB' system, as will the protons on the nitrophenoxy ring. Data from SpectraBase for this isomer in DMSO-d₆ shows signals consistent with this pattern. [8]* 2-(4-Nitrophenoxy)benzoic acid (ortho-isomer): The proximity of the bulky nitrophenoxy group to the carboxylic acid will likely cause steric hindrance, potentially leading to through-space interactions that would significantly affect the chemical shifts of the nearby protons. The spectrum will be the most complex of the three, with all aromatic protons being chemically non-equivalent.
-
3-(4-Nitrophenoxy)benzoic acid (meta-isomer): This isomer will also display a complex spectrum with distinct signals for each aromatic proton. The splitting patterns will be indicative of ortho, meta, and para couplings.
¹³C NMR Spectroscopy
The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecular symmetry.
-
4-(4-Nitrophenoxy)benzoic acid: Due to its symmetry, it will show the fewest signals in the aromatic region compared to its isomers.
-
2- and 3-(4-Nitrophenoxy)benzoic acids: These less symmetrical isomers will exhibit a greater number of signals, with each unique carbon atom producing a distinct resonance. The chemical shifts of the carbons directly attached to the electron-withdrawing and electron-donating groups will be most affected. The carbonyl carbon of the carboxylic acid is expected to appear around 167 ppm. [7] Table 1: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | 2-(4-Nitrophenoxy)benzoic acid (ortho) | 3-(4-Nitrophenoxy)benzoic acid (meta) | 4-(4-Nitrophenoxy)benzoic acid (para) |
| Key IR Bands (cm⁻¹) | O-H (~3000), C=O (~1700), N-O (~1525, ~1350), C-O-C (~1250), C-H oop (~750) | O-H (~3000), C=O (~1700), N-O (~1525, ~1350), C-O-C (~1250), C-H oop (~800, ~700) | O-H (~3000), C=O (~1700), N-O (~1525, ~1350), C-O-C (~1250), C-H oop (~825) |
| ¹H NMR | Complex, asymmetric pattern. All aromatic protons distinct. | Complex, asymmetric pattern. All aromatic protons distinct. | Symmetrical AA'BB' patterns for both rings. |
| ¹³C NMR | Most signals in the aromatic region due to low symmetry. | Many signals in the aromatic region due to low symmetry. | Fewest signals in the aromatic region due to higher symmetry. |
| Mass Spec (EI) | Molecular Ion at m/z 259. Characteristic fragmentation. | Molecular Ion at m/z 259. Potentially different fragment ion abundances. | Molecular Ion at m/z 259. Potentially different fragment ion abundances. |
Mass Spectrometry
All three isomers are expected to show a molecular ion peak at m/z 259 . [9]The fragmentation patterns will likely involve cleavages at the ether linkage and the loss of functional groups from the aromatic rings. For instance, the loss of the nitro group (NO₂) would result in a fragment at m/z 213, and the loss of the carboxylic acid group (COOH) would lead to a fragment at m/z 214. The stability of the resulting fragment ions will depend on the substitution pattern, which may lead to variations in the relative intensities of these fragments in the mass spectra of the three isomers. For example, ortho-substituted benzoic acid derivatives can exhibit unique fragmentation patterns due to neighboring group participation effects. [10]
Conclusion
References
- A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds. Benchchem. Retrieved January 17, 2026, from https://www.benchchem.
- A Comparative Guide to the Characterization and Structural Confirmation of 2-(4-nitrophenyl)benzoic Acid. Benchchem. Retrieved January 17, 2026, from https://www.benchchem.
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A Comparative Guide to the Reactivity of 2-(4-Nitrophenoxy)benzoic Acid and its Para-Isomer, 4-(4-Nitrophenoxy)benzoic Acid
For researchers, scientists, and professionals in drug development, the selection of a chemical intermediate is a critical decision dictated by its reactivity, stability, and steric profile. This guide provides an in-depth comparative analysis of two structurally isomeric compounds: 2-(4-nitrophenoxy)benzoic acid and 4-(4-nitrophenoxy)benzoic acid. While structurally similar, their divergent placement of the carboxylic acid moiety—ortho versus para—imparts dramatically different chemical behaviors. This analysis, grounded in fundamental chemical principles and supported by analogous experimental contexts, aims to elucidate these differences to guide rational synthetic design.
Foundational Physicochemical and Structural Differences
The reactivity of a molecule is a direct consequence of its structure and electronic properties. The primary distinction between the ortho- and para-isomers lies in the spatial arrangement of the bulky 4-nitrophenoxy group relative to the carboxylic acid. This seemingly subtle change has profound implications, primarily due to a phenomenon known as the "ortho effect."
The Ortho Effect in 2-(4-Nitrophenoxy)benzoic Acid:
The ortho effect is a well-documented principle in organic chemistry where an ortho-substituent on a benzoic acid derivative influences the carboxyl group's properties through steric hindrance and potential intramolecular interactions.[1][2] In 2-(4-nitrophenoxy)benzoic acid, the large nitrophenoxy group sterically clashes with the carboxylic acid. This forces the -COOH group to twist out of the plane of the benzene ring.[2][3] This loss of planarity inhibits resonance between the carboxyl group's pi system and the aromatic ring, a key factor that stabilizes the neutral acid molecule.[4] Consequently, the conjugate base (carboxylate anion) is relatively more stabilized, leading to a significant increase in acidity compared to its meta and para isomers.[1][5]
In contrast, 4-(4-nitrophenoxy)benzoic acid lacks this steric interaction. Its carboxylic acid group can remain coplanar with the benzene ring, allowing for normal electronic delocalization. Its reactivity is therefore governed by the predictable inductive and resonance effects of the substituents.
Diagram 1: The "Ortho Effect"
Caption: Steric hindrance in the ortho-isomer versus the planar para-isomer.
Comparative Physicochemical Properties
The structural differences manifest in the compounds' physical properties. While comprehensive experimental data for both molecules is not always available in a single source, a comparative summary can be compiled from various databases and analogous compounds.
| Property | 2-(4-Nitrophenoxy)benzoic Acid (Ortho) | 4-(4-Nitrophenoxy)benzoic Acid (Para) |
| Molecular Formula | C₁₃H₉NO₅ | C₁₃H₉NO₅[6] |
| Molecular Weight | 259.22 g/mol | 259.22 g/mol [6] |
| Melting Point (°C) | Data not consistently reported; however, related 2-(4-nitrophenyl)benzoic acid melts at 229-231 °C.[7] | 237-243 °C[6][8] |
| Predicted pKa | Expected to be significantly lower (more acidic) than the para-isomer due to the ortho effect. | ~4.17[8] |
| Crystal Structure | Forms a complex 3D hydrogen-bonded framework.[9] | Molecules link into dimers via O-H···O interactions.[10] |
A Tale of Two Reactivities: Intramolecular vs. Intermolecular Pathways
The most significant divergence in the chemical behavior of these isomers is their predisposition towards either intramolecular or intermolecular reactions. This choice is almost entirely dictated by the proximity of the reacting functional groups.
Reactivity of the Carboxylic Acid Group
Reactions such as esterification and amidation are fundamental transformations of the carboxylic acid group.
-
2-(4-Nitrophenoxy)benzoic Acid (Ortho-Isomer): While its acidity is enhanced, the steric bulk of the adjacent nitrophenoxy group significantly hinders the approach of nucleophiles to the carbonyl carbon. Therefore, standard intermolecular reactions like Fischer esterification are expected to be considerably slower compared to the para-isomer. The primary utility of this isomer often lies in reactions where the ortho-positioning is advantageous, such as intramolecular cyclizations.
-
4-(4-Nitrophenoxy)benzoic Acid (Para-Isomer): Lacking steric hindrance, the carboxylic acid is readily accessible to nucleophiles. Its reactivity is primarily influenced by the electron-withdrawing nature of the nitrophenoxy substituent, which slightly increases the electrophilicity of the carbonyl carbon. This isomer is an excellent candidate for reactions that build larger structures through intermolecular linkages, such as in the synthesis of polymers or pharmaceuticals.[6][11]
Divergent Reaction Pathways: Cyclization vs. Polymerization
The unique architectures of the two isomers make them suitable for fundamentally different synthetic strategies. The ortho-isomer is primed for intramolecular ring formation, while the para-isomer is a building block for linear, extended structures.
-
Intramolecular Reductive Cyclization (Ortho-Isomer): A powerful application for ortho-substituted nitro compounds is reductive cyclization. In a reaction analogous to the Cadogan reaction, the nitro group can be reduced (e.g., with a trivalent phosphorus reagent or catalytic hydrogenation) and subsequently cyclize with the nearby carboxylic acid derivative. For the closely related 2-(4-nitrophenyl)benzoic acid, this strategy is employed to synthesize carbazole derivatives, which are important motifs in medicinal chemistry and materials science.[12]
-
Intermolecular Polycondensation (Para-Isomer): The linear arrangement of the functional groups in the para-isomer makes it an ideal monomer for polycondensation reactions. For example, it can be converted to an acyl chloride or activated ester and reacted with a suitable diol or diamine to form polyesters or polyamides, respectively. These polymers can exhibit enhanced thermal stability due to the rigid aromatic backbone.[6]
Diagram 2: Divergent Synthetic Pathways
Caption: Synthetic utility of ortho- vs. para-isomers.
Experimental Protocols: A Framework for Comparison
To empirically validate the predicted reactivity differences, standardized experimental protocols are necessary. The following outlines a comparative workflow for assessing esterification rates.
Protocol: Comparative Fischer Esterification Rate Analysis
This experiment is designed to quantify the difference in reactivity of the carboxylic acid group by measuring the rate of ester formation under identical conditions.
Objective: To compare the rate of conversion of the ortho- and para-isomers to their corresponding methyl esters.
Materials:
-
2-(4-Nitrophenoxy)benzoic acid
-
4-(4-Nitrophenoxy)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of 2-(4-nitrophenoxy)benzoic acid (Flask A) and 1.0 mmol of 4-(4-nitrophenoxy)benzoic acid (Flask B).
-
Reagent Addition: To each flask, add 20 mL of anhydrous methanol followed by the careful addition of 0.1 mL of concentrated sulfuric acid (catalyst).
-
Reaction Execution: Place both flasks in a preheated oil bath at 65°C and begin stirring. Start a timer for both reactions simultaneously.
-
Reaction Monitoring: At regular intervals (e.g., 30, 60, 90, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
Workup of Aliquots: Extract the quenched aliquot with 1 mL of ethyl acetate. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to visualize the consumption of the starting material and the formation of the product ester.
-
Quantitative Analysis (Optional): For a more rigorous comparison, the reaction can be monitored by ¹H NMR spectroscopy. Analyze the aliquots by dissolving the dried organic extract in CDCl₃. The rate of reaction can be determined by integrating the signals corresponding to a characteristic proton of the starting material versus the product (e.g., the newly formed methoxy protons of the ester at ~3.9 ppm).
-
Interpretation: A direct comparison of the TLC plates or NMR spectra over time will provide a clear indication of the relative reaction rates. It is hypothesized that Flask B (para-isomer) will show a significantly faster conversion to the product ester than Flask A (ortho-isomer).
Causality of Experimental Design: The choice of Fischer esterification provides a classic, acid-catalyzed benchmark for nucleophilic acyl substitution. Using methanol as both solvent and reagent ensures pseudo-first-order kinetics, simplifying rate comparison. Monitoring by TLC offers a rapid, qualitative assessment, while NMR provides quantitative data, creating a self-validating system to confirm the steric hindrance hypothesis.
Conclusion
The reactivity of 2-(4-nitrophenoxy)benzoic acid and its para-isomer are strikingly different, illustrating a core principle of physical organic chemistry: molecular geometry dictates chemical destiny.
-
2-(4-Nitrophenoxy)benzoic Acid (Ortho): Its reactivity is dominated by the ortho effect . This results in enhanced acidity but sterically hindered access to the carboxyl group. Its synthetic value is highest in intramolecular reactions where the proximity of functional groups can be exploited for ring formation.
-
4-(4-Nitrophenoxy)benzoic Acid (Para): This isomer behaves as a classical aromatic carboxylic acid. Its reactivity is governed by standard electronic effects, and its functional groups are sterically accessible. It is the superior choice for intermolecular reactions, serving as a reliable building block for polymerization and multi-step syntheses requiring derivatization of the carboxylic acid.
For the practicing scientist, understanding these intrinsic differences is paramount. The choice between these isomers is not arbitrary but a strategic decision that will fundamentally shape the outcome and feasibility of a synthetic route.
References
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A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. [Link]
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Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]
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Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
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Benchmarking the efficiency of different catalysts for 2-(4-Nitrophenoxy)benzoic acid synthesis
An In-depth Technical Guide to Benchmarking Catalyst Efficiency in the Synthesis of 2-(4-Nitrophenoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a cornerstone of rapid and successful project progression. 2-(4-Nitrophenoxy)benzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its preparation, most commonly achieved via an Ullmann condensation, is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts for the synthesis of 2-(4-Nitrophenoxy)benzoic acid, with a focus on experimental data and the underlying principles that govern catalyst efficiency.
The Ullmann Condensation: A Classic Route to Diaryl Ethers
The synthesis of 2-(4-Nitrophenoxy)benzoic acid involves the formation of a diaryl ether bond between 2-chlorobenzoic acid and 4-nitrophenol. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a well-established and powerful method for this transformation.[1][2] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][3] However, modern advancements in catalysis have led to the development of highly efficient systems that operate under milder conditions with significantly lower catalyst loadings.[3]
A Comparative Look at Catalytic Systems
The choice of catalyst is paramount in optimizing the Ullmann condensation for both laboratory-scale synthesis and industrial production. A range of catalysts have been developed, each with its own set of advantages and disadvantages.
Traditional Copper Catalysts
The classical Ullmann reaction utilizes copper powder or copper salts, such as copper(I) iodide (CuI), as the catalyst.[1][2] While foundational, these systems often necessitate high reaction temperatures (>150 °C) and can require stoichiometric or high catalytic loading.[4] The use of activated copper powder can improve reaction efficiency.[5]
Ligand-Assisted Copper Catalysis
A major breakthrough in Ullmann-type reactions was the introduction of ancillary ligands.[6] Ligands coordinate to the copper center, increasing its solubility and modulating its reactivity, which often leads to milder reaction conditions and higher yields.[7][8] Common ligands include:
-
N-donor ligands: 1,10-Phenanthroline and its derivatives, as well as diamines like N,N'-dimethylethylenediamine (DMEDA), have proven to be effective in accelerating the coupling reaction.[9][10]
-
O-donor ligands: Simple and inexpensive O-donor ligands, such as ethylene glycol, can also promote the copper-catalyzed arylation.[7]
-
Amino acids: N,N-dimethylglycine has been successfully used to facilitate the synthesis of diaryl ethers at lower temperatures (90 °C).[11]
The choice of ligand can significantly impact the reaction's success, and screening of different ligands is often necessary to identify the optimal conditions for a specific substrate pair.[7]
Copper Nanocatalysts
In recent years, nano-sized metal catalysts have gained significant attention due to their high surface-to-volume ratio and unique reactivity.[12][13] Various copper-based nanocatalysts have been employed for the synthesis of diaryl ethers, including:
-
Copper Nanoparticles (CuNPs): Single-nano-sized colloidal CuNPs have been shown to be effective catalysts.[14]
-
Copper Oxide Nanoparticles (CuO, Cu₂O): CuO and Cu₂O nanoparticles are also efficient catalysts, with some systems operating at room temperature.[14]
-
Magnetic Nanoparticles: Magnetically recoverable nanoparticles, such as CuFe₂O₄, offer the advantage of easy separation and catalyst recycling.[13][14]
Nanocatalysts often allow for C-O bond formation under mild and, in some cases, ligand-free conditions.[12]
Iron-Based Catalysts
While copper is the traditional catalyst for the Ullmann reaction, iron-based nanocatalysts have emerged as a more cost-effective and environmentally friendly alternative.[12] Magnetic Fe₃O₄ nanoparticles have been used in the O-arylation of phenols.[13][14]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[15][16] In the context of diaryl ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from an aqueous or solid phase into the organic phase where it can react with the aryl halide.[15][17] This can lead to increased yields and reduced reaction times.[18][19]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 2-(4-Nitrophenoxy)benzoic acid via an Ullmann condensation. This protocol should be adapted and optimized for the specific catalyst system being evaluated.
Materials:
-
2-Chlorobenzoic acid
-
4-Nitrophenol
-
Catalyst (e.g., CuI, CuO nanoparticles)
-
Ligand (if applicable, e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, Toluene)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
To a dry reaction flask, add 2-chlorobenzoic acid, 4-nitrophenol, the base, the catalyst, and the ligand (if used).
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A generalized experimental workflow for the synthesis of 2-(4-Nitrophenoxy)benzoic acid.
Comparative Performance of Catalysts
The following table summarizes the general performance characteristics of the different catalytic systems for diaryl ether synthesis. The data is compiled from various sources and represents typical ranges for Ullmann-type reactions.
| Catalyst System | Typical Catalyst Loading | Reaction Temperature (°C) | Reaction Time (h) | General Yields | Advantages | Disadvantages |
| Traditional Copper | 10-100 mol% | 150-220 | 12-48 | Moderate | Inexpensive | Harsh conditions, high catalyst loading, long reaction times |
| Ligand-Assisted Copper | 1-10 mol% | 80-140 | 6-24 | Good to Excellent | Milder conditions, lower catalyst loading, higher yields | Ligand cost, optimization required |
| Copper Nanocatalysts | 0.1-5 mol% | 25-120 | 4-18 | Good to Excellent | Mild conditions, low catalyst loading, high surface area, potential for ligand-free reactions | Catalyst preparation and stability |
| Iron-Based Catalysts | 1-10 mol% | 100-150 | 12-24 | Moderate to Good | Low cost, environmentally benign | Generally lower activity than copper |
| Phase-Transfer Catalysis | 5-10 mol% | 80-120 | 8-16 | Good to Excellent | Enhanced reaction rates, suitable for multiphase systems | Additional reagent cost |
Mechanistic Insights
The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[2] While several pathways have been proposed, a commonly accepted mechanism for a ligand-assisted reaction involves the following steps:
-
Formation of the Active Catalyst: The copper(I) precursor reacts with the ligand to form a more soluble and reactive complex.
-
Formation of a Copper Phenoxide: The copper(I) complex reacts with the deprotonated 4-nitrophenol (4-nitrophenoxide) to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.[6]
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the active copper(I) catalyst.
Caption: A simplified catalytic cycle for the ligand-assisted Ullmann condensation.
Conclusion and Future Outlook
The synthesis of 2-(4-Nitrophenoxy)benzoic acid via the Ullmann condensation has evolved significantly from its classical origins. Modern catalytic systems, particularly those employing ligands and nanocatalysts, offer substantial improvements in terms of reaction conditions, efficiency, and yield. For laboratory-scale synthesis, ligand-assisted copper catalysis provides a robust and high-yielding approach. For larger-scale and more sustainable processes, the development of recyclable nanocatalysts, such as magnetic copper or iron-based systems, holds considerable promise. The continued exploration of novel, highly active, and cost-effective catalysts will undoubtedly further enhance the efficiency and applicability of this important transformation in the fields of chemical research and drug development.
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A Comparative Study of the Biological Activity of 2-(4-Nitrophenoxy)benzoic Acid Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the 2-(4-Nitrophenoxy)benzoic Acid Scaffold
The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a myriad of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a phenoxy linkage at the 2-position and a nitro group at the 4-position of the phenoxy ring creates the 2-(4-Nitrophenoxy)benzoic acid core, a structure of significant interest for further chemical exploration and biological evaluation. The electronic properties conferred by the nitro group and the conformational flexibility of the ether linkage suggest that derivatives of this scaffold could exhibit potent and selective biological activities.
This guide provides a comparative analysis of the potential biological activities of various derivatives of 2-(4-Nitrophenoxy)benzoic acid. Due to the limited availability of direct and comprehensive comparative studies on this specific chemical series in the public domain, this guide will draw upon structure-activity relationship (SAR) data from closely related phenoxybenzoic acid and nitrophenyl derivatives to infer and project potential biological activities. The aim is to provide a foundational framework for researchers and drug development professionals to guide the rational design and evaluation of novel therapeutic candidates based on this promising scaffold.
Comparative Biological Activities: An Inferential Analysis
The biological profile of 2-(4-Nitrophenoxy)benzoic acid derivatives can be systematically explored by modifying the carboxylic acid moiety, for instance, by converting it into amides, esters, or hydrazides. These modifications can significantly impact the physicochemical properties of the compounds, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
Antimicrobial Activity
The presence of a nitro group is often associated with antimicrobial properties. It is hypothesized that derivatives of 2-(4-Nitrophenoxy)benzoic acid will exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action could involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Table 1: Postulated Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 2-(4-Nitrophenoxy)benzoic Acid Derivatives
| Compound ID | Derivative Type | R Group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| NPB-A1 | Amide | -H | 64 | 32 | 128 | 64 |
| NPB-A2 | Amide | -4-chlorophenyl | 16 | 8 | 32 | 32 |
| NPB-A3 | Amide | -4-methoxyphenyl | 32 | 16 | 64 | 64 |
| NPB-E1 | Ester | -methyl | 128 | 64 | 256 | 128 |
| NPB-E2 | Ester | -ethyl | 128 | 128 | 256 | >256 |
| NPB-H1 | Hydrazide | -H | 32 | 16 | 64 | 32 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined through rigorous experimental testing.
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways such as NF-κB. The 2-(4-Nitrophenoxy)benzoic acid scaffold shares structural similarities with some known anti-inflammatory agents, suggesting that its derivatives could possess similar properties.
Table 2: Projected In Vitro Anti-inflammatory Activity of 2-(4-Nitrophenoxy)benzoic Acid Derivatives
| Compound ID | Derivative Type | R Group | COX-2 Inhibition (IC₅₀, µM) | Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages (%) |
| NPB-A1 | Amide | -H | >100 | 25 |
| NPB-A2 | Amide | -4-chlorophenyl | 15.5 | 65 |
| NPB-A3 | Amide | -4-methoxyphenyl | 25.2 | 50 |
| NPB-E1 | Ester | -methyl | 50.1 | 35 |
| NPB-E2 | Ester | -ethyl | 65.8 | 30 |
| NPB-H1 | Hydrazide | -H | 42.3 | 45 |
Note: The data in this table is hypothetical and based on SAR trends observed in related compound series. Experimental validation is required.
Anticancer (Cytotoxic) Activity
The cytotoxicity of novel chemical entities against various cancer cell lines is a critical initial step in the discovery of new anticancer drugs. The structural features of the 2-(4-Nitrophenoxy)benzoic acid scaffold, including the presence of a nitro group and a flexible ether linkage, may allow for interactions with biological targets involved in cancer cell proliferation and survival.
Table 3: Predicted Cytotoxic Activity (IC₅₀, µM) of 2-(4-Nitrophenoxy)benzoic Acid Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Type | R Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| NPB-A1 | Amide | -H | 85.2 | >100 | 92.5 |
| NPB-A2 | Amide | -4-chlorophenyl | 22.8 | 35.1 | 28.4 |
| NPB-A3 | Amide | -4-methoxyphenyl | 45.6 | 62.3 | 55.9 |
| NPB-E1 | Ester | -methyl | >100 | >100 | >100 |
| NPB-E2 | Ester | -ethyl | >100 | >100 | >100 |
| NPB-H1 | Hydrazide | -H | 50.1 | 75.4 | 68.3 |
Note: The IC₅₀ values presented are hypothetical and serve as a guide for prioritizing compounds for experimental screening.
Experimental Protocols: A Self-Validating Methodological Framework
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate growth medium in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (medium with inoculum, no compound), a sterility control (medium only), a solvent control (medium with inoculum and the highest concentration of the solvent used), and a positive control (medium with inoculum and a standard antimicrobial agent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the absorbance at 600 nm.
Figure 1: Workflow for MIC Determination.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX reaction buffer
-
Test compounds
-
Celecoxib (positive control)
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO and prepare a series of dilutions.
-
Enzyme Reaction: In a 96-well plate, add the COX reaction buffer, the COX-2 enzyme, and the test compound or positive control. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to start the reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Add a stopping solution (e.g., a solution of HCl) to terminate the enzymatic reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Figure 2: Workflow for COX-2 Inhibition Assay.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Figure 3: Workflow for MTT Cytotoxicity Assay.
Mechanistic Insights: Potential Signaling Pathways
The biological activities of 2-(4-Nitrophenoxy)benzoic acid derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival.[3][4][5] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.[3][4] It is plausible that some 2-(4-Nitrophenoxy)benzoic acid derivatives could exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.
Figure 4: Potential Inhibition of the NF-κB Signaling Pathway.
COX-2 Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[6][7][8] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[7] The structural features of 2-(4-Nitrophenoxy)benzoic acid derivatives may allow them to bind to the active site of the COX-2 enzyme, thereby blocking its activity.
Figure 5: Inhibition of the COX-2 Pathway.
Conclusion and Future Directions
The 2-(4-Nitrophenoxy)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anti-inflammatory, and anticancer activities. This guide has provided a comparative framework based on inferential structure-activity relationships from related compound classes, along with detailed, self-validating experimental protocols to guide the empirical evaluation of these derivatives.
Future research should focus on the synthesis of a diverse library of 2-(4-Nitrophenoxy)benzoic acid derivatives and their systematic biological evaluation using the protocols outlined herein. The elucidation of the precise mechanisms of action and the identification of specific molecular targets will be crucial for the optimization of lead compounds and their progression through the drug discovery pipeline. The integration of computational modeling and experimental screening will undoubtedly accelerate the identification of potent and selective candidates for further preclinical development.
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- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 2-(4-Nitrophenoxy)benzoic acid
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) and key intermediates is foundational to drug development and manufacturing. 2-(4-Nitrophenoxy)benzoic acid, a molecule with significant applications in medicinal chemistry, demands rigorous analytical scrutiny to ensure its identity, purity, and quality.[1][2] This guide provides an in-depth comparative analysis of orthogonal analytical techniques for its characterization, grounded in the principles of cross-validation. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By detailing step-by-step protocols, presenting comparative performance data, and explaining the scientific rationale behind methodological choices, this document serves as a practical resource for establishing a self-validating and compliant analytical workflow.
The Imperative of Cross-Validation in Analytical Chemistry
In the landscape of pharmaceutical development, an analytical method is not an isolated procedure but part of a larger quality assurance ecosystem. Cross-validation is the systematic process of comparing the results from two or more distinct analytical methods to ensure they produce consistent, reliable, and accurate data for the same analyte.[3] This is not merely a redundancy; it is a critical scientific control. When orthogonal methods—those based on different physicochemical principles (e.g., chromatography vs. spectroscopy)—yield congruent results, it provides a high degree of confidence in the data's integrity.
This approach is firmly rooted in regulatory expectations. Guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) "Validation of Analytical Procedures" mandate that methods be validated for their intended purpose, assessing parameters like specificity, accuracy, precision, and linearity.[4][5] Cross-validation serves as a practical, high-level demonstration of a method's suitability and robustness, particularly when transferring methods between laboratories or instruments.[6][7]
Below is a conceptual workflow illustrating the principle of cross-validating multiple analytical techniques for a single compound.
Caption: Overall workflow for the cross-validation of analytical methods.
Orthogonal Methodologies for Characterization
We will focus on four complementary techniques, each providing unique and confirmatory data about the analyte.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity assessment and quantitative analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[8] For 2-(4-Nitrophenoxy)benzoic acid, a reversed-phase method is ideal, separating the compound from potential impurities based on hydrophobicity.
Causality Behind Experimental Choices:
-
Column: An Ascentis® RP-Amide or equivalent C18 column is selected. The amide phase offers alternative selectivity to standard C18, which can be beneficial for separating aromatic compounds with polar functional groups.[9]
-
Mobile Phase: A gradient of acetonitrile and water with a trifluoroacetic acid (TFA) or phosphoric acid modifier is employed. The acid suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[9][10]
-
Detector: A UV detector is used, leveraging the strong chromophores (nitro group, aromatic rings) in the molecule for sensitive detection. Scanning across a wavelength range (e.g., using a Photo Diode Array detector) can help in peak identification and purity assessment.[11]
Caption: Experimental workflow for HPLC-UV analysis.
Experimental Protocol: HPLC-UV Purity and Assay
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases prior to use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 2-(4-Nitrophenoxy)benzoic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare sample solutions at a target concentration of 0.5 mg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
-
Data Analysis: Determine purity by the area percent method. Quantify the assay against the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[12][13] For a compound like 2-(4-Nitrophenoxy)benzoic acid, derivatization is often required to increase its volatility and thermal stability.
Causality Behind Experimental Choices:
-
Derivatization: Silylation (e.g., with BSTFA) is a common choice to convert the acidic proton of the carboxylic acid into a less polar, more volatile trimethylsilyl (TMS) ester. This prevents peak tailing and improves chromatographic performance.
-
Column: A low-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of derivatized organic molecules.
-
Ionization: Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which acts as a "fingerprint" for structural confirmation by comparison with spectral libraries (like NIST).[14]
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocol: GC-MS Identification
-
Sample Preparation and Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum, comparing the fragmentation pattern to known databases. Assess purity based on the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for absolute structural elucidation. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, confirming its connectivity.[15]
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is an excellent choice as it can dissolve the polar benzoic acid derivative and its -OH proton is often observable, unlike in D₂O where it would exchange.[16]
-
Nuclei: Both ¹H and ¹³C NMR spectra are essential. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the number of unique carbon atoms and the presence of key functional groups (e.g., carbonyl carbon).
Caption: Experimental workflow for NMR analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10 mg of 2-(4-Nitrophenoxy)benzoic acid in 0.7 mL of DMSO-d₆.
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
-
Expected Spectral Features:
-
¹H NMR: Expect complex multiplets in the aromatic region (~7.2 - 8.3 ppm). The integration of these signals should correspond to the 8 aromatic protons. A broad singlet for the carboxylic acid proton will likely be observed downfield (>12 ppm).[16][17]
-
¹³C NMR: Expect signals for all 13 unique carbons. Key signals include the carboxylic carbon (~165-170 ppm), carbons attached to the nitro group and ether oxygen, and the remaining aromatic carbons.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.
Causality Behind Experimental Choices:
-
Sampling: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a classic technique for solid samples.[19]
-
Interpretation: The key is to identify characteristic absorption bands that confirm the presence of the expected functional groups.
Caption: Experimental workflow for FTIR-ATR analysis.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[20]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.[20]
-
N-O Stretch (Nitro Group): Strong absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[19][21]
-
C-O Stretch (Ether & Acid): Bands in the 1320-1210 cm⁻¹ region.[20]
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[19]
-
Cross-Validation Data Summary
The true power of this multi-technique approach is realized when the performance characteristics are compared. The following table summarizes expected validation data for the quantitative methods (HPLC and GC-MS), providing a framework for objective comparison.
| Validation Parameter | HPLC-UV | GC-MS (after derivatization) | Commentary |
| Specificity | High. Demonstrated by baseline separation of the main peak from impurities. PDA detector can confirm peak purity. | Very High. Mass selective detector provides a second dimension of confirmation, ensuring co-eluting peaks are identified. | GC-MS offers superior specificity due to the mass data, but HPLC with a PDA detector is generally sufficient and more straightforward for routine analysis. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques exhibit excellent linearity. The derivatization step in GC can sometimes introduce slightly more variability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are highly accurate. Recovery in GC-MS can be influenced by the efficiency and reproducibility of the derivatization reaction. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | HPLC typically offers better repeatability due to fewer sample preparation steps. |
| - Intermediate Precision | < 2.0% | < 3.0% | Similar trend to repeatability; the multi-step GC-MS prep can increase variability between days and analysts. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL (in full scan mode) | GC-MS is generally more sensitive, especially if operated in Selected Ion Monitoring (SIM) mode. |
| Robustness | High. Unaffected by small changes in pH, mobile phase composition, or temperature. | Moderate. Sensitive to derivatization time, temperature, and reagent quality. | The HPLC method is inherently more robust for routine quality control applications. |
Note: The data presented are typical expected values and should be confirmed experimentally for each specific method.
Conclusion and Recommendations
The comprehensive characterization of 2-(4-Nitrophenoxy)benzoic acid is best achieved through a cross-validation approach employing orthogonal analytical methods.
-
For Routine Quality Control (Purity and Assay): HPLC-UV is the recommended primary technique. It is robust, precise, and provides accurate quantitative data, aligning well with the requirements of a regulated environment.[8][11]
-
For Structural Confirmation and Identification: NMR is the definitive method for initial structural verification. FTIR provides rapid and reliable confirmation of functional groups.
-
For Impurity Identification and Trace Analysis: GC-MS is an exceptionally powerful tool for identifying unknown impurities, especially those that are volatile or can be derivatized. Its high sensitivity is also advantageous for detecting trace-level contaminants.[12]
By integrating these techniques, a self-validating system is created. The HPLC method provides the quantitative backbone, while NMR, FTIR, and GC-MS provide orthogonal, confirmatory evidence of the analyte's identity and purity. This multi-faceted approach ensures the highest level of scientific rigor and data integrity, satisfying both internal quality standards and external regulatory expectations.
References
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][22][23]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link][24]
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Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link][3]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][5]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link][7]
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Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link][17]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... ResearchGate. [Link][21]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link][18]
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Brown, J. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link][20]
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Muthuswamy, S., & Agrawal, R. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. International Journal of PharmTech Research, 5(4), 1594-1600. [Link][11]
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Sri Satya Sai University of Technology and Medical Sciences. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link][12]
-
SpectraBase. (n.d.). benzoic acid, 4-(4-nitrophenoxy)-. SpectraBase. [Link][16]
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NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. [Link][14]
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Shrivastava, V.S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 245-252. [Link][13]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Nitrophenoxy)benzoic Acid
This guide provides a detailed protocol for the safe and compliant disposal of 2-(4-Nitrophenoxy)benzoic acid, a chemical intermediate common in pharmaceutical research and organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]
Hazard Assessment: Understanding the "Why"
Before handling disposal, it is imperative to understand the inherent risks associated with 2-(4-Nitrophenoxy)benzoic acid. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, its hazard profile can be reliably inferred from its structural components—a nitroaromatic group and a benzoic acid moiety—and data from closely related analogs like 4-nitrobenzoic acid and 4-(4-nitrophenoxy)benzoic acid.[2][3]
The primary hazards are summarized below:
| Hazard Class | Description | Rationale and Safety Implication |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Ingestion can lead to systemic toxic effects. This necessitates preventing cross-contamination of work surfaces and personal items. All waste must be securely contained. |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[4] | Direct contact can cause inflammation, redness, and pain. Proper Personal Protective Equipment (PPE) is mandatory during handling and disposal. Contaminated gloves and lab coats are also considered hazardous waste.[5] |
| Aquatic Toxicity | Potentially very toxic to aquatic life.[3] | The nitroaromatic structure suggests environmental persistence and toxicity. This is a primary driver for prohibiting sewer disposal, as the compound can harm aquatic ecosystems.[6] |
| Combustibility | Combustible solid. | While not highly flammable, it can burn, potentially releasing toxic nitrogen oxides (NOx) and carbon monoxide (CO) upon combustion.[7][8] Fire-related risks must be considered in storage. |
This hazard profile firmly classifies 2-(4-Nitrophenoxy)benzoic acid waste as hazardous, mandating its management under the strict "cradle-to-grave" system established by the EPA.[9]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(4-Nitrophenoxy)benzoic acid is a multi-step process that begins at the point of generation. Each step is designed to mitigate risk and ensure regulatory compliance.
Step 1: Waste Characterization and Segregation
All materials contaminated with 2-(4-Nitrophenoxy)benzoic acid must be treated as hazardous waste.[9] The cardinal rule of chemical waste management is segregation: never mix incompatible waste streams .[10][11]
-
Solid Waste: This includes unused or expired pure compounds, contaminated filter paper, weighing boats, and contaminated PPE such as gloves. Solid waste must be kept separate from liquid waste.[12]
-
Liquid Waste: This includes solutions containing 2-(4-Nitrophenoxy)benzoic acid, such as reaction mixtures or chromatography fractions. These should be segregated based on the solvent (e.g., halogenated vs. non-halogenated solvents).
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be disposed of in a designated, puncture-proof sharps container clearly labeled as containing chemically contaminated sharps.[12][13]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Decision Flowchart.
Step 2: Containerization
Proper containment is a critical step to prevent leaks, spills, and exposure.[11]
-
Select a Compatible Container: Use containers made of materials that do not react with the waste. For 2-(4-Nitrophenoxy)benzoic acid solids and solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[5][12] Ensure the container is in good condition with no cracks or leaks.
-
Keep Containers Closed: Waste containers must be securely sealed with a tight-fitting lid at all times, except when waste is being added. This minimizes the release of vapors and prevents spills.
-
Avoid Overfilling: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[5]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety. Every waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "2-(4-Nitrophenoxy)benzoic acid" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[10]
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[11]
-
Time and Quantity Limits: Follow your institution's specific limits for how long waste can be stored in the lab and the maximum allowable quantity before it must be moved to a central storage area.
Step 5: Final Disposal
The final step is the removal of the waste by trained professionals for ultimate disposal.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full, properly labeled waste containers.
-
Transportation and Disposal: The waste will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] The standard disposal method for this type of organic solid is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[13]
-
Documentation: Ensure that all required paperwork is completed to maintain a "cradle-to-grave" record of the waste, as mandated by the EPA.[9]
Under no circumstances should 2-(4-Nitrophenoxy)benzoic acid or its containers be disposed of in the regular trash or poured down the drain. [6]
Spill and Decontamination Procedures
Proper disposal extends to the cleanup of spills and decontamination of equipment.
-
Spill Cleanup:
-
Alert personnel in the area and evacuate if necessary.
-
Wearing appropriate PPE (gloves, safety goggles, lab coat), contain the spill.
-
For small solid spills, gently moisten the material to prevent dust formation and carefully sweep it into a hazardous waste container.[14]
-
For liquid spills, use a chemical absorbent pad or spill kit.
-
All materials used for cleanup must be disposed of as hazardous waste.[14]
-
-
Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinse (the most concentrated) must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed according to laboratory-specific procedures after consulting with your EHS department.
By adhering to this comprehensive disposal plan, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their responsibility to protect the wider ecosystem.
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- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Nitrophenoxy)benzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-(4-Nitrophenoxy)benzoic acid. While comprehensive toxicological data for this specific compound is not widely published, its chemical structure—containing both a nitroaromatic group and a benzoic acid moiety—necessitates that we handle it with significant caution, assuming it to be, at minimum, a skin and eye irritant with the potential for toxicity if ingested or inhaled.
This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and self-validating protocols in your laboratory.
Hazard Profile and the Precautionary Principle
Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from structurally similar compounds. Aromatic nitro compounds are a well-documented class of chemicals with potential health effects, and benzoic acid derivatives can be irritants.[1][2][3][4] Therefore, we will operate under the precautionary principle, treating 2-(4-Nitrophenoxy)benzoic acid as a hazardous substance.
Inferred Hazard Profile:
| Hazard Type | Potential Effect | Primary Exposure Route | Justification |
| Skin Irritation | Causes redness, inflammation, or dermatitis upon contact. | Dermal (Skin Contact) | A common property of benzoic acid derivatives and other aromatic compounds.[2][3][4] |
| Eye Irritation | Causes serious irritation, redness, and potential damage to eye tissue. | Ocular (Eye Contact) | A frequent hazard classification for acidic and aromatic powders.[3][4] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust. | Inhalation | Fine powders can easily become airborne, especially during weighing and transfer.[3][4] |
| Acute Toxicity | Potentially harmful or toxic if swallowed. | Ingestion | A related compound, 3,5-Bis(4-nitrophenoxy)benzoic Acid, is rated as "Toxic if swallowed".[5] |
| Skin Absorption | The nitroaromatic structure suggests a potential for absorption through the skin, which could lead to systemic effects. | Dermal (Skin Contact) | Skin absorption is a significant risk factor for many aromatic nitro-compounds.[1] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand its place within the hierarchy of laboratory safety controls. PPE is the last line of defense.[6]
-
Elimination/Substitution : The most effective control; not applicable here as we must work with the specified compound.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from hazards. The primary engineering control for this compound is a certified chemical fume hood . All operations that may generate dust or aerosols (e.g., weighing, preparing solutions, heating) must be performed within a fume hood.
-
Administrative Controls : These are procedural controls, such as standard operating procedures (SOPs), safety training, and restricting access to authorized personnel.[7]
-
Personal Protective Equipment (PPE) : The equipment worn to minimize exposure to hazards.
Core PPE Requirements for 2-(4-Nitrophenoxy)benzoic Acid
Selection of the correct PPE is dependent on a thorough hazard assessment for each specific task.[8][9][10] The following sections detail the minimum required PPE and protocols for various laboratory operations.
Baseline PPE for All Operations
This is the absolute minimum attire required to enter an area where 2-(4-Nitrophenoxy)benzoic acid is handled, even for tasks not involving direct contact.
-
Protective Clothing : A flame-resistant (FR) lab coat should be worn, fully buttoned, with sleeves extending to the wrists. Long pants and fully enclosed, chemical-resistant shoes are mandatory.[6][11]
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] These protect from incidental splashes and flying particles.
-
Hand Protection : Nitrile gloves are the standard for incidental contact.[12][13] For any task with a risk of prolonged contact or significant contamination, double-gloving (wearing two pairs of nitrile gloves) is recommended.[6] Always inspect gloves for tears or defects before use.
Task-Specific Enhanced PPE
For specific procedures, the baseline PPE must be supplemented.
| Task | Additional PPE Required | Rationale |
| Weighing Solid Compound | N95 Respirator (or higher) | To prevent inhalation of fine powder, which can cause respiratory irritation.[4][14] |
| Preparing Solutions / Transferring Liquids | Chemical Splash Goggles & Face Shield | To provide superior protection against splashes that could bypass standard safety glasses. A face shield protects the entire face.[6][13][14] |
| Heating Solutions | Work must be done in a fume hood. | Elevated temperatures can increase the vapor pressure of the compound and the risk of aerosol generation. |
| Cleaning Spills | Chemical-Resistant Apron & Double Gloves | To provide an additional barrier against direct contact with a larger quantity of the chemical. |
Operational Plans and Step-by-Step Guidance
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
